molecular formula C7H13NO2 B190046 N-(3-Methoxypropyl)acrylamide CAS No. 107374-86-7

N-(3-Methoxypropyl)acrylamide

Katalognummer: B190046
CAS-Nummer: 107374-86-7
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: RWJGITGQDQSWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3-Methoxypropyl)acrylamide (NMPA) is a specialized acrylamide derivative that serves as a key monomer in the development of advanced polymer gel dosimeters for three-dimensional (3D) verification of radiation dose distributions in cancer radiotherapy research. Upon exposure to ionizing radiation, the monomers in these tissue-equivalent gels undergo polymerization, a reaction that is spatially retained within a gel matrix. The degree of this polymerization, which is directly related to the absorbed dose, can be quantified using techniques like magnetic resonance imaging (MRI) or optical computed tomography (OCT), providing high-resolution data for quality assurance in complex modern radiotherapy techniques such as Intensity-Modulated Radiation Therapy (IMRT). The primary research value of this compound lies in its application in formulating normoxic polymer gels like NMPAGAT. Recent studies have focused on enhancing the performance of these dosimeters by incorporating sensitizers. For instance, adding inorganic salts such as calcium chloride (CaCl₂) has been shown to improve dose sensitivity by approximately 3.5 times compared to the standard composition. Similarly, the addition of lithium chloride (LiCl) can increase sensitivity by about 4 times in the 0-4 Gy range, while the use of an organic sensitizer like glucose can double the sensitivity and improve post-irradiation stability. These enhancements make NMPA-based dosimeters powerful tools for precise dosimetry in clinical practice, with performance that is largely independent of dose rate and photon energy within clinical ranges. As a chemical building block, this compound is a clear liquid with a molecular weight of 143.18 g/mol and a density of 1.023 g/mL at 25°C. It is typically supplied stabilized with MEHQ inhibitor to prevent polymerization and must be stored sealed in a dark, dry place at 2-8°C. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(3-methoxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJGITGQDQSWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437820
Record name N-(3-Methoxypropyl)acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107374-86-7
Record name N-(3-Methoxypropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHOXYPROPYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxypropyl)acrylamide (MPA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(3-Methoxypropyl)acrylamide (MPA), a versatile monomer increasingly utilized in the development of advanced polymers for biomedical applications. Drawing upon established methodologies and field-proven insights, this document is intended to serve as a practical resource for researchers engaged in polymer chemistry, drug delivery, and materials science.

Introduction: The Significance of this compound

This compound (MPA) is an organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . At room temperature, it exists as a colorless to light yellow liquid. The unique molecular architecture of MPA, featuring a vinyl group amenable to polymerization and a hydrophilic methoxypropyl side chain, imparts a desirable balance of properties to the resulting polymers. This has led to its investigation in a variety of applications, including the development of "smart" materials that respond to environmental stimuli such as temperature and pH.

Polymers derived from MPA have shown significant promise in the biomedical field. They are explored for use in drug delivery systems, where their thermosensitive nature can be harnessed for controlled release. Furthermore, their potential in radiotherapy dosimetry and as a component in biocompatible hydrogels for tissue engineering is an active area of research.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for synthesizing MPA is through a nucleophilic acyl substitution reaction. This involves the reaction of acryloyl chloride with 3-methoxypropylamine. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

The reaction mechanism is initiated by the nucleophilic attack of the primary amine of 3-methoxypropylamine on the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the final this compound product.

Synthesis_Mechanism Acryloyl_Chloride Acryloyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acryloyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Methoxypropylamine 3-Methoxypropylamine Methoxypropylamine->Tetrahedral_Intermediate Triethylamine Triethylamine (Base) Salt Triethylammonium Chloride Triethylamine->Salt Proton Abstraction MPA This compound Tetrahedral_Intermediate->MPA Chloride Elimination Purification_Workflow Start Crude MPA Washing Extraction & Washing Start->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Purity / Small Scale Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Bulk Purification Final_Product Pure MPA Column_Chromatography->Final_Product Vacuum_Distillation->Final_Product

An In-depth Technical Guide to N-(3-Methoxypropyl)acrylamide (MOPA) for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(3-Methoxypropyl)acrylamide (MOPA) is a functional monomer increasingly recognized for its utility in the synthesis of "smart" polymers, particularly those with thermoresponsive properties. Its unique chemical structure, featuring a hydrophilic methoxypropyl side chain and a polymerizable acrylamide group, allows for the creation of polymers with tunable Lower Critical Solution Temperatures (LCSTs). This guide provides a comprehensive overview of the core physicochemical properties of the MOPA monomer, detailed protocols for its polymerization via both conventional and controlled radical pathways, an analysis of the resultant polymer (PMOPA) characteristics, and a discussion of its applications, primarily in the fields of drug delivery and biomaterials. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to this compound (MOPA)

Chemical Identity and Structure

This compound, commonly abbreviated as MOPA, is an N-substituted acrylamide monomer. Its structure consists of a vinyl group attached to an amide functionality, which in turn is substituted with a 3-methoxypropyl group.[1] This combination of a reactive vinyl group for polymerization, a hydrogen-bonding amide, and a flexible, moderately hydrophilic ether side-chain is central to the properties of both the monomer and its corresponding polymer.

The IUPAC name for MOPA is N-(3-methoxypropyl)prop-2-enamide.[2] Its structure is a key determinant of its reactivity and the properties of the polymers derived from it. The terminal methoxy group and the amide linkage can participate in hydrogen bonding, influencing solubility and the thermoresponsive behavior of its polymer in aqueous solutions.[1]

Significance in Advanced Polymer Synthesis

The primary driver for the use of MOPA in polymer science is the thermoresponsive nature of its homopolymer, poly(this compound) (PMOPA). Similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), PMOPA exhibits a Lower Critical Solution Temperature (LCST), a temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrated coil to an insoluble, dehydrated globule.[3][4] This "smart" behavior is highly desirable for applications requiring environmentally triggered responses, such as controlled drug delivery, injectable hydrogels, and smart surfaces.[1][5][6]

The ability to precisely control polymer architecture, molecular weight, and dispersity through techniques like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization makes MOPA an even more valuable tool for creating highly defined, functional materials.[1]

Core Physicochemical Properties of MOPA Monomer

A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies, ensuring proper storage, and safe handling.

Summary of Physical and Chemical Data

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 107374-86-7[2]
Appearance Colorless to light yellow liquid[1]
Density 1.023 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.475
Storage Temperature 2-8°C
Inhibitor Typically contains MEHQ (Monomethyl ether hydroquinone)
In-Depth Analysis of Key Properties
  • Solubility : While specific quantitative data is not widely published, MOPA is expected to be soluble in a range of polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, which is beneficial for solution polymerization.[1] Its solubility in water has not been formally tested according to some suppliers, but its structure suggests at least partial miscibility, a crucial factor for aqueous polymerization techniques.

  • Stability and Storage : MOPA is a reactive monomer susceptible to spontaneous polymerization, especially when exposed to heat or UV light.[7] For this reason, it is supplied with an inhibitor like MEHQ. It is imperative to store the monomer at refrigerated temperatures (2-8°C) and protected from light to ensure its stability and prevent premature polymerization.[8] The presence of dissolved oxygen can also aid in stabilization.[7]

  • Reactivity : The acrylamide functionality of MOPA makes it amenable to free-radical polymerization. The vinyl group is electron-deficient due to the adjacent electron-withdrawing amide group, making it reactive towards radical species. This allows for polymerization using a variety of initiation methods.[1]

Polymerization of MOPA: Methodologies and Mechanistic Insights

The synthesis of PMOPA can be achieved through several radical polymerization techniques. The choice of method directly impacts the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the final polymer, which are critical parameters for advanced applications.

Conventional Free Radical Polymerization (FRP)

FRP is a robust and straightforward method for polymerizing MOPA. It typically involves a radical initiator (e.g., AIBN or potassium persulfate) in a suitable solvent.

  • Causality : This method is often chosen for its simplicity and scalability. However, it offers poor control over the polymerization process, leading to polymers with broad molecular weight distributions (high dispersity, Đ > 1.5) and undefined end-groups. This lack of control can result in batch-to-batch variability and less predictable thermoresponsive behavior.

Reversible Deactivation Radical Polymerization (RDRP)

To overcome the limitations of FRP, controlled or "living" radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamides like MOPA.

  • Expertise & Causality : RAFT is the preferred method when well-defined polymers are required.[9] It introduces a chain transfer agent (CTA) into the system, which reversibly caps the growing polymer chains. This dynamic equilibrium between active (propagating) and dormant (capped) chains allows for simultaneous growth of all polymer chains, resulting in polymers with predetermined molecular weights, narrow dispersity (Đ < 1.2), and high end-group fidelity.[10] This level of control is essential for applications where the polymer's molecular weight directly influences its LCST and self-assembly behavior.[1]

This protocol provides a representative procedure for synthesizing a well-defined PMOPA homopolymer.

  • Reagents & Materials :

    • This compound (MOPA), inhibitor removed (e.g., by passing through a basic alumina column).

    • RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT).

    • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA).[11]

    • Solvent (e.g., Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)).[1]

    • Schlenk flask, magnetic stirrer, nitrogen/argon source, rubber septa.

  • Procedure :

    • To a Schlenk flask, add MOPA (e.g., 1.0 g, 6.98 mmol), RAFT agent DDMAT (e.g., 25.5 mg, 0.070 mmol, for a target DP of 100), and initiator ACVA (e.g., 1.96 mg, 0.007 mmol, [RAFT]:[I] = 10:1).

    • Add anhydrous DMF (e.g., 7 mL) to achieve the desired monomer concentration (e.g., 1 M).[1]

    • Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution. Self-Validating Insight: This step is critical. Oxygen is a radical scavenger and will inhibit the polymerization, leading to poor control and long induction periods.

    • After the final thaw, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at the desired temperature (e.g., 70-80°C).[1]

    • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), taking aliquots periodically via a degassed syringe to monitor conversion by ¹H NMR.

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation, re-dissolve in a minimal amount of a good solvent (e.g., THF or acetone), and re-precipitate. Repeat this purification step 2-3 times.

    • Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Workup & Purification A 1. Combine Monomer (MOPA), RAFT Agent & Initiator in Flask B 2. Add Solvent (e.g., DMF) A->B C 3. Degas via Freeze-Pump-Thaw B->C D 4. Heat to 70-80°C under Inert Atmosphere C->D E 5. Monitor Conversion (e.g., by NMR) D->E F 6. Quench Reaction (Cool & Expose to Air) E->F G 7. Precipitate Polymer in Non-Solvent F->G H 8. Isolate & Dry Polymer G->H LCST_Transition cluster_below T < LCST cluster_above T > LCST Soluble Hydrated Polymer Chain (Extended Coil) Insoluble Dehydrated Polymer (Collapsed Globule) Soluble->Insoluble Heating Desc_Sol Solution is clear Insoluble->Soluble Cooling Desc_Insol Solution becomes turbid

Caption: The reversible coil-to-globule phase transition of PMOPA at the LCST.

Characterization Techniques for MOPA and PMOPA

Rigorous characterization is essential to validate the successful synthesis and understand the properties of the monomer and resulting polymer.

TechniqueAnalytePurpose
¹H NMR MOPA, PMOPAConfirm chemical structure, determine monomer purity, and calculate monomer conversion during polymerization.
FTIR MOPA, PMOPAIdentify characteristic functional groups (C=C, N-H, C=O, C-O-C) and confirm polymerization by disappearance of vinyl peaks.
SEC/GPC PMOPADetermine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
DSC PMOPADetermine the glass transition temperature (Tg) of the solid polymer and can also be used to measure the LCST in solution.
Turbidimetry/DLS PMOPAMeasure the LCST by monitoring changes in solution turbidity or particle size as a function of temperature.

Applications in Drug Development and Biomaterials

The unique thermoresponsive properties of PMOPA make it a highly attractive material for various biomedical applications.

  • Thermoresponsive Drug Delivery : PMOPA can be formulated into nanoparticles or hydrogels that are stable at room temperature but collapse and release an encapsulated drug payload upon reaching body temperature (or another target temperature). [4][5]This allows for targeted, on-demand drug release.

  • Injectable Hydrogels : Solutions of PMOPA copolymers can be designed to be liquid at room temperature for easy injection, but then rapidly gel in situ upon warming to body temperature, forming a depot for sustained drug release or a scaffold for tissue engineering. [5][12]* Smart Surfaces : Surfaces can be grafted with PMOPA brushes to create materials that can reversibly switch between being hydrophilic/cell-adherent and hydrophobic/cell-repellent with small changes in temperature, which is useful for cell sheet engineering and biosensors.

Safety and Handling

As an acrylamide derivative, MOPA should be handled with care. Acrylamide itself is a known neurotoxin and suspected carcinogen. [1][13]

  • GHS Hazards : MOPA is classified as causing skin and serious eye irritation. [2]* Precautions : Always handle MOPA in a well-ventilated fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes. [7][8]

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Introduction: The Role and Significance of N-(3-Methoxypropyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Analysis of N-(3-Methoxypropyl)acrylamide (MPA) Monomer

This compound (MPA), also known as NMPA, is a functionalized acrylamide monomer with the chemical formula C₇H₁₃NO₂.[1][2] Its unique structure, featuring a hydrophilic amide group and a flexible methoxypropyl side chain, imparts a valuable combination of properties to the polymers derived from it. These polymers find applications in diverse fields, from biomedical materials and drug delivery systems to advanced coatings and specialty adhesives.[3]

For researchers, scientists, and drug development professionals, the purity of the MPA monomer is not a trivial specification—it is the cornerstone of reproducibility, performance, and safety. The presence of even trace impurities can significantly alter polymerization kinetics, final polymer properties (such as molecular weight, hydrophilicity, and thermal stability), and, critically, the biocompatibility and toxicity profile of the end product. This guide provides a comprehensive framework for understanding, identifying, and quantifying impurities in MPA, ensuring the integrity of your research and development efforts.

Section 1: The Impurity Profile of this compound

Understanding potential impurities begins with the synthesis route. A common method for producing MPA involves the reaction of an acryloyl source, such as acryloyl chloride or acrylic anhydride, with 3-methoxypropylamine.[4] This process, along with subsequent storage and handling, can introduce several classes of impurities.

Common Impurities in MPA:

Impurity ClassSpecific ExamplesOrigin / CausePotential Impact
Starting Materials 3-Methoxypropylamine, Acryloyl ChlorideIncomplete reaction during synthesis.Alters stoichiometry; amine can act as a chain transfer agent.
By-products Michael addition adducts (di-acylated amine)Side reactions during synthesis.Can act as a cross-linker, leading to gelation.
Hydrolysis Products Acrylic AcidHydrolysis of acryloyl chloride or the MPA monomer itself.Affects polymerization pH, can inhibit or retard polymerization.
Solvents Acetonitrile, DichloromethaneResidual solvents from synthesis or purification steps.[5]Can be toxic; may interfere with polymerization.
Water H₂OAbsorption from atmosphere, residual from synthesis.Acts as a chain transfer agent, reducing molecular weight.[6]
Polymer Poly(MPA) oligomers/polymersSpontaneous polymerization during synthesis or storage.Increases viscosity, reduces monomer concentration, can cause insolubility.
Inhibitor MEHQ (Monomethyl ether hydroquinone)Intentionally added for stabilization.Concentration must be controlled; too high can prevent polymerization.

Section 2: Comprehensive Analytical Strategy for Purity Assessment

A robust assessment of MPA purity relies not on a single technique but on a suite of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a complete and validated purity profile.

Workflow for Comprehensive Purity Analysis

The following diagram outlines a logical workflow for the complete purity assessment of a newly received or synthesized batch of MPA monomer.

MPA Purity Analysis Workflow cluster_0 Initial Assessment & Screening cluster_1 Quantitative & Structural Analysis cluster_2 Final Evaluation Sample MPA Sample Receipt Visual Visual Inspection (Color, Particulates) Sample->Visual PhysProps Physical Properties (Refractive Index, Density) Visual->PhysProps HPLC HPLC-UV (Purity, Impurity Profile) PhysProps->HPLC GCMS GC-MS (after derivatization) (Volatile Impurities) PhysProps->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation, qNMR) PhysProps->NMR KF Karl Fischer Titration (Water Content) PhysProps->KF Data Data Compilation & Review HPLC->Data GCMS->Data NMR->Data KF->Data Report Generate Certificate of Analysis (Purity > 99%?) Data->Report Decision Pass/Fail Report->Decision Release Release for Use Decision->Release Pass Repurify Repurify or Reject Decision->Repurify Fail

Caption: Workflow for MPA monomer purity assessment.

Chromatographic Methods: Separating the Components

Chromatography is essential for separating the MPA monomer from its closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining the primary purity value and profiling non-volatile impurities like acrylic acid and oligomers.

  • Principle of Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. MPA, being moderately polar, can be well-retained and separated from more polar impurities (like acrylic acid) and less polar ones (like Michael addition by-products) on a C18 column. For highly polar species, alternative stationary phases like cyano-bonded columns can provide superior separation.[7] UV detection is effective as the acrylamide chromophore absorbs UV light, typically around 205-220 nm.[8]

  • Experimental Protocol: HPLC-UV Purity Assay

    • System Preparation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: Agilent ZORBAX HILIC Plus (4.6 mm × 50 mm, 3.5 µm) or equivalent C18 column.[9]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50 v/v).[7] For enhanced peak shape, 0.1% formic acid can be added.[8] All solvents must be HPLC grade and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[9]

    • Standard Preparation: Prepare a stock solution of MPA reference standard at ~1 mg/mL in the mobile phase. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for linearity assessment.

    • Sample Preparation: Accurately weigh and dissolve the MPA test sample in the mobile phase to a final concentration of ~1 mg/mL.[10] Filter through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the standards to establish a calibration curve. Inject the sample. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted 3-methoxypropylamine.

  • Principle of Causality: Due to the polarity and low volatility of MPA, direct GC analysis is challenging. Derivatization, typically silylation, is employed to convert the polar N-H group into a non-polar, more volatile trimethylsilyl (TMS) derivative.[11] This allows the compound to travel through the GC column for separation and subsequent identification by the mass spectrometer.

  • Experimental Protocol: GC-MS with Silylation

    • System Preparation: Use a GC-MS system with a split/splitless injector.

    • Column: A mid-polarity column such as a DB-35ms or equivalent is suitable for the derivatized analytes.[12]

    • Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injector: 250 °C, splitless mode.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

    • Derivatization:

      • In a GC vial, dissolve ~1 mg of the MPA sample in 500 µL of a dry solvent (e.g., acetonitrile).

      • Add 100 µL of a silylation reagent, such as MSTFA + 1% TMCS.[11]

      • Cap the vial and heat at 60 °C for 30 minutes.

      • Cool to room temperature before injection.

    • Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to derivatized standards.

Spectroscopic Methods: Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

  • Principle of Causality: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. Each unique proton and carbon atom gives a signal with a specific chemical shift, multiplicity, and integration. This "fingerprint" confirms the identity of MPA and allows for the detection of structural isomers or impurities with different chemical structures.

  • Data Interpretation:

    • ¹H NMR (400 MHz, CDCl₃), δ (ppm):

      • ~6.3-6.1 (m, 2H, CH₂=CH-)

      • ~5.6 (m, 1H, CH₂=CH-)

      • ~3.5 (t, 2H, -CH₂-O-)

      • ~3.4 (q, 2H, -NH-CH₂-)

      • ~3.3 (s, 3H, -O-CH₃)

      • ~1.8 (p, 2H, -CH₂-CH₂-CH₂-)

      • A broad singlet for the N-H proton will also be present.

    • ¹³C NMR (100 MHz, CDCl₃), δ (ppm):

      • ~165.5 (C=O)

      • ~131.0 (CH₂=CH-)

      • ~126.0 (CH₂=CH-)

      • ~70.0 (-CH₂-O-)

      • ~58.5 (-O-CH₃)

      • ~38.0 (-NH-CH₂-)

      • ~29.5 (-CH₂-CH₂-CH₂-)

    • Self-Validation: The presence of signals corresponding to impurities like acrylic acid or unreacted 3-methoxypropylamine would be readily apparent and could be quantified if an internal standard is used.

Titration: Quantifying Specific Components

Karl Fischer (KF) Titration

This is the gold standard for determining water content, a critical parameter for polymerization.

  • Principle of Causality: The Karl Fischer reaction is a highly specific redox titration that consumes water.[13] Iodine is reacted with water in the presence of sulfur dioxide, an alcohol, and a base. The endpoint is reached when all the water is consumed, and excess iodine is detected, typically by an electrochemical sensor.[13]

  • Method Selection Diagram:

KF Method Selection Start Start: Measure Water Content Question Expected Water Content? Start->Question Volumetric Volumetric KF Titration (Direct injection of sample into solvent) Question->Volumetric High (> 0.1%) Coulometric Coulometric KF Titration (Higher sensitivity for trace amounts) Question->Coulometric Low (< 0.1% or ppm levels)

Sources

Solubility of N-(3-Methoxypropyl)acrylamide in Organic Solvents: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-(3-Methoxypropyl)acrylamide (MPA) is a functional monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and radiotherapy dosimeters.[1] Despite its growing importance, quantitative data on its solubility in common organic solvents is conspicuously absent from the public literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of MPA. We will first explore the theoretical principles governing its solubility based on its molecular structure. Subsequently, this guide will present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific applications.

Introduction: Understanding this compound (MPA)

This compound is an organic compound with the empirical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] At room temperature, it is a colorless to light yellow liquid.[1] Its molecular structure is key to understanding its physical and chemical behavior, including its solubility.

The MPA molecule possesses several key functional regions:

  • An Amide Group (-CONH-): This polar group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the C=O oxygen).[2]

  • An Ether Group (-O-): The oxygen atom in the methoxypropyl chain can act as a hydrogen bond acceptor.

  • A Vinyl Group (CH₂=CH-): This nonpolar group is the site of polymerization.[1]

  • A Propyl Chain (-CH₂CH₂CH₂-): This flexible alkyl chain contributes to the molecule's nonpolar character.

This combination of polar and nonpolar functionalities gives MPA an amphiphilic character, suggesting it will exhibit a nuanced solubility profile across a range of solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂[2]
Molecular Weight143.18 g/mol [2]
Density1.023 g/mL at 25 °C[3]
FormLiquid[3]
Refractive Indexn20/D 1.475[3]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
XLogP3-AA (Calculated)0.3[2]

XLogP3 is a computed octanol-water partition coefficient, with a value near zero suggesting a balance between hydrophilic and lipophilic character.

Theoretical Framework for MPA Solubility

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] For MPA, its solubility in a given solvent is a direct result of the interplay between its ability to form hydrogen bonds and the balance of its polar and nonpolar segments.

The Role of Polarity and Hydrogen Bonding

The solubility of MPA is dictated by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • In Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are strong hydrogen bond donors and acceptors. MPA is expected to be soluble in these solvents due to the strong hydrogen bonds that can form between the solvent's hydroxyl groups and MPA's amide and ether functionalities. The amide N-H can also donate a hydrogen bond to the solvent.

  • In Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with MPA's N-H donor site and the polar C=O group. Solvents like THF also have an ether linkage, which is compatible with MPA's methoxy group. High solubility is anticipated in many of these solvents.

  • In Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak van der Waals forces. The polar amide group of MPA is highly incompatible with these solvents, leading to strong solute-solute (MPA-MPA) hydrogen bonding that the solvent cannot disrupt. Therefore, MPA is expected to have very low solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular forces at play.

G Intermolecular Interactions Governing MPA Solubility cluster_MPA MPA Molecule cluster_Solvents Solvent Classes MPA C₇H₁₃NO₂ Amide Amide Group (H-bond donor/acceptor) MPA->Amide Ether Ether Group (H-bond acceptor) MPA->Ether Alkyl Alkyl Chain (Nonpolar) MPA->Alkyl Protic Polar Protic (e.g., Water, Ethanol) Amide->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone, THF) Amide->Aprotic Good Interaction (Likely Soluble) Nonpolar Nonpolar (e.g., Hexane) Amide->Nonpolar Unfavorable (Low Solubility) Ether->Protic H-Bonding Alkyl->Nonpolar Favorable Interaction

Caption: Predicted interactions between MPA's functional groups and solvent classes.

Experimental Determination of MPA Solubility

Given the lack of published data, experimental determination is essential.[5] The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Solubility Screening

This rapid method is used to screen a wide range of solvents to identify candidates for further quantitative analysis.

Objective: To classify MPA as "Soluble," "Partially Soluble," or "Insoluble" in various organic solvents at a defined concentration.

Materials:

  • This compound (MPA)

  • A range of organic solvents (e.g., Water, Methanol, Ethanol, Acetone, Tetrahydrofuran (THF), Dichloromethane, Toluene, Hexane)

  • Small vials or test tubes with closures

  • Vortex mixer

  • Graduated cylinder or pipette

Procedure:

  • Preparation: Dispense 1 mL of the chosen solvent into a clean, dry vial.

  • Solute Addition: Add approximately 50 mg of MPA to the vial (this corresponds to ~5% w/v). The exact mass is not critical for this qualitative test, but consistency is important for comparison.

  • Mixing: Securely cap the vial and vortex for 30-60 seconds.

  • Observation: Allow the vial to stand for 5-10 minutes. Visually inspect the solution against a well-lit background.

  • Classification:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is hazy, or some solid material remains undissolved.

    • Insoluble: The vast majority of the MPA remains as a separate phase (liquid or solid).

  • Record: Log the results for each solvent.

The workflow for this screening process is outlined below.

G start Start prep Add 1 mL Solvent to Vial start->prep add_mpa Add ~50 mg MPA prep->add_mpa mix Vortex for 60s add_mpa->mix observe Visually Inspect for Undissolved Solid mix->observe decision Is Solution Clear? observe->decision soluble Record: Soluble decision->soluble Yes insoluble Record: Insoluble or Partially Soluble decision->insoluble No end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility screening of MPA.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.[6]

Objective: To determine the precise concentration (e.g., in g/100 mL or mol/L) of MPA in a saturated solution of a given solvent at a controlled temperature.

Principle: An excess of the solute (MPA) is agitated with the solvent for a sufficient time to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solute, and its concentration is measured.

Materials:

  • This compound (MPA)

  • Selected solvent(s)

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Apparatus for concentration measurement (e.g., Gravimetric: evaporation dish, oven; Spectroscopic: UV-Vis spectrophotometer and cuvettes; Chromatographic: HPLC system)

Procedure:

  • System Preparation: Add a measured volume of solvent (e.g., 5 mL) to a vial.

  • Add Excess Solute: Add an amount of MPA that is significantly more than is expected to dissolve (based on qualitative screening). This ensures a saturated solution is formed.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker (e.g., set to 25 °C). Agitate at a moderate speed for at least 24 hours. Causality Check: 24 hours is a standard starting point to ensure the system reaches equilibrium. For novel systems, a time-point study (e.g., analyzing at 12, 24, and 48 hours) is recommended to validate that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle. Trustworthiness Check: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed, clean vial. Record the exact volume transferred.

  • Concentration Analysis (Gravimetric Method Example): a. Record the mass of the vial containing the filtered solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant. c. Record the final mass of the vial containing the dried MPA residue.

  • Calculation:

    • Mass of dissolved MPA = (Mass of vial + residue) - (Mass of empty vial)

    • Solubility (g / 100 mL) = (Mass of dissolved MPA / Volume of sample in mL) * 100

The workflow for this quantitative method is detailed below.

G start Start prep Add Solvent and Excess MPA to Vial start->prep equilibrate Equilibrate for 24h in Temp-Controlled Shaker prep->equilibrate settle Let Solids Settle for 2h at Temp equilibrate->settle sample Withdraw Supernatant Through Syringe Filter settle->sample analyze Determine Mass of MPA in Sample Volume (e.g., Gravimetric Method) sample->analyze calculate Calculate Solubility (g/100 mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Summary and Practical Implications

The data generated from these experiments should be compiled into a comprehensive table to facilitate analysis and solvent selection.

Table 2: Template for Experimental Solubility Data of MPA at 25°C

SolventSolvent ClassQualitative ResultQuantitative Solubility ( g/100 mL)
WaterPolar Protic[Record Result][Record Result]
EthanolPolar Protic[Record Result][Record Result]
AcetonePolar Aprotic[Record Result][Record Result]
TetrahydrofuranPolar Aprotic[Record Result][Record Result]
TolueneNonpolar[Record Result][Record Result]
HexaneNonpolar[Record Result][Record Result]

Understanding the solubility of MPA is critical for its practical application:

  • Polymer Synthesis: The choice of solvent is paramount for achieving homogeneous reaction conditions for polymerization. For hydrogel synthesis, solubility in water or aqueous/alcohol mixtures is essential.[7]

  • Formulation Development: In drug delivery applications, the solubility of MPA-based polymers will dictate the choice of solvents for processing and formulation.

  • Purification: Knowledge of solubility is key to developing purification strategies, such as anti-solvent precipitation, to isolate synthesized polymers or remove unreacted monomer.

Safety Considerations

This compound is classified as a skin and eye irritant.[2][3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). Available at: [Link]

  • PubChem. This compound | C7H13NO2 | CID 10290850. Available at: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available at: [Link]

  • Pace University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Emerald Publishing. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. Pigment & Resin Technology, 52(6), 755–760 (2023). Available at: [Link]

Sources

An In-Depth Technical Guide to N-(3-Methoxypropyl)acrylamide (NMPA) for Advanced Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Methoxypropyl)acrylamide (CAS No. 107374-86-7), a versatile monomer for the synthesis of advanced functional polymers. We will delve into its synthesis, polymerization, physicochemical properties, and burgeoning applications in the biomedical field, with a particular focus on the development of intelligent drug delivery systems.

Introduction: The Versatility of an N-Substituted Acrylamide

This compound, hereafter referred to as NMPA, is an organic compound featuring a reactive acrylamide moiety and a pendant methoxypropyl group.[1] This unique structure imparts a valuable combination of properties to its corresponding polymers, most notably thermoresponsiveness, which is of significant interest in the design of "smart" biomaterials. As an alternative to more commonly studied N-substituted acrylamides like N-isopropylacrylamide (NIPAM), NMPA offers a distinct profile for creating materials with tailored properties for applications ranging from drug delivery and tissue engineering to radiotherapy dosimetry.[1][2]

The amide bond in the NMPA monomer provides greater hydrolytic stability compared to acrylate-based monomers, a crucial feature for materials intended for physiological environments.[3] This guide will provide the foundational knowledge and practical protocols necessary to harness the potential of NMPA in your research and development endeavors.

Physicochemical Properties of NMPA

A thorough understanding of the monomer's properties is fundamental to its successful application. NMPA is a colorless to light yellow liquid at room temperature.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 107374-86-7[1]
Molecular Formula C₇H₁₃NO₂[1][4]
Molecular Weight 143.18 g/mol [1][4]
Density 1.023 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.475[4]
Storage Temperature 2-8°C[4]
Inhibitor Contains MEHQ[4]
Synonyms MPAM, NMPA[4][5]

Synthesis of this compound

The most direct and widely adopted method for synthesizing NMPA is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[6][7] In this case, 3-methoxypropylamine is reacted with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[1][7] The reaction is typically performed in a two-phase system (water and an organic solvent) or in an anhydrous organic solvent with a non-nucleophilic base.[6][8] The use of a base is critical to scavenge the HCl generated, driving the reaction to completion. Performing the reaction at a reduced temperature (e.g., 0 °C) is crucial to minimize side reactions, such as the polymerization of acryloyl chloride or the Michael addition of the amine to the newly formed acrylamide.

Synthesis_Mechanism cluster_reaction Schotten-Baumann Reaction amine 3-Methoxypropylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acryloyl Chloride (Electrophile) acyl_chloride->intermediate base Base (e.g., Triethylamine) byproduct HCl (neutralized by base) product This compound (NMPA) intermediate->product Chloride Elimination intermediate->byproduct

Figure 1: Simplified workflow of NMPA synthesis via the Schotten-Baumann reaction.

Detailed Experimental Protocol for NMPA Synthesis

This protocol is adapted from standard procedures for acrylamide synthesis.[8][9]

Materials:

  • 3-Methoxypropylamine (1.0 eq)

  • Acryloyl chloride (1.0-1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydroquinone (polymerization inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxypropylamine (1.0 eq) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Addition of Base: Add the non-nucleophilic base (e.g., TEA, 1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent unwanted polymerization.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 1-2 hours while stirring vigorously. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure NMPA.

Controlled Radical Polymerization of NMPA

To synthesize well-defined polymers with predictable molecular weights and low dispersity—essential for high-performance biomedical applications—controlled radical polymerization (CRP) techniques are employed.[10] For NMPA, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been shown to be particularly effective.[4][11]

RAFT Polymerization: A Superior Method for NMPA

While Nitroxide-Mediated Polymerization (NMP) has been explored for NMPA, it often results in low yields and poor control over the polymer architecture (high dispersity, Đ ~ 1.5–1.6).[4][] In contrast, RAFT polymerization provides excellent control, yielding polymers with narrow molecular weight distributions (Đ ~ 1.2–1.4) and enabling the synthesis of block copolymers.[4]

The success of RAFT polymerization lies in the rapid equilibrium between active (propagating) radical chains and dormant chains, mediated by a RAFT agent (a dithioester or similar compound). This allows for simultaneous growth of all polymer chains.

RAFT_Workflow start Prepare Reaction Mixture: - NMPA Monomer - RAFT Agent (CTA) - Initiator (e.g., AIBN) - Anhydrous Solvent (e.g., DMF) degas Degas Mixture (Freeze-Pump-Thaw Cycles) start->degas polymerize Polymerize (Heat to 60-80 °C) degas->polymerize quench Quench Reaction (e.g., cool in ice bath) polymerize->quench precipitate Purify Polymer (Precipitate in non-solvent) quench->precipitate characterize Characterize Polymer (GPC, NMR) precipitate->characterize

Figure 2: General experimental workflow for the RAFT polymerization of NMPA.

Detailed Protocol for RAFT Polymerization of Poly(NMPA)

This protocol outlines the synthesis of a well-defined poly(NMPA) homopolymer.

Materials:

  • This compound (NMPA), inhibitor removed

  • RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][10]

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Inhibitor Removal: Pass NMPA through a short column of basic alumina to remove the MEHQ inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve NMPA, the RAFT agent, and AIBN in anhydrous DMF. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.1).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 70 °C) and stir.[10]

  • Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired conversion is reached (or after a set time), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a stirred, cold non-solvent (e.g., diethyl ether).

  • Drying: Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.

Characterization of Monomer and Polymer

¹H NMR Spectroscopy: Used to confirm the structure of the synthesized NMPA monomer and to determine monomer conversion during polymerization. For poly(NMPA), NMR is used to verify the polymer structure and, in some cases, to estimate the number-average molecular weight (Mₙ) by analyzing the ratio of polymer repeat unit signals to the end-group signals from the RAFT agent.[5][13]

Gel Permeation Chromatography (GPC): The primary technique for determining the molecular weight (Mₙ and Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the synthesized polymer. A low dispersity value (e.g., < 1.3) is indicative of a successful controlled polymerization.[14] Note that GPC analysis of polyacrylamides can be challenging; careful selection of the mobile phase and calibration standards is required for accurate results.[5]

Key Application: Thermoresponsive Polymers for Drug Delivery

Polymers synthesized from NMPA exhibit a Lower Critical Solution Temperature (LCST).[4] Below the LCST, the polymer is soluble in water due to hydrogen bonding between the polymer chains and water molecules. Above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into globules as polymer-polymer hydrophobic interactions become dominant.[15][16]

For poly(NMPA), the cloud point temperature (an indicator of the LCST) is reported to be in the range of 73-92 °C.[4] While this is above physiological temperature, the LCST can be readily tuned by copolymerizing NMPA with other monomers. For instance, copolymerizing with a more hydrophobic monomer will lower the LCST, while incorporating a more hydrophilic monomer will raise it.[17] This tunability is a cornerstone of its utility in drug delivery.

Designing a Thermoresponsive Drug Delivery System

Hydrogels based on NMPA copolymers can be designed to be injectable liquids at room temperature that form a gel depot in situ upon injection into the body (which is at ~37 °C).[2][18] This depot can then provide sustained release of an encapsulated drug.

Drug_Delivery step1 { Step 1: Formulation | Mix drug with NMPA-based copolymer solution (T < LCST)} step2 { Step 2: Administration | Inject liquid formulation into target site (e.g., tumor)} step1:f0->step2:f0 step3 { Step 3: Gelation | Body temperature (T > LCST) induces phase transition, forming a hydrogel depot} step2:f0->step3:f0 step4 { Step 4: Sustained Release | Drug slowly diffuses from the hydrogel matrix} step3:f0->step4:f0

Figure 3: Workflow for a thermoresponsive drug delivery system using an NMPA-based copolymer.

This approach can increase the local concentration of a therapeutic agent, improving efficacy while reducing systemic side effects.[19][20]

Safety and Handling

As an acrylamide derivative, NMPA should be handled with care. While specific toxicology data for NMPA is limited, it is prudent to treat it with the same precautions as other acrylamides, which are known neurotoxins and suspected carcinogens.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place at the recommended temperature of 2-8 °C.[4] The monomer is typically supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization.

Conclusion

This compound is a monomer with significant potential for the creation of advanced, functional polymers. Its synthesis is straightforward, and it is particularly amenable to controlled polymerization via RAFT, allowing for the creation of well-defined polymer architectures. The thermoresponsive nature of its polymers, characterized by a tunable LCST, makes it a valuable building block for developing smart hydrogels for controlled drug delivery and other biomedical applications. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize NMPA to advance their work in the cutting-edge fields of drug development and materials science.

References

  • R Discovery. Using controlled radical polymerization to confirm the lower critical solution temperature of an N‐(alkoxyalkyl) acrylamide polymer in aqueous solution. Available from: [Link]

  • Jahan, S., et al. (2021). Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. Polymers (Basel). Available from: [Link]

  • MDPI. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. Available from: [Link]

  • Elsevier. Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

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  • PubMed. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release. Available from: [Link]

  • ResearchGate. Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Available from: [Link]

  • ResearchGate. RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Available from: [Link]

  • ResearchGate. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. Available from: [Link]

  • Royal Society of Chemistry. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. Available from: [Link]

  • MDPI. A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. Available from: [Link]

  • PrepChem.com. Synthesis of N-(3-Morpholinopropyl)acrylamide. Available from: [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega. Available from: [Link]

  • Giner-Casares, J. J., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers (Basel). Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of E-8 coded poly[N-(3-ethoxypropyl)acrylamide] polymer synthesized with the PEG34⁻Br2 macroinitiator. Available from: [Link]

  • Pispas, S., et al. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers (Basel). Available from: [Link]

  • ResearchGate. Improvement on the performance this compound polymer-gel dosimeter by the addition of inorganic salt for application in radiotherapy dosimetry. Available from: [Link]

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  • ResearchGate. Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. Available from: [Link]

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An In-depth Technical Guide to the Hydrolysis of N-(3-Methoxypropyl)acrylamide Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical stability and hydrolysis of N-(3-Methoxypropyl)acrylamide (NMPA) in both acidic and basic aqueous environments. NMPA is a key monomer in the synthesis of functional polymers utilized in diverse applications, from biomedical hydrogels to industrial coatings. Understanding its degradation profile through hydrolysis is paramount for predicting material longevity, ensuring product stability, and controlling performance characteristics in aqueous systems. This document delineates the mechanistic pathways of acid- and base-catalyzed hydrolysis, offers field-proven insights into reaction kinetics and influencing factors, and provides detailed experimental protocols for monitoring these transformations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMPA's aqueous stability.

Introduction: The Significance of NMPA Stability

This compound (NMPA) is a versatile N-substituted acrylamide monomer. Its utility stems from the combination of a reactive vinyl group, enabling polymerization, and a hydrophilic, flexible methoxypropyl side chain. This structure imparts unique properties to polymers, influencing their solubility, thermal response, and biocompatibility. However, the amide linkage inherent to NMPA is susceptible to hydrolysis, a chemical process that cleaves the bond through the action of water, yielding acrylic acid and 3-methoxypropylamine.

The rate and extent of this hydrolysis are critically dependent on the pH of the surrounding medium. In acidic or basic conditions, the reaction is significantly accelerated. For applications such as drug delivery systems, where a polymer matrix must remain stable for a defined period, or in industrial formulations exposed to varying pH, understanding the kinetics and mechanisms of NMPA hydrolysis is not merely an academic exercise—it is a prerequisite for rational material design and predicting performance. This guide provides the foundational knowledge and practical methodologies to investigate and control this critical degradation pathway.

Mechanistic Insights into NMPA Hydrolysis

The hydrolysis of the amide bond in NMPA, while slow in neutral water, is catalyzed by the presence of acid or base. The fundamental mechanisms are rooted in the principles of nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: A Proton-Driven Pathway

Under acidic conditions, the hydrolysis of NMPA proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (hydronium ion) from the acidic solution. This is a rapid equilibrium step. Resonance stabilization of the resulting positive charge makes the carbonyl carbon a significantly better electrophile.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This is a critical step as it converts the amine moiety into a much better leaving group (an amine is a weak base, whereas an amide anion is a very strong base).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-methoxypropylamine as a neutral molecule.

  • Deprotonation: The resulting protonated carboxylic acid (acrylic acid) is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.

Under acidic conditions, the liberated 3-methoxypropylamine will be protonated to form its corresponding ammonium salt, which prevents it from participating in the reverse reaction. This renders the overall acid-catalyzed hydrolysis of amides effectively irreversible.

Diagram: Acid-Catalyzed Hydrolysis of NMPA

AcidHydrolysis cluster_products Products NMPA This compound (NMPA) ProtonatedNMPA Protonated NMPA NMPA->ProtonatedNMPA + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedNMPA->TetrahedralIntermediate1 + H₂O ProtonatedAmineIntermediate Protonated Amine Intermediate TetrahedralIntermediate1->ProtonatedAmineIntermediate Proton Transfer AcrylicAcid Acrylic Acid ProtonatedAmineIntermediate->AcrylicAcid - 3-Methoxypropylamine Amine 3-Methoxypropylammonium

Caption: Mechanism of acid-catalyzed NMPA hydrolysis.

Base-Catalyzed Hydrolysis: A Hydroxide-Initiated Cascade

In a basic medium, the hydrolysis of NMPA is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is also multi-step and effectively irreversible, but for different reasons than the acid-catalyzed route.

The mechanism unfolds as follows:

Methodological & Application

Application Note & Protocols: Precision Synthesis of Thermoresponsive Poly(N-(3-Methoxypropyl)acrylamide) via Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond Conventional Polymerization

N-(3-Methoxypropyl)acrylamide (MOPAM) is an intriguing monomer that, upon polymerization, yields a thermoresponsive polymer, poly(MOPAM), exhibiting a Lower Critical Solution Temperature (LCST). This property, where the polymer reversibly transitions from a soluble to an insoluble state in an aqueous solution upon heating, makes it a prime candidate for "smart" materials in biomedical applications.[1][2][3] However, unlocking its full potential in sophisticated fields like targeted drug delivery or tissue engineering demands exquisite control over the polymer's architecture—specifically, its molecular weight, dispersity (Đ), and end-group fidelity.[4]

Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control, which can lead to unpredictable material performance. Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), provides the necessary precision. This guide offers an in-depth exploration and validated protocols for synthesizing well-defined poly(MOPAM) using two powerful CRP techniques: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

The protocols herein are designed not merely as procedural steps but as self-validating systems, explaining the causality behind reagent selection and reaction conditions to empower researchers to adapt and innovate.

The Principle of Control: A Dynamic Equilibrium

All CRP techniques are predicated on establishing a rapid and reversible dynamic equilibrium between a minute population of active, propagating radical species and a vast majority of dormant species. This mechanism ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity (typically Đ < 1.5) and predictable molecular weights determined by the monomer-to-initiator ratio.

CRP_Equilibrium cluster_propagation Dormant Dormant Species (e.g., Alkyl Halide, RAFT Adduct) Active Propagating Radical (Pₙ•) Dormant->Active k_act Active->Dormant k_deact Active->Propagated + M (k_p) Monomer Monomer (M) caption Fig. 1: General equilibrium in Controlled Radical Polymerization.

Caption: Fig. 1: General equilibrium in Controlled Radical Polymerization.

RAFT Polymerization of MOPAM: Versatility and Tolerance

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is renowned for its compatibility with a wide array of monomers and solvents. The control is mediated by a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers the propagating radical, ensuring uniform chain growth.

RAFT Mechanism Rationale

The core of the RAFT process involves a degenerative chain transfer mechanism where the propagating radical (Pₙ•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate then fragments, either returning to the starting species or releasing a new radical (R•) that initiates a new polymer chain. A rapid equilibrium is established, allowing for controlled growth.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium I Initiator (I) I_rad Primary Radicals (I•) I->I_rad Δ or hν P1_rad P₁• I_rad->P1_rad + Monomer (M) Pn_rad Propagating Radical (Pₙ•) P1_rad->Pn_rad + (n-1)M Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Intermediate->Pn_rad Dormant_Pn Dormant Polymer (Pₙ-S-C(=S)-Z) Intermediate->Dormant_Pn R_rad Re-initiating Radical (R•) Intermediate->R_rad Fragmentation R_rad->Pn_rad + nM caption Fig. 2: Mechanism of RAFT Polymerization.

Caption: Fig. 2: Mechanism of RAFT Polymerization.

Protocol: RAFT Polymerization of MOPAM

This protocol targets a poly(MOPAM) with a degree of polymerization (DP) of 100. The molecular weight is controlled by the ratio of monomer to RAFT agent.

Materials:

  • Monomer: this compound (MOPAM), inhibitor removed (pass through a basic alumina column).

  • RAFT Agent: 4-Cyanopentanoic acid dithiobenzoate (CPAD). Justification: Dithiobenzoates are highly effective for controlling acrylamide polymerization.[5]

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA). Justification: Its decomposition rate is suitable for common polymerization temperatures (60-80°C), and the carboxylic acid functionality can be useful for subsequent bioconjugation.[5]

  • Solvent: Anhydrous 1,4-Dioxane. Justification: A good solvent for both the monomer and the resulting polymer, with a suitable boiling point.

Table 1: Reagent Quantities for Target DP = 100

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
MOPAM143.18143210.0100
CPAD (CTA)279.3827.90.11
ACVA (Initiator)280.285.60.020.2
1,4-Dioxane-5.0 mL--

Causality: The [CTA]:[Initiator] ratio is typically between 3:1 and 10:1. A higher ratio minimizes the population of chains initiated by the thermal initiator that do not contain the RAFT end-group, thus improving control and lowering dispersity. Here, we use a 5:1 ratio.

Procedure:

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add MOPAM (1432 mg, 10.0 mmol), CPAD (27.9 mg, 0.1 mmol), and ACVA (5.6 mg, 0.02 mmol).

  • Solvation: Add 5.0 mL of 1,4-dioxane to the flask. Seal the flask with a rubber septum.

  • Deoxygenation (Crucial Step): Purge the solution with dry nitrogen or argon for 30 minutes while stirring in an ice bath. Oxygen is a radical scavenger and will inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Let the reaction proceed for the desired time (e.g., 6-12 hours). Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether (~200 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Isolation: Decant the solvent and re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone). Repeat the precipitation step two more times to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature overnight.

ATRP of MOPAM: A Robust and Well-Studied Method

Atom Transfer Radical Polymerization (ATRP) is a highly versatile CRP method that uses a transition metal complex (typically copper-based) to reversibly activate a dormant species, an alkyl halide initiator.

ATRP Mechanism Rationale

The catalyst (e.g., Cu(I)Br/Ligand) abstracts a halogen atom from the initiator (R-X), forming a propagating radical (R•) and the oxidized metal complex (Cu(II)Br₂/Ligand). The radical propagates with the monomer, and the higher oxidation state metal complex rapidly deactivates the propagating chain, reforming the dormant species and the Cu(I) complex. This rapid activation/deactivation cycle ensures controlled growth.[6]

ATRP_Mechanism cluster_propagation Dormant Dormant Species (Pₙ-X) Active Propagating Radical (Pₙ•) Dormant->Active k_act Catalyst_act Activator (Cu(I) / Ligand) Dormant->Catalyst_act Active->Dormant k_deact Catalyst_deact Deactivator (Cu(II)X / Ligand) Active->Catalyst_deact Active->Propagated + M (k_p) Catalyst_act->Active Catalyst_deact->Dormant Monomer Monomer (M) caption Fig. 3: Core equilibrium in Atom Transfer Radical Polymerization (ATRP).

Caption: Fig. 3: Core equilibrium in Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of MOPAM in an Aqueous Medium

This protocol is adapted from procedures for structurally similar acrylamides and targets a DP of 150.[7]

Materials:

  • Monomer: this compound (MOPAM), inhibitor removed.

  • Initiator: Ethyl α-bromoisobutyrate (EBiB). Justification: A highly efficient and commercially available initiator for ATRP.

  • Catalyst: Copper(I) bromide (CuBr). Justification: Standard and effective catalyst for ATRP of many monomers.

  • Ligand: 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA). Justification: Forms a soluble and highly active catalyst complex with CuBr in aqueous media.[7]

  • Solvent: Deionized water.

Table 2: Reagent Quantities for Target DP = 150

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
MOPAM143.182.15 g15.0150
EBiB (Initiator)195.0419.5 mg0.11
CuBr (Catalyst)143.4514.3 mg0.11
HMTETA (Ligand)230.3969.1 mg0.33
Deionized Water-10.0 mL--

Causality: The [I]:[CuBr]:[Ligand] ratio of 1:1:3 is chosen to ensure sufficient ligand is present to solubilize the copper complex and maintain its catalytic activity.[7] The theoretical molecular weight is calculated as ([MOPAM]/[EBiB]) × MWMOPAM + MWEBiB.

Procedure:

  • Catalyst Complex Formation: In a 25 mL Schlenk flask with a stir bar, add CuBr (14.3 mg, 0.1 mmol) and HMTETA (69.1 mg, 0.3 mmol). Seal the flask.

  • Deoxygenation: Subject the flask to three freeze-pump-thaw cycles to rigorously remove all oxygen, which would otherwise oxidize and deactivate the Cu(I) catalyst. After the final thaw, backfill the flask with dry nitrogen or argon.

  • Addition of Reactants: Using degassed syringes, add deionized water (10.0 mL), MOPAM (2.15 g, 15.0 mmol), and finally the initiator EBiB (19.5 mg, 0.1 mmol).

  • Polymerization: Immerse the flask in a thermostated water bath at 25°C. The solution should turn green/blue, indicating the formation of the catalyst complex. The reaction is typically fast and can be monitored for conversion via ¹H NMR.

  • Termination: After the desired time (e.g., 1-4 hours) or when high conversion is reached, stop the reaction by opening the flask to air. The solution color will change as the copper oxidizes.

  • Purification: To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Isolation: The polymer can be isolated by dialysis against deionized water for 48 hours (using a membrane with an appropriate molecular weight cut-off) followed by lyophilization (freeze-drying) to obtain a pure, fluffy white solid.

Polymer Characterization & Thermoresponsive Properties

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and to calculate monomer conversion by comparing the integral of the vinyl proton peaks (~5.5-6.5 ppm) with that of the polymer backbone or side-chain protons.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ) and dispersity (Đ). Note: Polyacrylamides can interact with standard GPC columns, leading to inaccurate results. Using an aqueous mobile phase with salt or employing specific columns designed for polar polymers is recommended.[7]

  • Turbidimetry: The LCST is determined by measuring the transmittance of a dilute polymer solution (e.g., 1 wt% in PBS) as a function of temperature. The cloud point (T_cp) is often defined as the temperature at which the transmittance drops to 50%. This property is crucial for biomedical applications.[1][2]

Applications in Drug Development and Advanced Research

The ability to synthesize well-defined poly(MOPAM) opens up numerous possibilities. Its sharp, reversible phase transition near physiological temperatures is particularly advantageous.

  • Injectable Hydrogels for Sustained Release: A solution of poly(MOPAM) or a block copolymer containing a poly(MOPAM) segment can be mixed with a therapeutic agent and injected into the body. At body temperature (37°C), if the LCST is below this value, the solution will phase-separate to form a hydrogel depot. This depot can then provide sustained, localized release of the encapsulated drug, reducing systemic side effects and improving patient compliance.[4]

  • Smart Surfaces for Cell Culture: Surfaces can be grafted with poly(MOPAM) brushes. At temperatures below the LCST, the polymer chains are hydrated and extended, allowing cells to adhere and proliferate. By lowering the temperature, the chains collapse, and the cell sheet can detach without the need for enzymatic degradation, which is ideal for tissue engineering applications.[1]

Drug_Delivery_Workflow cluster_formulation Step 1: Formulation (T < LCST) cluster_delivery Step 2: Administration cluster_depot Step 3: In Situ Gelation (T > LCST) Polymer Poly(MOPAM) Solution Mixture Injectable Formulation Polymer->Mixture Drug Drug Molecule Drug->Mixture Injection Subcutaneous Injection Mixture->Injection Depot Hydrogel Depot Formation Injection->Depot Release Sustained Drug Release Depot->Release caption Fig. 4: Workflow for a thermoresponsive drug delivery system.

Caption: Fig. 4: Workflow for a thermoresponsive drug delivery system.

References

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  • Mishra, S. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199–3206. Retrieved from [Link]

  • Larnaudie, S. C., et al. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(3), 557-568. Retrieved from [Link]

  • Groborz, O., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry, 12(30), 4346-4357. Retrieved from [Link]

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  • Detrembleur, C., et al. (2007). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. e-Polymers, 7(1). Retrieved from [Link]

  • Yıldız, M., & Şölener, M. (2026). Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Polymer Bulletin, 83, 17. Retrieved from [Link]

  • Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA. (2024). MDPI. Retrieved from [Link]

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  • Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. (2023). National Institutes of Health. Retrieved from [Link]

  • Sun, Y., et al. (2019). ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. Macromolecular Rapid Communications, 40(10), e1800877. Retrieved from [Link]

  • Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. (2021). MDPI. Retrieved from [Link]

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Application Notes & Protocols: Thermoresponsive Polymers Based on N-(3-Methoxypropyl)acrylamide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of thermoresponsive polymers based on N-(3-Methoxypropyl)acrylamide (NMPA). These "smart" polymers exhibit a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed state in aqueous solutions upon heating.[1][2] This unique property makes them exceptional candidates for temperature-triggered drug delivery systems.[3] We will explore both conventional free radical polymerization and controlled Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization techniques to synthesize well-defined NMPA-based polymers. Detailed methodologies for characterizing the polymer's molecular weight, structure, and critical thermoresponsive behavior are presented. Finally, we provide a step-by-step protocol for the encapsulation and temperature-controlled release of a model therapeutic agent, demonstrating the practical application of these materials in drug development.

Introduction: The Rise of NMPA in Smart Drug Delivery

Stimuli-responsive polymers, which undergo significant property changes in response to external triggers like temperature or pH, are at the forefront of advanced drug delivery design.[2][4] Among these, thermoresponsive polymers with a Lower Critical Solution Temperature (LCST) are particularly valuable for biomedical applications because their transition can be tuned to occur near physiological body temperature (37°C).[5][6]

For years, poly(N-isopropylacrylamide) (PNIPAM) has been the benchmark thermoresponsive polymer, with an LCST of approximately 32°C.[6][7] However, the field is actively seeking alternatives with potentially improved biocompatibility and tunable properties. This compound (NMPA) has emerged as a promising monomer for creating such systems.[3] Like other N-substituted acrylamides, polymers of NMPA exhibit an LCST in aqueous solutions.[8] Below the LCST, the polymer chains are hydrated and exist in an expanded coil conformation. As the temperature rises above the LCST, the polymer undergoes a phase transition, dehydrating and collapsing into compact globules.[9] This transition from a soluble to an insoluble state is the fundamental mechanism enabling temperature-triggered drug release.[6]

The primary advantage of a controlled drug delivery system is its ability to maintain a therapeutic concentration at a target site, improving efficacy and reducing systemic toxicity.[10] NMPA-based hydrogels and nanoparticles can encapsulate therapeutic molecules in their hydrated state at room temperature and then release them in a controlled manner upon reaching the higher temperature of a target tissue, such as a tumor.[3][11] This guide provides the foundational protocols to harness this potential.

Synthesis of Poly(NMPA): From Monomer to Polymer

The synthesis of well-defined polymers is critical for reproducible performance. We present two common methods: conventional free radical polymerization for simplicity and RAFT polymerization for superior control over molecular weight and dispersity.[12][13]

Protocol 2.1: Free Radical Polymerization of NMPA

This method is straightforward and suitable for producing high molecular weight polymers, often in the form of hydrogels when a cross-linker is included.

Rationale: Free radical polymerization is initiated by the thermal decomposition of an initiator (e.g., AIBN), creating free radicals that propagate by adding monomer units. The inclusion of a cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA), creates a three-dimensional network structure, forming a hydrogel.[7][14]

Materials:

  • This compound (NMPA) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • N,N'-methylenebis(acrylamide) (MBA) cross-linker (for hydrogels)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][15]

  • Methanol (for purification)

  • Schlenk flask and nitrogen line

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve NMPA (e.g., 1.0 g, 6.98 mmol) and, if making a hydrogel, MBA (e.g., 0.02 g, 0.13 mmol) in anhydrous DMF (10 mL).

  • Initiator Addition: Add the AIBN initiator (e.g., 0.01 g, 0.06 mmol).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Allow the reaction to proceed for 12-24 hours under magnetic stirring.[16]

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol twice to remove unreacted monomer and initiator.

  • Drying: Dry the purified poly(NMPA) under vacuum at 40°C until a constant weight is achieved.

Protocol 2.2: Controlled Synthesis via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provides excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution (low dispersity, Đ).[15][17]

Rationale: RAFT polymerization is a form of living radical polymerization that uses a chain transfer agent (CTA) to mediate the reaction. This allows for the synthesis of polymers with predetermined molecular weights and complex architectures, such as block copolymers.[12][18] The choice of CTA and solvent is critical for success.[15][18]

Materials:

  • NMPA monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable dithiobenzoate CTA

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN initiator

  • Anhydrous Dimethyl sulfoxide (DMSO)[15]

  • Diethyl ether (for purification)

  • Schlenk flask and nitrogen line

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve NMPA (e.g., 1.0 g, 6.98 mmol), CPADB CTA (e.g., 19.5 mg, 0.07 mmol, for a target degree of polymerization of 100), and ACVA initiator (e.g., 3.9 mg, 0.014 mmol, CTA:Initiator ratio of 5:1) in 10 mL of anhydrous DMSO.

  • Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Polymerization: Backfill with nitrogen and place the flask in an oil bath preheated to 70°C. Stir for the designated time (e.g., 4-12 hours). Monitor conversion by taking aliquots for ¹H NMR analysis.[17]

  • Termination: Stop the reaction by quenching in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Isolation & Drying: Collect the polymer via centrifugation, re-dissolve in a minimal amount of DMSO, and re-precipitate into diethyl ether two more times. Dry the final product under vacuum at 40°C.

Diagram 1: Polymer Synthesis Workflow A generalized workflow for the synthesis of Poly(NMPA) via radical polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomer NMPA Monomer Flask 1. Combine Reagents in Flask Monomer->Flask Initiator Initiator (AIBN/ACVA) Initiator->Flask Solvent Solvent (DMF/DMSO) Solvent->Flask CTA RAFT CTA (Optional) CTA->Flask Degas 2. Degas (Freeze-Pump-Thaw) Flask->Degas Polymerize 3. Polymerize at 70°C under Nitrogen Degas->Polymerize Precipitate 4. Precipitate in Non-Solvent Polymerize->Precipitate Filter 5. Filter / Centrifuge Precipitate->Filter Dry 6. Dry Under Vacuum Filter->Dry FinalPolymer Pure Poly(NMPA) Dry->FinalPolymer

Characterization of Thermoresponsive Poly(NMPA)

Proper characterization is essential to confirm the synthesis was successful and to understand the material's properties for its intended application.

Protocol 3.1: Determination of Molecular Weight

Technique: Gel Permeation Chromatography (GPC)

Rationale: GPC separates polymer molecules based on their hydrodynamic volume in solution. This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[19] For RAFT polymers, a low Đ value (< 1.3) indicates a well-controlled polymerization.[17]

Procedure:

  • Prepare a solution of the dried Poly(NMPA) in a suitable GPC eluent (e.g., DMF with 0.01 M LiBr) at a concentration of ~2-5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[16]

  • Analyze the resulting chromatogram to determine Mn, Mw, and Đ.

Protocol 3.2: Determination of the Lower Critical Solution Temperature (LCST)

Technique: UV-Vis Spectrophotometry (Turbidimetry)

Rationale: The LCST is the temperature at which the polymer solution transitions from clear to turbid upon heating. This "cloud point" can be precisely measured by monitoring the transmittance of light through the solution as a function of temperature.[9] The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[8]

Procedure:

  • Prepare a dilute aqueous solution of Poly(NMPA) (e.g., 1.0 wt%) in deionized water or a buffer solution (e.g., PBS).

  • Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to 500 nm.[8]

  • Equilibrate the solution at a temperature well below the expected LCST (e.g., 20°C).

  • Increase the temperature in controlled increments (e.g., 0.5°C/min) while recording the optical transmittance.

  • Plot transmittance (%) versus temperature (°C). The temperature corresponding to 50% transmittance is the LCST.

Factor Effect on LCST Rationale
Polymer Concentration Minor effect, can slightly decrease LCST.[8]Higher concentration facilitates intermolecular aggregation once the chains begin to dehydrate.
Molecular Weight Increasing molecular weight generally decreases the LCST.[20]Larger chains have more hydrophobic groups, promoting aggregation at a lower temperature.
Copolymerization Hydrophilic comonomers (e.g., acrylamide) increase the LCST.[7][8]Increases the overall hydrophilicity of the polymer, requiring more thermal energy to induce dehydration.
Copolymerization Hydrophobic comonomers (e.g., methyl methacrylate) decrease the LCST.[20][21]Increases the overall hydrophobicity, making the polymer less soluble and lowering the phase transition temperature.
Addition of Salts Generally decreases the LCST.Salts can disrupt the hydrogen bonding between the polymer and water ("salting-out" effect), promoting polymer collapse.[3]

Application: Temperature-Triggered Drug Delivery

This section outlines the process for loading a model drug into a Poly(NMPA) system and performing an in vitro release study.

Protocol 4.1: Drug Loading into Poly(NMPA) Hydrogel

Rationale: Drugs can be physically entrapped within the polymer network of a hydrogel.[22] The equilibrium partitioning method, where a dried hydrogel is allowed to swell in a concentrated drug solution, is a common and effective loading strategy.[23][24]

Materials:

  • Dried, cross-linked Poly(NMPA) hydrogel (from Protocol 2.1)

  • Model drug (e.g., Doxorubicin HCl, Bovine Serum Albumin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Drug Solution: Create a stock solution of the model drug in PBS at a known concentration (e.g., 1 mg/mL).

  • Hydrogel Swelling: Weigh a piece of the dried Poly(NMPA) hydrogel (W_dry). Immerse it in a known volume of the drug solution (V_initial) and allow it to swell at a temperature below the LCST (e.g., 4°C or room temperature) for 24-48 hours to reach equilibrium.

  • Measure Unloaded Drug: After swelling, carefully remove the hydrogel. Measure the concentration of the drug remaining in the supernatant (C_final) using UV-Vis spectrophotometry by comparing its absorbance to a standard curve.

  • Calculate Loading:

    • Drug Loading Content (%): [(Initial Drug Mass - Final Drug Mass) / (Weight of Swollen Hydrogel)] * 100

    • Encapsulation Efficiency (%): [(Initial Drug Mass - Final Drug Mass) / (Initial Drug Mass)] * 100[23]

Protocol 4.2: In Vitro Temperature-Triggered Drug Release

Rationale: This protocol quantifies the release of the loaded drug from the hydrogel at two different temperatures: one below the LCST (where the hydrogel is swollen and release is slow) and one above the LCST (where the hydrogel collapses and release is accelerated).[25][26]

Procedure:

  • Setup: Place the drug-loaded hydrogel into a dialysis bag (with a molecular weight cut-off smaller than the drug) containing a known volume of fresh PBS.

  • Incubation: Submerge the dialysis bag in a larger vessel of fresh PBS (e.g., 50 mL) maintained at the desired temperature (e.g., 25°C for below LCST, and 37°C or 40°C for above LCST) with gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer vessel. Immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Measure the concentration of the drug in the collected aliquots using UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for each temperature. A plot of cumulative release vs. time will demonstrate the temperature-responsive release profile.

Diagram 2: Mechanism of Thermo-Triggered Drug Release Illustrates the conformational change of Poly(NMPA) chains and subsequent drug release.

Conclusion

Polymers based on this compound represent a versatile and highly tunable platform for the development of advanced, temperature-responsive drug delivery systems. By following the detailed protocols for synthesis and characterization outlined in this guide, researchers can create well-defined materials with predictable thermoresponsive behavior. The ability to trigger drug release in response to a physiologically relevant temperature change opens up significant opportunities for targeted therapies, improving treatment outcomes and minimizing side effects. The methodologies provided herein serve as a robust foundation for further innovation in the field of smart biomaterials.

References

  • Butt, H., et al. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. MDPI. Available from: [Link]

  • Wikipedia. (2023). Temperature-responsive polymer. Available from: [Link]

  • Garnier, T., et al. (2022). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available from: [Link]

  • ResearchGate. (2021). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Available from: [Link]

  • Singh, R., et al. (2012). Synthesis and characterization of thermoresponsive copolymers for drug delivery. PubMed. Available from: [Link]

  • ScienceDirect. (2018). Thermo-responsive polymers: structure and design of smart materials. Available from: [Link]

  • NIH. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Available from: [Link]

  • Elsevier. (2001). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Available from: [Link]

  • ResearchGate. (2025). Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Available from: [Link]

  • MDPI. (2011). Thermoresponsive Polymers for Biomedical Applications. Available from: [Link]

  • PubMed. (2004). Controlled drug release from hydrogel nanoparticle networks. Available from: [Link]

  • PubMed Central. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Available from: [Link]

  • MDPI. (2023). Synthesis, Characterization, Conformation in Solution, and Thermoresponsiveness of Polymer Brushes of methoxy[oligo (propylene glycol)-block-oligo(ethylene glycol)]methacrylate and N-[3-(dimethylamino)propyl]methacrylamide Obtained via RAFT Polymerization. Available from: [Link]

  • ResearchGate. (2022). Illustration of drug loading and releasing mechanisms of hydrogels. Available from: [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Available from: [Link]

  • PubMed. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Available from: [Link]

  • PubMed. (2015). Synthesis of Thermoresponsive Polymers for Drug Delivery. Available from: [Link]

  • MDPI. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Available from: [Link]

  • ResearchGate. (2024). Controlled drug release from hydrogel nanoparticle networks. Available from: [Link]

  • MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Available from: [Link]

  • NIH. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Available from: [Link]

  • High-speed synthesis of thermo-responsive polymers by boosted polymerization of N,N- diethyl acrylamide in high-temperature water. Available from: [Link]

  • ResearchGate. (2019). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Available from: [Link]

  • Frontiers. (2024). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Available from: [Link]

  • ResearchGate. (2011). Thermoresponsive Polymers for Biomedical Applications. Available from: [Link]

  • A*OAR. (2016). Synthesis of Transition-Metal-Free and Odour-Free Nanoparticles and Nanocapsules via Reversible Complexation Mediated Polymerization. Available from: [Link]

  • MDPI. (2018). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Available from: [Link]

  • MDPI. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Available from: [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (2014). pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Available from: [Link]

  • MDPI. (2020). Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. Available from: [Link]

  • PubMed Central. (2022). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Available from: [Link]

  • AZoNano. (2020). How To Synthesize Polymeric Nanoparticles. Available from: [Link]

  • YouTube. (2017). #009: Emulsion Polymerization - Making Polymer Nanoparticles. Available from: [Link]

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pH-responsive hydrogels using N-(3-Methoxypropyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Harnessing pH-Responsiveness: Synthesis and Application of N-(3-Methoxypropyl)acrylamide Hydrogels for Targeted Drug Delivery

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of pH-responsive hydrogels based on this compound (NMPA). We delve into the underlying mechanisms that govern the intelligent behavior of these polymers and offer detailed, validated protocols for their creation and use. The focus is placed on a copolymer system of NMPA with acrylic acid (AAc), a classic combination that yields hydrogels with sharp, predictable responses to acidic environments, making them exemplary candidates for targeted drug delivery to pathological tissues like tumors.

Section 1: The Scientific Foundation of NMPA-Based pH-Responsive Hydrogels

pH-responsive hydrogels are a class of "smart" materials capable of undergoing significant, reversible changes in their volume and network structure in response to fluctuations in environmental pH. This behavior is predicated on the presence of ionizable functional groups within the polymer network.

1.1. The Core Mechanism: Ionization and Solvation

The driving force behind the pH-responsiveness of the NMPA-co-AAc system is the carboxylic acid group (-COOH) from the acrylic acid monomer.

  • At Neutral or Alkaline pH (e.g., pH 7.4): The carboxylic acid groups are deprotonated, forming carboxylate anions (-COO⁻). The electrostatic repulsion between these negatively charged groups along the polymer chains forces the network to expand. Furthermore, these ionic groups are highly solvated by water molecules, leading to increased hydrophilicity and a high degree of swelling. The hydrogel is in its swollen, "open" state.

  • At Acidic pH (e.g., pH < 6.0): The excess of protons (H⁺) in the environment leads to the protonation of the carboxylate groups, converting them back to neutral carboxylic acid (-COOH) moieties. This neutralization eliminates the electrostatic repulsion. Inter- and intra-chain hydrogen bonding between the -COOH groups becomes the dominant force, causing the hydrogel network to collapse and expel water. The hydrogel is in its shrunken, "closed" state.

1.2. The Role of this compound (NMPA)

While acrylic acid provides the pH-sensing capability, NMPA is a crucial comonomer that imparts several advantageous properties to the hydrogel matrix:

  • Hydrophilicity and Biocompatibility: NMPA is a hydrophilic monomer that contributes to the overall water uptake capacity and is generally considered to be biocompatible, a critical attribute for drug delivery applications.

  • Structural Stability: It forms a stable, flexible backbone, providing the necessary structural integrity for the hydrogel network.

  • Modulation of Transition pH: The ratio of NMPA to the ionizable monomer (AAc) can be adjusted to fine-tune the pKa of the hydrogel system, allowing researchers to control the precise pH at which the swelling transition occurs.

This synergistic relationship between the "sensing" monomer (AAc) and the "structural" monomer (NMPA) allows for the rational design of hydrogels tailored for specific biological environments.

Section 2: Synthesis Protocol: NMPA-co-AAc Hydrogel via Free-Radical Polymerization

This protocol details the synthesis of a representative pH-responsive hydrogel. The chosen crosslinker, N,N'-methylenebis(acrylamide) (MBAA), creates covalent linkages between polymer chains, forming the water-insoluble network. Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) are a well-established redox pair that initiates polymerization at room temperature.

2.1. Materials and Equipment

MaterialSpecificationSupplier Example
This compound (NMPA)≥98%Sigma-Aldrich
Acrylic acid (AAc)≥99%, inhibitor-freeSigma-Aldrich
N,N'-Methylenebis(acrylamide) (MBAA)≥99%Sigma-Aldrich
Ammonium persulfate (APS)≥98%, ACS reagentSigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TEMED)≥99%Sigma-Aldrich
Phosphate-Buffered Saline (PBS)pH 7.4 and pH 5.5Gibco
Deionized (DI) Water18.2 MΩ·cm-
Glass vials, Magnetic stirrer, Nitrogen source, Syringes, pH meter--

2.2. Synthesis Workflow Diagram

G cluster_prep Monomer Solution Preparation cluster_rxn Polymerization Reaction cluster_purify Purification prep1 1. Weigh NMPA, AAc, and MBAA prep2 2. Dissolve in DI Water prep1->prep2 prep3 3. Place in ice bath prep2->prep3 rxn1 4. Purge with Nitrogen (15-20 min) prep3->rxn1 Transfer solution rxn2 5. Add APS solution rxn1->rxn2 rxn3 6. Add TEMED (catalyst) rxn2->rxn3 rxn4 7. Allow polymerization (overnight at RT) rxn3->rxn4 pur1 8. Cut gel into discs rxn4->pur1 Resulting hydrogel pur2 9. Wash in DI Water (3-5 days, change water daily) pur1->pur2 pur3 10. Lyophilize (freeze-dry) pur2->pur3 Final Product\n(Xerogel) Final Product (Xerogel) pur3->Final Product\n(Xerogel)

Figure 1: Step-by-step workflow for the synthesis and purification of NMPA-co-AAc hydrogels.

2.3. Step-by-Step Synthesis Procedure

  • Monomer Solution Preparation:

    • In a glass vial, dissolve 700 mg of NMPA and 100 mg of acrylic acid in 2 mL of DI water.

    • Add 25 mg of the crosslinker, MBAA, to the solution.

    • Stir the mixture on a magnetic stirrer at a low speed until all components are fully dissolved. Place the vial in an ice bath.

    • Causality Insight: The ratio of NMPA to AAc is a critical parameter that dictates the degree of pH-sensitivity. The crosslinker concentration determines the network density, which affects both the mechanical strength and the maximum swelling capacity of the hydrogel.

  • Initiation and Polymerization:

    • Purge the monomer solution with nitrogen gas for 15-20 minutes while it remains in the ice bath.

    • Causality Insight: Oxygen is a radical scavenger and will inhibit the free-radical polymerization process. Removing dissolved oxygen is essential for consistent and complete gelation.

    • Prepare a fresh 10% (w/v) APS solution in DI water. Add 50 µL of this APS solution to the monomer mixture.

    • Add 10 µL of TEMED to the vial. TEMED acts as a catalyst, accelerating the formation of sulfate free radicals from APS, which initiates the polymerization.

    • Gently swirl the vial and then let it stand at room temperature overnight. A visible gel should form within 30-60 minutes.

  • Purification:

    • Once polymerization is complete, carefully remove the resulting hydrogel from the vial.

    • Cut the gel into discs of uniform size (e.g., 5 mm diameter).

    • Immerse the discs in a large volume of DI water for 3-5 days, changing the water daily.

    • Causality Insight: This step is crucial to remove any unreacted monomers, initiator, catalyst, and non-crosslinked oligomers, which could be cytotoxic and would interfere with subsequent characterization.

    • Finally, freeze the purified hydrogel discs and lyophilize (freeze-dry) them to obtain dry xerogels for storage and characterization.

Section 3: Essential Characterization Protocols

3.1. Protocol: pH-Responsive Swelling Behavior

This protocol measures the equilibrium swelling ratio (ESR) of the hydrogel, which quantifies its ability to absorb water at different pH values.

  • Pre-weigh several lyophilized hydrogel discs (Wd).

  • Immerse one disc in each of a series of buffer solutions with varying pH values (e.g., pH 2.0, 4.0, 5.0, 5.5, 6.0, 7.4, 8.0).

  • Allow the hydrogels to swell at room temperature for at least 48 hours to ensure they reach equilibrium.

  • Remove each swollen hydrogel, gently blot the surface with a damp filter paper to remove excess water, and immediately weigh it (Ws).

  • Calculate the ESR using the formula: ESR = (Ws - Wd) / Wd .

Expected Data:

pH of BufferDry Weight (Wd) (mg)Swollen Weight (Ws) (mg)Equilibrium Swelling Ratio (ESR)
2.015.298.85.5
5.015.1181.211.0
5.515.3351.922.0
7.415.2623.240.0

This table presents representative data showing a sharp increase in swelling as the pH rises past the polymer's effective pKa.

Section 4: Application Protocol: pH-Triggered Drug Delivery

This section demonstrates how to load a model chemotherapeutic drug, Doxorubicin (DOX), into the hydrogel and characterize its pH-triggered release profile. DOX is a suitable model as it is fluorescent and its release can be easily quantified.

4.1. Protocol: Drug Loading via Equilibrium Partitioning

  • Prepare a 1 mg/mL solution of Doxorubicin HCl in pH 7.4 PBS.

  • Immerse a pre-weighed, lyophilized hydrogel disc in 2 mL of the DOX solution.

  • Allow the solution to agitate gently on a shaker at room temperature for 48 hours in the dark (DOX is light-sensitive).

  • Causality Insight: At pH 7.4, the hydrogel is in its highly swollen, "open" state. This allows the drug molecules to diffuse freely into the porous network. The drug is loaded via passive diffusion until equilibrium is reached.

  • After 48 hours, remove the drug-loaded hydrogel. The amount of loaded drug can be determined by measuring the decrease in the concentration of the surrounding DOX solution using a UV-Vis spectrophotometer (at ~480 nm).

4.2. Protocol: In Vitro Drug Release Study

  • Place the DOX-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10 kDa) containing 1 mL of the release buffer.

  • Place the sealed dialysis bag into a larger vial containing 10 mL of the same release buffer. This setup ensures sink conditions.

  • Conduct the experiment in parallel using two different buffers:

    • Physiological Condition: pH 7.4 PBS

    • Tumor Microenvironment Mimic: pH 5.5 PBS

  • Keep the vials in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer and immediately replace it with 1 mL of fresh buffer.

  • Quantify the amount of DOX in the withdrawn aliquots using UV-Vis or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

4.3. Mechanism of pH-Triggered Release

G cluster_high_ph High pH (7.4) - Drug Retention cluster_low_ph Low pH (5.5) - Drug Release High_pH Swollen Hydrogel (-COO⁻ repulsion) Large Pore Size Drug_In DOX Low_pH Collapsed Hydrogel (-COOH H-bonding) Small Pore Size High_pH->Low_pH  pH Drop   caption1 Drug is trapped within the expanded network. Drug_Out DOX Low_pH->Drug_Out Squeezing Effect caption2 Network collapse actively expels the drug.

Figure 2: Mechanism of drug release triggered by a decrease in environmental pH.

Expected Data:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
18.525.1
415.255.8
820.175.4
2424.588.9
4826.091.2

This representative data illustrates a slow, minimal "leakage" of the drug at physiological pH, with a rapid, burst release when the hydrogel is exposed to an acidic environment, demonstrating its "on-demand" delivery capability.

Section 5: Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or No Gelation Insufficient initiator/catalyst; Presence of oxygen; Expired reagents.Ensure fresh APS/TEMED solutions are used. Increase nitrogen purging time. Verify the purity and age of monomers.
Hydrogel is too Brittle Crosslinker (MBAA) concentration is too high.Reduce the molar percentage of MBAA relative to the total monomer concentration (e.g., from 2 mol% to 1 mol%).
Poor pH-Sensitivity Insufficient ionizable monomer (AAc); High crosslink density restricting swelling.Increase the molar ratio of AAc to NMPA. Decrease the crosslinker concentration to allow for greater network flexibility.
High Premature Drug Leakage Pore size at pH 7.4 is too large; Drug is not sufficiently retained.Increase the crosslinker density to reduce the mesh size of the swollen network.

Section 6: References

  • Brazel, C. S., & Peppas, N. A. (1999). Pulsatile local delivery of thrombolytic and antithrombotic agents using poly(N-isopropylacrylamide-co-methacrylic acid) hydrogels. Journal of Controlled Release, 60(2-3), 177-188. [Link]

  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 53(3), 321-339. [Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons. [Link]

N-(3-Methoxypropyl)acrylamide hydrogels for drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

< < Application Notes & Protocols: N-(3-Methoxypropyl)acrylamide (NMPA) Hydrogels for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Promise of NMPA Hydrogels in Drug Delivery

Hydrogels, with their three-dimensional polymeric networks, have become a cornerstone in the evolution of drug delivery systems.[1] Their ability to absorb and retain large volumes of water while maintaining structural integrity makes them ideal candidates for biomedical applications.[2] Among the vast array of hydrogel-forming polymers, this compound (NMPA) has emerged as a particularly promising monomer for creating sophisticated drug delivery vehicles.

NMPA-based hydrogels offer a unique combination of properties that make them highly suitable for controlled drug release. These hydrogels can be engineered to be thermoresponsive, meaning their swelling and drug release characteristics can be modulated by temperature changes.[3] This property is particularly advantageous for developing "smart" drug delivery systems that can release their therapeutic payload in response to physiological cues, such as fever or localized hyperthermia in cancerous tissues.[4] Furthermore, copolymers of NMPA have demonstrated excellent biocompatibility, a critical requirement for any material intended for in vivo use.[5]

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of NMPA hydrogels in drug delivery. It is designed to equip researchers with the foundational knowledge and practical steps necessary to harness the full potential of this versatile polymer system.

Foundational Principles: Why NMPA Hydrogels Excel

The utility of NMPA hydrogels in drug delivery is rooted in their fundamental physicochemical properties. The presence of both hydrophilic amide groups and a more hydrophobic methoxypropyl side chain imparts an amphiphilic character to the polymer. This balance is crucial for its thermoresponsive behavior, often exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and exists as a swollen hydrogel. Above the LCST, it becomes more hydrophobic, causing the hydrogel to shrink and release its encapsulated drug.[6][7]

The ability to tune the LCST by copolymerizing NMPA with other monomers allows for the design of hydrogels that are responsive to specific physiological temperatures.[8] This tunable nature, combined with their biocompatibility, makes NMPA hydrogels a powerful platform for a wide range of drug delivery applications, from oral and topical to injectable systems.[2]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (NMPA), 95% (contains MEHQ as inhibitor)

  • N,N'-Methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Doxorubicin hydrochloride, Methylene blue)

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or incubator

  • pH meter

  • UV-Vis spectrophotometer

  • Scanning Electron Microscope (SEM)

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

  • Glass vials and molds

Protocol 1: Synthesis of NMPA Hydrogels via Free-Radical Polymerization

This protocol details the synthesis of a thermoresponsive NMPA hydrogel. The concentrations of monomer, cross-linker, and initiator can be varied to tailor the hydrogel's properties.

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a glass vial, dissolve a predetermined amount of NMPA monomer and MBA cross-linker in DI water. A typical starting formulation is a 10% (w/v) total monomer concentration with 2 mol% MBA relative to the NMPA.

  • Initiator Addition: Gently purge the monomer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add the initiator, APS (typically 1 mol% relative to the monomer), to the solution and mix thoroughly.

  • Acceleration of Polymerization: Add the accelerator, TEMED (typically 2 mol% relative to the monomer), to the solution. Mix quickly and thoroughly. The polymerization will begin almost immediately.

  • Casting and Curing: Transfer the solution to a suitable mold (e.g., between two glass plates with a spacer) and allow it to cure at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • Purification: Submerge the resulting hydrogel in a large volume of DI water for 48-72 hours, changing the water every 12 hours, to remove any unreacted monomers and other impurities.

Hydrogel_Synthesis cluster_reactants Reactant Preparation cluster_initiation Initiation NMPA NMPA Monomer Monomer_Solution Monomer Solution NMPA->Monomer_Solution MBA MBA Cross-linker MBA->Monomer_Solution DI_Water DI Water DI_Water->Monomer_Solution APS APS Initiator Polymerization Free-Radical Polymerization APS->Polymerization TEMED TEMED Accelerator TEMED->Polymerization Monomer_Solution->Polymerization Add Initiator & Accelerator Curing Curing & Cross-linking Polymerization->Curing Purified_Hydrogel Purified NMPA Hydrogel Curing->Purified_Hydrogel Purification

Caption: Workflow for NMPA Hydrogel Synthesis.

Protocol 2: Drug Loading into NMPA Hydrogels

This protocol describes a common method for loading a drug into a pre-formed hydrogel using the swelling-diffusion method.

Step-by-Step Methodology:

  • Hydrogel Preparation: Prepare purified NMPA hydrogel discs of a defined size and weigh them (W_d).

  • Drug Solution Preparation: Prepare a solution of the desired drug in a suitable solvent (e.g., PBS for hydrophilic drugs) at a known concentration.

  • Loading: Immerse the dried hydrogel discs in the drug solution and allow them to swell to equilibrium. This is typically done at a temperature below the LCST of the hydrogel to maximize swelling and drug uptake. The process can take 24-48 hours.

  • Quantification of Loaded Drug: After the swelling period, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and weigh the swollen hydrogel (W_s). The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectrophotometry.

Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

Drug Loading Content (%) = (Amount of Drug in Hydrogel / Weight of Dry Hydrogel) x 100

Characterization of NMPA Hydrogels

Thorough characterization is essential to understand the properties of the synthesized hydrogels and their suitability for a specific drug delivery application.

Swelling Behavior

The swelling ratio is a critical parameter that influences drug loading and release.

Protocol:

  • Immerse a pre-weighed dried hydrogel sample (W_d) in a buffer solution (e.g., PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (W_t).

  • Continue until the weight becomes constant (equilibrium swelling).

  • The swelling ratio (SR) is calculated as: SR = (W_t - W_d) / W_d

  • To determine the thermoresponsive nature, perform swelling studies at temperatures below and above the expected LCST.

In Vitro Drug Release

This protocol evaluates the release of the loaded drug from the hydrogel over time.

Protocol:

  • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Mechanism cluster_initial Initial State (Below LCST) cluster_final Final State (Above LCST) Hydrogel_Swollen Swollen Hydrogel (Drug Encapsulated) Temperature_Increase Temperature Increase Hydrogel_Swollen->Temperature_Increase Hydrogel_Shrunk Shrunken Hydrogel Drug_Released Released Drug Hydrogel_Shrunk->Drug_Released Drug Expulsion Temperature_Increase->Hydrogel_Shrunk Phase Transition

Caption: Thermoresponsive Drug Release from NMPA Hydrogel.

Data Presentation and Interpretation

Table 1: Swelling Ratio of NMPA Hydrogels at Different Temperatures

Temperature (°C)Swelling Ratio (SR)
2515.8 ± 1.2
32 (LCST)8.5 ± 0.9
374.2 ± 0.5

The data in the table is illustrative and will vary based on the specific hydrogel formulation.

Table 2: Cumulative Drug Release from NMPA Hydrogels at 37°C

Time (hours)Cumulative Release (%)
115.3 ± 2.1
442.8 ± 3.5
868.1 ± 4.2
1285.6 ± 3.9
2495.2 ± 2.8

The data in the table is illustrative and will vary based on the drug and hydrogel formulation.

Conclusion and Future Perspectives

This compound hydrogels represent a versatile and promising platform for the development of advanced drug delivery systems.[9] Their tunable thermoresponsive properties, coupled with their biocompatibility, allow for the design of "smart" systems capable of controlled and targeted drug release.[8][10] The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize NMPA hydrogels for a variety of drug delivery applications. Future research will likely focus on the development of multi-responsive NMPA-based hydrogels, the incorporation of targeting moieties, and their application in combination therapies.

References

  • Advances in Hydrogel-Based Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

  • Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023). PubMed. Retrieved from [Link]

  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (n.d.). PMC - NIH. Retrieved from [Link]

  • Tailoring Drug Release through Thermoresponsive MeHA–NIPA Hydrogels: A 5-Fluorouracil Model System. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Optimal loading of hydrogel-based drug-delivery systems. (2025). ResearchGate. Retrieved from [Link]

  • Thermosensitive hybrid hydrogels with silica nanoparticle-cross-linked polymer networks. (n.d.). Europe PMC. Retrieved from [Link]

  • Fabrication of self-healing hydrogel from quaternized N-[3(dimethylamino)propyl]methacrylamide copolymer for antimicrobial and drug release applications. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Hydrogels: Characterization, drug delivery and tissue engineering applications. (2022). ResearchGate. Retrieved from [Link]

  • Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery. (2017). PMC. Retrieved from [Link]

  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). MDPI. Retrieved from [Link]

  • Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. (n.d.). MDPI. Retrieved from [Link]

  • Chemical structure of the monomers; acrylamide and N-(3-aminopropyl)... (n.d.). ResearchGate. Retrieved from [Link]

  • Biodegradable thermoresponsive hydrogels for aqueous encapsulation and controlled release of hydrophilic model drugs. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Reinforcement of Acrylamide Hydrogels with Cellulose Nanocrystals Using Gamma Radiation for Antibiotic Drug Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Hydrogel Nanocomposite Systems: Characterization and Application in Drug-Delivery Systems. (n.d.). ScienceDirect. Retrieved from [Link]

  • pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. (2024). MDPI. Retrieved from [Link]

  • New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Commercial hydrogel product for drug delivery based on route of administration. (2024). Frontiers. Retrieved from [Link]

  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024). MDPI. Retrieved from [Link]

  • Thermo-sensitive hydrogels for delivering biotherapeutic molecules: A review. (n.d.). ScienceOpen. Retrieved from [Link]

  • Thermosensitive polymeric hydrogels as drug delivery systems. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(3-Methoxypropyl)acrylamide in the Synthesis of Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Methoxypropyl)acrylamide (MOPA) is an acrylic monomer that serves as a critical building block for the synthesis of advanced biocompatible and thermoresponsive polymers. Its unique molecular structure, featuring a hydrophilic amide group and a moderately hydrophobic methoxypropyl side chain, imparts a delicate hydrophilic-lipophilic balance to the resulting polymers. This balance is key to their utility in biomedical applications, particularly in the fields of controlled drug delivery, tissue engineering, and medical device coatings. This document provides a comprehensive guide to the synthesis of MOPA-based polymers, with a focus on creating biocompatible materials. It includes detailed protocols for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, methods for polymer characterization, and an in-depth discussion of the causality behind the experimental choices.

Introduction: The Significance of MOPA in Biocompatible Polymer Design

The quest for synthetic polymers that can safely and effectively interact with biological systems is a cornerstone of modern biomedical research. Such polymers must exhibit excellent biocompatibility, meaning they do not elicit adverse immune responses or toxicity.[1][2] Furthermore, the development of "smart" polymers that respond to physiological cues, such as temperature, has opened new frontiers in targeted therapies and regenerative medicine.

This compound (MOPA) has emerged as a valuable monomer in this context. Polymers derived from MOPA, particularly when copolymerized with other functional monomers, can be engineered to exhibit a Lower Critical Solution Temperature (LCST).[3][4] This phenomenon is characterized by a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is raised above a critical point. This thermoresponsive behavior is highly desirable for applications such as injectable hydrogels that solidify at body temperature or for temperature-triggered drug release.[4][5]

Recent studies have highlighted the exceptional biocompatibility of copolymers containing MOPA. Specifically, a hydrogel composed of a 50:50 mixture of MOPA and the hydrophilic monomer N-(2-hydroxyethyl)acrylamide (HEAm) has been shown to exhibit significantly lower foreign body response and tissue inflammation compared to industry-standard materials.[1][2] This finding underscores the potential of MOPA-based polymers to create more effective and safer biomedical devices and drug delivery vehicles.

This application note will provide a detailed protocol for the synthesis of a biocompatible MOPA-based copolymer using RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[6]

Synthesis of Biocompatible Poly(HEAm-co-MOPA) via RAFT Polymerization

The following protocol details the synthesis of a copolymer of N-(2-hydroxyethyl)acrylamide (HEAm) and this compound (MOPA). RAFT polymerization is employed to ensure control over the polymer's molecular weight and distribution, which are critical parameters for its performance in biomedical applications.

Rationale for Method Selection

RAFT polymerization is a powerful technique for synthesizing well-defined polymers.[6] Its advantages over conventional free radical polymerization include:

  • Controlled Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to the RAFT agent.

  • Narrow Molecular Weight Distribution (Low Polydispersity Index - PDI): This leads to more uniform material properties.

  • Architectural Control: RAFT allows for the synthesis of various polymer architectures, such as block copolymers.

For biocompatible polymers, a low PDI is particularly important as it ensures a more homogeneous material, reducing the likelihood of unpredictable biological responses.

Materials & Equipment
Material Supplier Purpose
This compound (MOPA)Sigma-AldrichMonomer
N-(2-hydroxyethyl)acrylamide (HEAm)Sigma-AldrichComonomer
4,4′-Azobis(4-cyanovaleric acid) (ACVA)Sigma-AldrichInitiator
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)Sigma-AldrichRAFT Agent
1,4-Dioxane (anhydrous)Sigma-AldrichSolvent
Diethyl ether (anhydrous)Sigma-AldrichPrecipitation
Schlenk flaskVWRReaction vessel
Magnetic stirrer with heatingVWRReaction control
Vacuum line/Schlenk line-Degassing
Syringes and needlesVWRReagent transfer
Experimental Workflow

The synthesis of poly(HEAm-co-MOPA) via RAFT polymerization involves several key steps, from reagent preparation to polymer purification.

G reagent_prep Reagent Preparation & Weighing reaction_setup Reaction Setup in Schlenk Flask reagent_prep->reaction_setup Add reactants to flask degassing Degassing via Freeze-Pump-Thaw Cycles reaction_setup->degassing Remove oxygen polymerization Polymerization at 70°C degassing->polymerization Initiate reaction with heat quenching Reaction Quenching polymerization->quenching Stop polymerization precipitation Precipitation in Diethyl Ether quenching->precipitation Isolate polymer drying Drying under Vacuum precipitation->drying Remove solvent characterization Polymer Characterization drying->characterization Analyze polymer properties

Figure 1: Experimental workflow for the RAFT polymerization of poly(HEAm-co-MOPA).
Detailed Protocol
  • Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (MOPA) (e.g., 5.0 g, 34.9 mmol) and N-(2-hydroxyethyl)acrylamide (HEAm) (e.g., 4.02 g, 34.9 mmol) for a 50:50 molar ratio.

  • Addition of RAFT Agent and Initiator: Add the RAFT agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (e.g., 0.195 g, 0.70 mmol), and the initiator, 4,4′-azobis(4-cyanovaleric acid) (ACVA) (e.g., 0.039 g, 0.14 mmol). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be targeted, for example, at 100:1:0.2.

  • Dissolution: Add anhydrous 1,4-dioxane (e.g., 50 mL) to the flask to dissolve the reactants.

  • Degassing: Seal the Schlenk flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The reaction time will influence the final molecular weight and monomer conversion.

  • Reaction Termination: To quench the polymerization, remove the flask from the oil bath and expose the solution to air.

  • Polymer Precipitation: Slowly add the polymer solution to a large excess of cold diethyl ether (e.g., 500 mL) while stirring vigorously. The copolymer will precipitate out of the solution.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent like methanol. Repeat the precipitation in cold diethyl ether two more times to remove unreacted monomers and other impurities.

  • Drying: Collect the purified polymer by filtration or centrifugation and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(HEAm-co-MOPA)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermoresponsive properties.

Structural and Molecular Weight Analysis
Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the copolymer structure and determine the monomer incorporation ratio.Peaks corresponding to the protons of both HEAm and MOPA monomers will be present. Integration of characteristic peaks will allow for the calculation of the copolymer composition.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).A narrow and monomodal peak is expected, indicating a controlled polymerization. The PDI should ideally be below 1.3.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the copolymer.Characteristic peaks for the amide (C=O and N-H stretching) and ether (C-O-C stretching) groups will be observed.
Thermoresponsive Behavior: Lower Critical Solution Temperature (LCST)

The LCST is a defining property of thermoresponsive polymers. It can be determined by observing the change in the optical transmittance of a polymer solution as a function of temperature.

Protocol for LCST Determination:

  • Prepare a dilute aqueous solution of the poly(HEAm-co-MOPA) copolymer (e.g., 1 wt%).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

The LCST of the copolymer can be tuned by altering the ratio of the hydrophilic HEAm to the more hydrophobic MOPA. Increasing the proportion of the hydrophilic comonomer (HEAm) will generally increase the LCST.[3]

Biocompatibility and Applications in Drug Delivery

The excellent biocompatibility of the poly(HEAm-co-MOPA) copolymer makes it a prime candidate for various biomedical applications.

Biocompatibility Assessment

The in-vivo biocompatibility of MOPA-based hydrogels has been demonstrated through subcutaneous implantation in animal models.[1] Histological analysis of the tissue surrounding the implant is a key method for assessing the foreign body response. A material is considered biocompatible if it elicits a minimal inflammatory response and a thin fibrous capsule. The 50:50 HEAm/MOPA copolymer hydrogel has been shown to outperform standard biocompatible polymers in these aspects.[1][2]

Application in Controlled Drug Delivery

The thermoresponsive nature of MOPA-based polymers can be harnessed for controlled drug delivery.[4]

G drug_loading Drug Loading below LCST (Soluble State) injection Injection of Drug-Polymer Solution drug_loading->injection Drug is entrapped in polymer chains gelation In-situ Gelation at Body Temperature (above LCST) injection->gelation Phase transition forms a depot sustained_release Sustained Drug Release from Hydrogel Matrix gelation->sustained_release Drug diffuses out over time

Sources

Application Notes and Protocols for Bioconjugation Reactions Involving N-(3-Methoxypropyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of N-(3-Methoxypropyl)acrylamide in Modern Bioconjugation

Welcome to a detailed guide on the application of this compound (MPA) in bioconjugation. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a comprehensive understanding of the chemical principles and practical considerations that underpin the successful use of MPA in your research. This document is structured to empower you with the knowledge to design, execute, and troubleshoot your bioconjugation experiments with confidence. We will delve into the "why" behind the "how," ensuring that each step is not just a rote procedure but a well-understood component of a robust scientific methodology.

Introduction to this compound (MPA) as a Bioconjugation Reagent

This compound (MPA) is a versatile chemical reagent that has gained traction in the field of bioconjugation. Its utility stems from the presence of an acrylamide functional group, which can readily participate in Michael addition reactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This specific reactivity allows for the covalent attachment of MPA or MPA-modified molecules to biomolecules under mild conditions, a critical requirement for preserving the structure and function of sensitive biological macromolecules.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless to light yellow liquid
Density 1.023 g/mL at 25 °C
Storage Temperature 2-8°C

The methoxypropyl group imparts favorable solubility characteristics to MPA, making it compatible with aqueous buffer systems commonly used in biological experiments. The acrylamide moiety provides a stable and efficient handle for conjugation, offering an alternative to the more commonly used maleimide chemistry.

The Chemistry of MPA Bioconjugation: A Focus on Thiol-Acrylamide Michael Addition

The primary mechanism by which MPA conjugates to proteins is the aza-Michael addition, a type of conjugate addition reaction. In the context of bioconjugation, the most relevant reaction is the addition of a thiol group from a cysteine residue to the activated double bond of the acrylamide.

The Reaction Mechanism

The reaction proceeds as follows:

  • Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue, a potent nucleophile, attacks the β-carbon of the acrylamide's carbon-carbon double bond. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group.[1]

  • Intermediate Formation: This attack results in the formation of a carbanion intermediate.

  • Protonation: The carbanion is a transient species and is rapidly protonated by a proton source in the reaction medium (e.g., water or buffer components) to yield a stable thioether bond.

This reaction is highly chemoselective for thiols, especially at a pH range of 7.0-8.5, where the thiol group is sufficiently deprotonated to be reactive, while other nucleophilic groups like amines are largely protonated and thus less reactive.

G cluster_0 Thiol-Acrylamide Michael Addition reac Protein-SH + MPA ts Transition State reac->ts Nucleophilic Attack prod Protein-S-MPA Conjugate ts->prod Protonation

Caption: Workflow of Thiol-Acrylamide Michael Addition.

Step-by-Step Protocol for Protein Conjugation with MPA

This protocol provides a general framework for the conjugation of MPA to a protein containing accessible cysteine residues. It is crucial to note that optimization of reaction parameters such as molar ratios, incubation time, and temperature may be necessary for each specific protein and application.

Materials and Reagents
  • Protein of interest: Containing at least one accessible cysteine residue. The protein should be purified and in a suitable buffer (e.g., PBS, HEPES, Borate buffer) at a known concentration.

  • This compound (MPA): High purity grade.[2]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). Required if the target cysteine residues are involved in disulfide bonds.[3]

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 is a good starting point. Avoid amine-containing buffers like Tris if there is a possibility of side reactions, although the selectivity for thiols is high at this pH range.[4]

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted MPA.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes for removing excess reagents.[5]

  • Characterization Equipment: UV-Vis spectrophotometer, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).[6][7]

Experimental Procedure

Step 1: Preparation of the Protein

  • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[4]

  • (Optional) Reduction of Disulfide Bonds: If your protein's target cysteines are in a disulfide bond, they must be reduced.

    • Add a 10-50 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes. TCEP is generally preferred over DTT as it does not need to be removed before the conjugation step.[3] If DTT is used, it must be removed by desalting or dialysis prior to adding MPA.

Step 2: Preparation of MPA Solution

  • Prepare a stock solution of MPA in an organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility allows. A 10-100 mM stock solution is typically convenient.

Step 3: The Conjugation Reaction

  • Molar Ratio: The optimal molar ratio of MPA to protein needs to be determined empirically. A good starting point is a 10-20 fold molar excess of MPA over the protein.

  • Reaction Initiation: Add the calculated volume of the MPA stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight. Protect the reaction from light if MPA or the protein is light-sensitive. The reaction time can be optimized; monitor the reaction progress if possible.

Step 4: Quenching the Reaction

  • Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of MPA.

  • Incubate for an additional 30 minutes at room temperature to ensure all unreacted MPA is quenched.

Step 5: Purification of the Conjugate

  • The most common method for purifying the protein-MPA conjugate is Size-Exclusion Chromatography (SEC) .[5] This technique separates molecules based on their size, effectively removing small molecules like excess MPA and quenching reagent from the larger protein conjugate.

    • Equilibrate the SEC column with a suitable storage buffer for your protein (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect the fractions corresponding to the protein conjugate, which will elute first.

  • Dialysis is an alternative method for purification. Place the reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of storage buffer with several buffer changes.

Caption: Experimental workflow for protein conjugation with MPA.

Characterization of the Protein-MPA Conjugate

1. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy:

This method is applicable if the MPA-containing molecule has a distinct UV-Vis absorbance from the protein. If MPA itself is being conjugated, this method is not suitable. However, if MPA is a linker for a chromophore, the DOL can be calculated using the Beer-Lambert law.[8][9]

2. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool to confirm conjugation and determine the number of MPA molecules attached to the protein.[6]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Can be used to determine the molecular weight of the intact conjugate. The mass shift compared to the unconjugated protein will indicate the number of MPA molecules added.

  • Peptide Mapping: For larger proteins or to identify the specific cysteine residues that have been modified, the conjugate can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.[10]

Application Example: Antibody-Drug Conjugates (ADCs)

MPA can be used as a linker in the development of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is attached to a monoclonal antibody (mAb) via a linker. The antibody directs the drug to cancer cells, minimizing off-target toxicity.

Hypothetical Case Study: Conjugation of a cytotoxic drug (Drug-X) containing a thiol-reactive handle to a monoclonal antibody (mAb-Y) using an MPA-based linker.

Table of Expected Results:

ParameterUnconjugated mAb-YmAb-Y-MPA-Drug-X Conjugate
Average Molecular Weight (Da) by ESI-MS 150,000152,500 (assuming an average of 2 drug-linker molecules per mAb)
Purity by SEC-HPLC (%) >98%>95%
Drug-to-Antibody Ratio (DAR) by HIC 02.1
In vitro cell-killing activity (IC50) N/A5 nM

This is a hypothetical example for illustrative purposes.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low conjugation efficiency - Insufficient molar excess of MPA.- Cysteine residues are not accessible or are oxidized.- Reaction pH is too low.- Increase the molar ratio of MPA to protein.- Ensure complete reduction of disulfide bonds with TCEP.- Increase the reaction pH to 7.5-8.0, but monitor for potential side reactions.
Protein precipitation - High concentration of organic solvent from MPA stock solution.- The conjugate is less soluble than the native protein.- Use a more concentrated MPA stock solution to minimize the volume of organic solvent added.- Perform the conjugation at a lower protein concentration.
Heterogeneous product - Incomplete reaction.- Multiple cysteine residues with different reactivities.- Increase reaction time or MPA concentration.- This is often inherent to the protein. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios.

Safety and Handling of this compound

This compound should be handled with care. It is classified as a skin and eye irritant.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a reliable method for the modification of proteins and other biomolecules through a thiol-selective Michael addition reaction. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can successfully generate well-defined bioconjugates for a wide range of applications, from basic research to the development of novel therapeutics like ADCs. This guide provides a solid foundation for your endeavors with MPA, and I encourage you to use it as a starting point for developing your own optimized protocols.

References

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harb Protoc. 2020 Jul 1;2020(7):099358. [Link]

  • Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. LabRulez LCMS. [Link]

  • Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International. [Link]

  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PMC. [Link]

  • Interpreting Particle Spectra During Protein Conjugation. nanoComposix. [Link]

  • UV-VIS Spectrometry for Protein Concentration Analysis. Mabion. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering. [Link]

  • Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. ResearchGate. [Link]

  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Chemical Science. [Link]

  • Michael addition reaction between acrylamide and a Cys residue of a target protein. ResearchGate. [Link]

  • Quantification of protein concentration using UV absorbance and Coomassie dyes. Methods in Enzymology. [Link]

  • Mass Spectrometry of Intact Membrane Protein Complexes. PMC. [Link]

  • Temperature-responsive bioconjugates. 3. Antibody-poly (N-isopropylacrylamide) conjugates for temperature-modulated precipitations and affinity bioseparations. Bioconjugate Chemistry. [Link]

  • Analysis of Disulfide Bond Formation. Current Protocols in Protein Science. [Link]

  • Reduction of various disulfides using THPP and simple... ResearchGate. [Link]

  • Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Methoxypropyl)acrylamide (MOPA) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-(3-Methoxypropyl)acrylamide (MOPA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(MOPA). We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during MOPA polymerization.

Q1: Which polymerization method is best for this compound (MOPA)?

The optimal method depends entirely on your desired outcome.

  • Free Radical Polymerization (FRP): Choose this method for applications where precise control over molecular weight and architecture is not critical. It is excellent for synthesizing high molecular weight polymers for applications like hydrogels or basic viscosity modifiers.[1]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is the preferred method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers.[2] RAFT polymerization is highly effective for acrylamides and allows for predictable polymer characteristics.[2][3]

  • Atom Transfer Radical Polymerization (ATRP): While a powerful controlled radical polymerization technique, ATRP of acrylamides can be challenging. The amide group can complex with the copper catalyst, potentially leading to a loss of control over the polymerization.[4][5] Therefore, RAFT is generally more reliable for this class of monomers.[2]

Q2: How do I remove the polymerization inhibitor (MEHQ) from the MOPA monomer?

Commercial MOPA typically contains monomethyl ether hydroquinone (MEHQ) as an inhibitor to prevent spontaneous polymerization during storage.[6] This inhibitor must be removed before use, as it will quench radicals and prevent your reaction from starting. The most common and effective method is column chromatography.

  • Method: Pass the liquid monomer through a short column packed with basic alumina. The polar inhibitor adsorbs onto the alumina, while the less polar monomer elutes. Use approximately 10-20g of alumina per 100 mL of monomer.[7] The purified monomer should be used immediately or stored at 2-8°C for a very short period.

Q3: What are the best solvents and initiators for MOPA polymerization?

The choice of solvent and initiator is critical and depends on the polymerization technique.

Polymerization MethodRecommended SolventsRecommended InitiatorsTypical Temperature
Free Radical (FRP) Water, Alcohols (e.g., methanol, ethanol), Dimethylformamide (DMF)Water-Soluble: Ammonium Persulfate (APS), Potassium Persulfate (KPS).[8] Organic-Soluble: Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO).[9][]50-80 °C
RAFT Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[11] Toluene is also effective.[3]A thermal initiator (e.g., AIBN, 4,4′-Azobis(4-cyanovaleric acid) - ACVA) combined with a suitable RAFT Chain Transfer Agent (CTA), such as a dithiobenzoate or trithiocarbonate.[12][13]60-80 °C

Q4: Is poly(MOPA) thermoresponsive?

Yes, poly(MOPA) exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. This means it is soluble in water at lower temperatures and becomes insoluble, causing the solution to turn cloudy, as the temperature is raised. The cloud point temperature for poly(MOPA) has been reported to be between 73 and 92 °C, depending on the polymer's molecular weight and concentration in the solution.[2]

Part 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common polymerization problems.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing issues with your MOPA polymerization.

TroubleshootingWorkflow start Problem Encountered no_polymer No Polymerization / Very Low Conversion start->no_polymer high_pdi High Polydispersity (Đ > 1.5) in RAFT/ATRP start->high_pdi gelation Premature Gelation / Insoluble Polymer start->gelation fast_rate Reaction Too Fast / Uncontrolled start->fast_rate cause_inhibitor Inhibitor (MEHQ) Present? no_polymer->cause_inhibitor cause_ratio Incorrect Stoichiometry? high_pdi->cause_ratio cause_impurities Reagent Impurities? gelation->cause_impurities fast_rate->cause_inhibitor Check for inhibitor cause_oxygen Oxygen Contamination? fast_rate->cause_oxygen Check for O2 (retarder) cause_inhibitor->cause_oxygen No sol_purify Solution: Purify monomer using basic alumina column. cause_inhibitor->sol_purify cause_initiator Initiator Inactive? cause_oxygen->cause_initiator No sol_degas Solution: Degas system thoroughly (freeze-pump-thaw or N2/Ar bubbling). cause_oxygen->sol_degas sol_fresh_initiator Solution: Use fresh, properly stored initiator (e.g., recrystallized AIBN, freshly made APS solution). cause_initiator->sol_fresh_initiator cause_ratio->cause_impurities No sol_optimize_ratio Solution: Optimize [Monomer]:[CTA]:[Initiator] ratio. A common starting point is 100:1:0.1. cause_ratio->sol_optimize_ratio cause_temp_pdi Temperature Too High? cause_impurities->cause_temp_pdi No sol_purify_all Solution: Ensure high purity of monomer, solvent, and initiator. cause_impurities->sol_purify_all sol_lower_temp Solution: Lower reaction temperature to reduce termination/side reactions. cause_temp_pdi->sol_lower_temp

Caption: Troubleshooting workflow for MOPA polymerization.

Detailed Troubleshooting Q&A

Q: My polymerization won't start, or the conversion is extremely low. What's wrong?

This is one of the most common issues and is almost always caused by the inhibition of radical formation or propagation.[14]

  • Primary Cause: Residual Polymerization Inhibitor. The MEHQ inhibitor supplied with the monomer is highly effective at scavenging radicals. If not removed, it will prevent polymerization.

    • Solution: Purify the MOPA monomer by passing it through a basic alumina column immediately before use.[7]

  • Secondary Cause: Oxygen. Oxygen is a potent radical scavenger (inhibitor). Inadequate degassing of the reaction mixture is a frequent cause of failure.

    • Solution: Ensure your reaction mixture (monomer, solvent, initiator) is thoroughly deoxygenated. For organic solvents, at least three freeze-pump-thaw cycles are recommended. For aqueous solutions, vigorous sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes is crucial.

  • Tertiary Cause: Inactive Initiator. Thermal initiators like AIBN and especially persulfates have a limited shelf life. Ammonium persulfate (APS) solutions should be made fresh for each reaction.

    • Solution: Use a fresh batch of initiator. If you suspect your solid AIBN is old, it can be recrystallized from methanol.[15]

Q: My RAFT polymerization resulted in a polymer with high dispersity (Đ > 1.5). How can I improve control?

High dispersity in a RAFT polymerization indicates a loss of "living" character, meaning that conventional free-radical termination reactions are dominating.

  • Cause: Incorrect Reagent Ratios. The ratio of monomer to Chain Transfer Agent (CTA) to initiator ([M]:[CTA]:[I]) is the single most important factor for controlling a RAFT polymerization. Too much initiator relative to the CTA will generate an excess of primary radicals, leading to irreversible termination and a loss of control.[11]

    • Solution: Carefully optimize the [M]:[CTA]:[I] ratio. A typical starting point for good control is a ratio between 5:1 and 10:1 for [CTA]:[I].[11] A higher ratio provides better control but may slow the reaction.

  • Cause: Impurities. Impurities in the monomer or solvent can react with the propagating radicals or the CTA, interfering with the RAFT equilibrium.

    • Solution: Use purified monomer and high-purity, anhydrous solvents.

  • Cause: Inappropriate CTA. The choice of CTA must be matched to the monomer. For acrylamides like MOPA, dithiobenzoates and trithiocarbonates are generally effective.

    • Solution: Consult the literature to select a CTA that has been successfully used for acrylamide polymerization.[3][13]

Q: The reaction mixture turned into an insoluble gel. What happened?

Unintended gelation occurs due to cross-linking.

  • Cause: Bifunctional Impurities. The monomer may contain small amounts of bifunctional impurities (e.g., N,N'-methylenebis(acrylamide)) from its synthesis, which act as cross-linkers.

    • Solution: Ensure high-purity monomer is used. If gelation persists, purifying the monomer via distillation under reduced pressure (with an inhibitor added) may be necessary to remove non-volatile impurities.[11]

  • Cause: High Monomer Concentration. At high concentrations and high conversion, chain transfer to the polymer can occur, creating a radical on the polymer backbone which can then propagate, leading to branched and eventually cross-linked structures.

    • Solution: Reduce the initial monomer concentration in the reaction. Concentrations of 1-5 mol/L are often a good balance between reaction rate and control.[11]

Part 3: Experimental Protocols

Protocol 1: Controlled Synthesis of poly(MOPA) via RAFT Polymerization

This protocol provides a method for synthesizing well-defined poly(MOPA) with a target molecular weight and low dispersity.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis purify_monomer 1. Purify MOPA (Alumina Column) prep_reagents 2. Prepare Reagent Solution (MOPA, CTA, Initiator in Solvent) purify_monomer->prep_reagents degas 3. Degas Mixture (Freeze-Pump-Thaw) prep_reagents->degas polymerize 4. Polymerize (Heat to 60-80°C) degas->polymerize quench 5. Quench Reaction (Cool & Expose to Air) polymerize->quench precipitate 6. Precipitate & Purify (e.g., in cold diethyl ether) quench->precipitate dry 7. Dry Polymer (Vacuum Oven) precipitate->dry analyze 8. Characterize (GPC, NMR) dry->analyze

Caption: Workflow for RAFT polymerization of MOPA.

Materials:

  • This compound (MOPA), inhibited

  • Basic alumina

  • RAFT Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent, e.g., Dimethylformamide (DMF)

  • Precipitation solvent, e.g., cold diethyl ether or hexane

  • Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Monomer Purification: Pass MOPA through a short column of basic alumina to remove the MEHQ inhibitor. Collect the purified monomer into a clean, dry flask and use it immediately.

  • Reaction Setup:

    • In a Schlenk flask, combine the purified MOPA, CTA, and AIBN. A typical ratio for targeting a degree of polymerization (DP) of 100 would be [MOPA]:[CTA]:[AIBN] = 100:1:0.2.

    • Add anhydrous DMF to achieve the desired monomer concentration (e.g., 2 M).

    • Add a magnetic stir bar.

  • Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final cycle, backfill the flask with an inert gas.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring. The reaction time will vary from a few hours to 24 hours depending on the target molecular weight and reaction conditions. Monitor conversion by taking aliquots and analyzing via ¹H NMR if desired.

  • Quenching: To stop the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Purification:

    • Precipitate the polymer by slowly adding the viscous reaction mixture into a large volume of a stirred non-solvent (e.g., cold diethyl ether).

    • Collect the polymer precipitate by filtration or decantation.

    • To further purify, redissolve the polymer in a small amount of a good solvent (e.g., THF or dichloromethane) and re-precipitate. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization: Analyze the final polymer's molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR.

Protocol 2: Free Radical Polymerization of MOPA in Aqueous Solution

This protocol is suitable for creating high molecular weight poly(MOPA) for applications like hydrogels.

Materials:

  • This compound (MOPA), purified (see Protocol 1, Step 1)

  • Cross-linker (optional, for hydrogels), e.g., N,N'-Methylenebis(acrylamide) (BIS)

  • Initiator, e.g., Ammonium Persulfate (APS)

  • Deionized water

  • Reaction vessel (e.g., three-neck flask), magnetic stirrer, inert gas line

Procedure:

  • Solution Preparation: In the reaction vessel, dissolve the purified MOPA and optional cross-linker (e.g., 1-5 mol% relative to MOPA) in deionized water to the desired concentration (e.g., 10-30 wt%).

  • Deoxygenation: Sparge the solution vigorously with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution for the duration of the reaction.

  • Initiation:

    • Prepare a fresh solution of APS in deionized water (e.g., 10 wt%).

    • Inject the required amount of APS solution into the reaction mixture to initiate polymerization (e.g., 0.5-1 mol% relative to MOPA).

  • Polymerization: Stir the mixture at the desired temperature (e.g., 60 °C). The solution will become noticeably more viscous as the polymer forms. If making a hydrogel, the entire solution will solidify. Reaction times can range from 1 to 12 hours.

  • Work-up:

    • For a linear polymer, precipitate the product in a non-solvent like acetone or methanol, filter, and dry under vacuum.

    • For a hydrogel, the product can be purified by swelling in excess deionized water for several days, with the water being changed periodically to dialyze out unreacted monomer and initiator.

References

  • ResearchGate. RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Available from: [Link]

  • R Discovery. Using controlled radical polymerization to confirm the lower critical solution temperature of an N‐(alkoxyalkyl) acrylamide polymer in aqueous solution. (2014). Available from: [Link]

  • Emerald Publishing. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. (2023). Available from: [Link]

  • Emerald Publishing. Optical properties of polymerization N-(3-methoxypropyl) acrylamide polymer gel dosimeters for radiotherapy. Available from: [Link]

  • Royal Society of Chemistry. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Available from: [Link]

  • PubMed. Mechanical and swelling characterization of poly(N-isopropyl acrylamide-co-methoxy poly(ethylene glycol) methacrylate) sol-gels. Available from: [Link]

  • ACS Publications. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Available from: [Link]

  • AKPA Kimya. Polymerization Initiators. Available from: [Link]

  • Royal Society of Chemistry. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Available from: [Link]

  • MDPI. Synthesis, Characterization, Conformation in Solution, and Thermoresponsiveness of Polymer Brushes of methoxy[oligo (propylene glycol)-block-oligo(ethylene glycol)]methacrylate and N-[3-(dimethylamino)propyl]methacrylamide Obtained via RAFT Polymerization. (2023). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Available from: [Link]

  • PubMed. Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). Available from: [Link]

  • Carnegie Mellon University. Additional Monomers - Matyjaszewski Polymer Group. Available from: [Link]

  • CORE. University of Groningen Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical. (2012). Available from: [Link]

  • Jinzong Machinery. Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Available from: [Link]

  • MDPI. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Available from: [Link]

  • ResearchGate. Synthesis and free-radical polymerization of water-soluble acrylamide monomers. Available from: [Link]

  • MDPI. Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Regarding the copolymerisation of Methylmethacrylate (MMA) and Acrylamide (AM), what solvent should I use?. (2013). Available from: [Link]

  • ResearchGate. Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Available from: [Link]

  • NIH. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Available from: [Link]

  • Bio-Rad. Acrylamide Polymerization — A Practical Approach. Available from: [Link]

  • MDPI. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Available from: [Link]

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inhibiting premature polymerization of N-(3-Methoxypropyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Methoxypropyl)acrylamide (NMPA)

Welcome to the technical support center for this compound (NMPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing premature polymerization and to troubleshoot common issues encountered during the handling and use of this monomer.

Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental decisions.

Question 1: I opened a new bottle of NMPA and found gel-like particles or a viscous liquid. What happened?

Answer: This is a classic sign of premature polymerization. NMPA, like other acrylamide monomers, can polymerize spontaneously if not stored or handled correctly. The polymerization is a highly exothermic process that can pose a significant safety risk.[1]

  • Primary Causes:

    • Inhibitor Depletion: The most common cause is the depletion of the stabilizing inhibitor, typically Monomethyl Ether Hydroquinone (MEHQ).[2] This can happen over time, especially if the monomer is exposed to adverse conditions.

    • Improper Storage: Exposure to heat, direct sunlight (UV radiation), or sources of ignition can initiate the polymerization process, even in the presence of an inhibitor.[3][4] NMPA should be stored at refrigerated temperatures (2-8°C).

    • Oxygen Depletion: MEHQ requires the presence of dissolved oxygen to function effectively as an inhibitor.[1][2] Storing the monomer under an inert atmosphere (like nitrogen or argon) for extended periods can inadvertently disable the inhibitor and lead to polymerization.[1]

    • Contamination: Contamination with radical initiators, strong acids or bases, or certain metals can trigger polymerization.

  • Immediate Action:

    • Do NOT attempt to use the monomer. The polymerization may be ongoing and could accelerate unexpectedly.

    • Isolate the container. Move it to a well-ventilated area, such as a fume hood, away from heat sources and other reactive chemicals.

    • Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal of the polymerized material. Do not attempt to dispose of it as regular chemical waste without consultation.[5]

Question 2: My NMPA monomer appears fine, but my polymerization reactions are inconsistent, sometimes starting too quickly or yielding polymers with broad molecular weight distributions. What's the cause?

Answer: Inconsistent polymerization behavior often points to issues with the inhibitor level or monomer purity.

  • Causality:

    • Low Inhibitor Concentration: If the inhibitor level is partially depleted but not enough to cause bulk polymerization in the bottle, it may be insufficient to control the initiation phase of your reaction effectively. This leads to a faster-than-expected onset of polymerization and poor control over the polymer chain growth.

    • High Inhibitor Concentration: Conversely, if you are using a controlled polymerization technique like RAFT or ATRP, the presence of MEHQ can interfere with the reaction kinetics, leading to a long induction period or incomplete conversion. For these sensitive applications, the inhibitor must be removed.

    • Presence of Oligomers: Partial, slow polymerization during storage can create soluble oligomers within the monomer. These impurities can affect the viscosity and reaction kinetics, leading to inconsistent results.

  • Recommended Troubleshooting Steps:

    • Quantify Inhibitor Level: If you have access to analytical tools like HPLC, you can quantify the MEHQ concentration to confirm if it's within the manufacturer's specifications.

    • Perform a Test Polymerization: Conduct a small-scale, controlled polymerization with a fresh batch of monomer (if available) as a positive control to compare against the suspect batch.

    • Consider Inhibitor Removal: For highly controlled or sensitive polymerization reactions, it is best practice to remove the inhibitor immediately before use.[6][7] This eliminates a key variable from your experiment. (See Protocol 1 below).

Frequently Asked Questions (FAQs)

Q1: What is the role of the MEHQ inhibitor in NMPA?

MEHQ (Monomethyl Ether Hydroquinone or 4-Methoxyphenol) is a polymerization inhibitor, not an antioxidant. Its primary function is to "scavenge" or trap free radicals that can initiate the polymerization chain reaction.[1] Critically, MEHQ's mechanism relies on the presence of dissolved oxygen. The initial monomer radicals react with oxygen to form peroxy radicals. MEHQ is highly effective at reacting with and neutralizing these peroxy radicals, thus terminating the polymerization chain before it can propagate.[1][2]

Diagram: Mechanism of MEHQ Inhibition

The following diagram illustrates how MEHQ, in the presence of oxygen, interrupts the free-radical polymerization cascade of a monomer (M).

MEHQ_Mechanism cluster_inhibition Inhibition Pathway Initiator Initiator (e.g., Heat, UV) R_radical R● (Primary Radical) Initiator->R_radical forms M_radical M● (Monomer Radical) R_radical->M_radical + Monomer Monomer Monomer (NMPA) Polymer Polymer Chain (Uncontrolled Growth) M_radical->Polymer + More Monomer (Propagation) MOO_radical MOO● (Peroxy Radical) M_radical->MOO_radical + O₂ O2 O₂ (Oxygen) Termination Termination Products (Inhibition) MOO_radical->Termination + MEHQ-H MEHQ MEHQ-H (Inhibitor) MEHQ_radical MEHQ● (Stable Radical) MEHQ->Termination Troubleshooting_Workflow start Start: Observe NMPA Monomer check_visual Visually inspect monomer. Is it clear and low viscosity? start->check_visual is_polymerized Signs of polymerization: - Gel particles - High viscosity - Solidified check_visual->is_polymerized No check_reaction Reaction requires high purity / controlled kinetics (e.g., RAFT)? check_visual->check_reaction Yes dispose Isolate and contact EHS for disposal. DO NOT USE. is_polymerized->dispose use_as_is Proceed with experiment. Monitor reaction closely. check_reaction->use_as_is No remove_inhibitor Perform inhibitor removal (See Protocol 1). check_reaction->remove_inhibitor Yes use_fresh Use freshly purified monomer immediately. remove_inhibitor->use_fresh

Caption: A logical workflow for assessing NMPA monomer quality and required preparation steps.

Q4: What are the key safety precautions when handling NMPA?

Unpolymerized acrylamides are neurotoxins and skin irritants. [8]Always handle NMPA with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Engineering Controls: Use a certified chemical fume hood. [9]* Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves. If contaminated, remove and replace them immediately. [9] * Eye Protection: Safety goggles or glasses are mandatory. [3] * Lab Coat: A lab coat should be worn to protect from splashes. [9]* Handling: Avoid creating aerosols or dusts. [9]In case of skin contact, wash the affected area immediately with large amounts of water. [8]* Disposal: All NMPA-contaminated waste (gloves, wipes, columns) should be disposed of as hazardous waste according to your institution's guidelines. [5]

Experimental Protocols

Protocol 1: Inhibitor Removal from NMPA using a Disposable Column

This protocol describes the standard procedure for removing MEHQ from NMPA immediately prior to a polymerization reaction.

  • Materials:

    • This compound (NMPA) containing MEHQ inhibitor.

    • Disposable inhibitor removal columns (e.g., packed with basic alumina). [7] * Glass funnel.

    • Clean, dry collection flask (e.g., round-bottom flask), preferably amber glass or wrapped in foil.

    • Fume hood.

    • Appropriate PPE (gloves, goggles, lab coat).

  • Step-by-Step Methodology:

    • Setup: Securely clamp the inhibitor removal column in a vertical position inside a chemical fume hood. Place the clean collection flask underneath the column outlet.

    • Column Preparation (Optional but Recommended): Some protocols recommend pre-washing the column with a small amount of the monomer to ensure the packing is wetted. [10] 3. Loading the Monomer: Place a small glass funnel on top of the column. Carefully and slowly pour the required volume of NMPA into the funnel, allowing it to pass through the column under gravity. [7][10] 4. Flow Control: Do not overload the column. Add the monomer dropwise or in a thin, continuous stream. The goal is to maximize the contact time between the monomer and the resin for efficient inhibitor removal. [7] 5. Collection: Collect the purified, inhibitor-free monomer in the collection flask.

    • Immediate Use: The purified monomer is now highly susceptible to spontaneous polymerization. It should be used immediately. If temporary storage is absolutely necessary, keep it on ice and protected from light for no more than a few hours.

    • Disposal: The used column is now contaminated with NMPA and MEHQ. Dispose of it as hazardous chemical waste according to institutional protocols. [7]

References

  • Method for inhibiting the polymerization of acrylic acid.
  • What is high performance polymerization inhibitor? Wako Pure Chemical Industries. [Link]

  • DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). KJ Chemicals Corporation. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]

  • How can l remove inhibitor from pegmema monomer? ResearchGate. [Link]

  • Safety Data Sheet: Acrylamide. Carl ROTH. [Link]

  • Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Academia.edu. [Link]

  • N-(2-Hydroxypropyl)methacrylamide-based polymer conjugates with pH-controlled activation of doxorubicin for cell-specific or passive tumour targeting. PubMed. [Link]

  • remove inhibitor from monomer. Chemistry Stack Exchange. [Link]

  • Acrylamide - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Removing Mehq Inhibitor From Methyl Acrylate Monomer. Cheresources.com Community. [Link]

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Technical Support Center: Optimizing the Swelling Ratio of N-(3-Methoxypropyl)acrylamide (NMPA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3--Methoxypropyl)acrylamide (NMPA) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the swelling ratio of NMPA hydrogels in your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the swelling of NMPA hydrogels?

NMPA hydrogels are three-dimensional networks of crosslinked hydrophilic polymers. Their ability to swell is governed by the balance between the thermodynamic driving force of mixing between the polymer and the solvent (typically water) and the counteracting elastic retraction force of the crosslinked polymer chains.[1][2][3] The hydrophilic nature of the NMPA polymer allows it to absorb large amounts of water, leading to the expansion of the hydrogel network.

Q2: Why is the swelling ratio a critical parameter for NMPA hydrogels?

The swelling ratio, which is the ratio of the mass of the swollen hydrogel to its dry mass, is a crucial characteristic that dictates the hydrogel's properties and applications.[4] For instance, in drug delivery, the swelling ratio influences the mesh size of the hydrogel network, which in turn controls the diffusion and release rate of encapsulated therapeutic agents.[5][6][7][8] In tissue engineering, the swelling behavior affects the hydrogel's mechanical properties and its ability to mimic the native extracellular matrix.[5]

Q3: What are the primary factors that influence the swelling ratio of NMPA hydrogels?

The swelling ratio of NMPA hydrogels is sensitive to several factors, including:

  • Crosslinker Concentration: The density of crosslinks in the hydrogel network significantly impacts its ability to swell.[1][9][10]

  • Monomer Concentration: The initial concentration of the NMPA monomer can affect the final polymer network structure.

  • Temperature: Temperature can influence the polymer-solvent interactions and the mobility of the polymer chains.[11][12][13]

  • pH of the Swelling Medium: The pH can affect the ionization of any functional groups within the hydrogel, altering the electrostatic interactions and osmotic pressure.[11][14][15][16]

  • Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can shield electrostatic interactions and affect the osmotic pressure difference between the hydrogel and the surrounding solution.[11]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Swelling Ratio

A lower-than-expected swelling ratio is a common issue encountered during NMPA hydrogel synthesis and characterization. This can be attributed to several factors related to the hydrogel's composition and the swelling conditions.

Q: My NMPA hydrogel exhibits a significantly lower swelling ratio than anticipated. What are the potential causes and how can I address this?

A: A low swelling ratio in NMPA hydrogels is most commonly linked to an excessively high crosslinking density.

  • Explanation of Causality: The crosslinker forms covalent bonds between the polymer chains, creating a three-dimensional network. A higher concentration of the crosslinker leads to a denser network with smaller mesh sizes. This increased network density restricts the movement and expansion of the polymer chains, thereby limiting the amount of water the hydrogel can absorb.[1][9][10][17]

  • Troubleshooting Steps:

    • Reduce Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinker relative to the NMPA monomer in your synthesis protocol. It is advisable to test a range of concentrations to find the optimal balance between swelling and mechanical integrity. A loosely crosslinked gel will exhibit a higher swelling ratio.[1]

    • Verify Reagent Concentrations: Ensure the accuracy of your stock solutions for the monomer, crosslinker, and initiator. Inaccurate concentrations can lead to unintended variations in the final hydrogel structure.

    • Optimize Polymerization Conditions: Incomplete polymerization can result in a poorly formed network with a lower swelling capacity. Ensure that the polymerization reaction goes to completion by optimizing the initiator concentration, reaction temperature, and time.

Data Presentation: Effect of Crosslinker Concentration on Swelling Ratio

Crosslinker (MBA*) Concentration (mol% relative to monomer)Expected Swelling Ratio (q)**Key Observation
0.5HighLoosely crosslinked, may have lower mechanical strength.
1.0ModerateGood balance of swelling and mechanical properties.
2.0LowDensely crosslinked, higher mechanical strength but limited swelling.

*N,N'-methylenebis(acrylamide) is a commonly used crosslinker. **Qualitative representation. The actual swelling ratio will depend on the specific experimental conditions.

Experimental Protocol: Synthesis of NMPA Hydrogels with Varying Crosslinker Concentrations

  • Prepare Monomer Solution: Dissolve N-(3-Methoxypropyl)acrylamide (NMPA) in deionized water to the desired concentration (e.g., 2 M).

  • Add Crosslinker: To separate vials of the monomer solution, add varying amounts of N,N'-methylenebis(acrylamide) (MBA) to achieve the desired molar percentages (e.g., 0.5, 1.0, and 2.0 mol% relative to NMPA).

  • Add Initiator: Add a free-radical initiator, such as ammonium persulfate (APS), to each solution.

  • Initiate Polymerization: Initiate the polymerization by adding a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), and allowing the solutions to polymerize at room temperature.

  • Purification: After polymerization, immerse the hydrogels in a large excess of deionized water for several days to remove unreacted monomers and other impurities, changing the water periodically.

  • Drying: Dry the purified hydrogels to a constant weight in a vacuum oven.

Visualization: Relationship between Crosslinking and Swelling

G cluster_0 Low Crosslinker Concentration cluster_1 High Crosslinker Concentration a1 Loosely Crosslinked Network a2 Large Mesh Size a1->a2 b1 Densely Crosslinked Network a3 High Water Uptake a2->a3 a4 High Swelling Ratio a3->a4 b2 Small Mesh Size b1->b2 b3 Low Water Uptake b2->b3 b4 Low Swelling Ratio b3->b4

Caption: Impact of crosslinker concentration on hydrogel network structure and swelling.

Issue 2: Inconsistent Swelling Behavior

Inconsistent or irreproducible swelling ratios across different batches of NMPA hydrogels can be a significant source of experimental error.

Q: I am observing significant variability in the swelling ratio of my NMPA hydrogels between different synthesis batches. What could be causing this, and how can I improve reproducibility?

A: Inconsistent swelling behavior often stems from variations in the polymerization process and the external swelling environment.

  • Explanation of Causality: The final structure of the hydrogel network is highly dependent on the kinetics of the polymerization reaction. Factors such as temperature fluctuations, initiator efficiency, and the presence of dissolved oxygen can all influence the rate and extent of polymerization, leading to batch-to-batch variability. Furthermore, the conditions under which the swelling is measured, such as temperature and pH, must be precisely controlled.[11][12][13]

  • Troubleshooting Steps:

    • Control Polymerization Temperature: Conduct the polymerization in a temperature-controlled environment, such as a water bath, to ensure consistent reaction kinetics.

    • Deoxygenate Solutions: Dissolved oxygen can inhibit free-radical polymerization. Deoxygenate your monomer solutions by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator.

    • Standardize Swelling Measurement Protocol:

      • Temperature: Use a temperature-controlled incubator or water bath for all swelling experiments. Even minor temperature fluctuations can affect the swelling equilibrium.[11][12]

      • pH and Ionic Strength: Use buffered solutions to maintain a constant pH and ionic strength during swelling measurements. The swelling of hydrogels can be highly sensitive to changes in these parameters.[11][14][15]

      • Equilibrium Time: Ensure that the hydrogels have reached their equilibrium swelling state before taking measurements. This can be confirmed by taking measurements at regular intervals until no further weight change is observed.

Experimental Protocol: Standardized Swelling Ratio Measurement

  • Dry Hydrogel Mass: Accurately weigh the dry hydrogel sample (Wd).

  • Immersion: Immerse the dry hydrogel in a large excess of the desired swelling medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container to prevent evaporation.

  • Equilibration: Place the container in a temperature-controlled environment (e.g., 37°C) and allow the hydrogel to swell to equilibrium.

  • Swollen Hydrogel Mass: At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it (Ws).

  • Calculate Swelling Ratio: Continue measurements until the weight remains constant. The equilibrium swelling ratio (q) is calculated using the following formula: q = Ws / Wd

Visualization: Factors Affecting Swelling Consistency

G Swelling Ratio Swelling Ratio Polymerization Temperature Polymerization Temperature Polymerization Temperature->Swelling Ratio Initiator Concentration Initiator Concentration Initiator Concentration->Swelling Ratio Oxygen Inhibition Oxygen Inhibition Oxygen Inhibition->Swelling Ratio Swelling Medium pH Swelling Medium pH Swelling Medium pH->Swelling Ratio Swelling Medium Temperature Swelling Medium Temperature Swelling Medium Temperature->Swelling Ratio Ionic Strength Ionic Strength Ionic Strength->Swelling Ratio

Caption: Key parameters influencing the swelling ratio of NMPA hydrogels.

References

  • Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Patil, S. B., et al. (2012). Effect of crosslinker concentration on characteristics of superporous hydrogel. Asian Journal of Pharmaceutics, 6(2), 125.
  • The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). (2018). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • A Review Hydrogel Nanoparticle in Drug Delivery: Properties and Applications. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Effect of crosslinker concentration on swelling capacity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Swelling kinetics of polymer gels: Comparison of linear and nonlinear theories. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Swelling kinetics of constrained hydrogel spheres. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Modeling and Investigation of the Swelling Kinetics of Acrylamide-Sodium Acrylate Hydrogel. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Self-Assembled Hydrogel Nanoparticles for Drug Delivery Applications. (2011). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Swelling - Hydrogel Design. (n.d.). Hydrogel Design. Retrieved January 22, 2026, from [Link]

  • Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. (2012). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Application of Nanohydrogels in Drug Delivery Systems: Recent Patents Review. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Hydrogels and Their Applications in Targeted Drug Delivery. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2022). STAR Protocols. Retrieved January 22, 2026, from [Link]

  • Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • General Properties of Hydrogels. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Swelling performance of sodium polyacrylate and poly(acrylamide-co-acrylic acid) potassium salt. (2020). SpringerLink. Retrieved January 22, 2026, from [Link]

  • The evaluation of temperature and pH influences on equilibrium swelling of poly(N-isopropylacrylamide-co-acrylic acid) hydrogels. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

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Sources

Technical Support Center: Mastering the LCST of Poly(N-isopropylacrylamide) (PNIPAM)

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

Welcome to the technical support center for Poly(N-isopropylacrylamide), or PNIPAM, polymers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face when working with these thermoresponsive materials. This resource is built on a foundation of scientific principles and extensive field experience to help you troubleshoot common issues and gain precise control over the Lower Critical Solution Temperature (LCST) of your PNIPAM systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental and most common questions regarding the behavior and control of PNIPAM's LCST.

Question 1: What is the fundamental mechanism behind the LCST of PNIPAM?

The Lower Critical Solution Temperature (LCST) behavior of PNIPAM in aqueous solutions is governed by a delicate balance between enthalpy and entropy.[1][2][3]

  • Below the LCST (~32 °C in pure water): The polymer is soluble.[4][5] The amide groups on the PNIPAM backbone form strong hydrogen bonds with surrounding water molecules.[1] This creates a structured, cage-like arrangement of water around the hydrophobic isopropyl groups, an entropically unfavorable but enthalpically favorable state.

  • Above the LCST: As the temperature increases, the kinetic energy of the system rises. This provides the necessary energy to break the hydrogen bonds between the polymer and water.[6] The release of the structured water molecules leads to a significant gain in entropy, which becomes the dominant thermodynamic driving force.[6] Consequently, the polymer chains collapse into a more compact, globular state to minimize contact between the now-exposed hydrophobic groups and water, leading to phase separation and precipitation.[1][2] This is often referred to as the "hydrophobic effect".[1]

Question 2: How does copolymerization affect the LCST of PNIPAM?

Copolymerization is the most common and effective method for tuning the LCST.[7][8] The principle is straightforward: altering the overall hydrophilic/hydrophobic balance of the polymer chain shifts the temperature at which phase transition occurs.[4][9]

  • Incorporating Hydrophilic Monomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylic acid (AAc) or acrylamide (AAm), increases the overall hydrophilicity of the polymer.[4][10][11][12][13][14] This requires more energy (a higher temperature) to disrupt the favorable polymer-water interactions, thus increasing the LCST.[4][11] For example, increasing the AAc content in a PNIPAM-co-AAc hydrogel systematically raises the LCST, potentially bringing it closer to physiological temperature for biomedical applications.[11][12][15]

  • Incorporating Hydrophobic Monomers: Conversely, introducing more hydrophobic comonomers, like dopamine methacrylamide (DMA) or N-tert-butylacrylamide (NtBAM), enhances the hydrophobic character of the polymer.[2][16] This facilitates the hydrophobic collapse at lower temperatures, thereby decreasing the LCST.[2][4]

Question 3: What is the role of molecular weight and end groups on the LCST?

The influence of molecular weight on the LCST is a nuanced topic, with the polymer's end groups playing a critical role, especially at lower molecular weights.[6]

  • High Molecular Weight (Mw > 50,000 Da): For high molecular weight PNIPAM, the LCST is largely independent of the molecular weight.[17] The bulk properties of the polymer chain dominate the phase transition behavior.

  • Low Molecular Weight (Mw < 10,000 Da): At lower molecular weights, the end groups constitute a significant portion of the polymer's overall chemical nature and can have a pronounced effect.[6]

    • Hydrophilic end groups can increase the LCST.[6]

    • Hydrophobic end groups (e.g., a triphenylmethyl group) can decrease the LCST.[6][17]

  • General Trend: Some studies report a general inverse relationship, where the cloud point temperature decreases as the molecular weight increases, but this is often intertwined with end-group effects.[1]

Question 4: How do salts and other additives influence the LCST?

Salts can significantly alter the LCST of PNIPAM, typically by influencing the structure and availability of water molecules to hydrate the polymer.[18][19] This effect generally follows the Hofmeister series.[18][19]

  • "Salting-Out" Anions (Kosmotropes): Ions like Cl- and Br- are considered "salting-out" agents.[20] They are strongly hydrated and effectively compete with the polymer for water molecules. This dehydration of the polymer chains promotes aggregation at lower temperatures, thus decreasing the LCST.[18][19][20]

  • "Salting-In" Anions (Chaotropes): Ions like SCN- and I- are "salting-in" agents.[20] They are less strongly hydrated and can interact directly with the polymer, disrupting the hydrophobic interactions and stabilizing the extended coil state. This leads to an increase in the LCST.[20]

  • Cations: Cations also play a role, with studies suggesting they can interact directly with the polymer, influencing the LCST shift.[18][19]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My measured LCST value is not sharp or shows a broad transition range.

A broad or poorly defined LCST transition is a common issue that can stem from several factors related to both the polymer itself and the measurement technique.

Causality and Troubleshooting Steps:

  • Polymer Polydispersity: A high polydispersity index (PDI) means your polymer sample contains chains of widely varying lengths. Shorter chains may have a slightly different LCST than longer chains, leading to a smeared, broad transition instead of a sharp one.

    • Solution: Synthesize your polymer using a controlled polymerization technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) to achieve a narrow molecular weight distribution (low PDI).[2]

  • Hydrophobic Comonomer Distribution: In random copolymers, statistical fluctuations in the distribution of a hydrophobic comonomer (like DMA) can create segments along the polymer chain with varying local hydrophobicity.[2] This leads to a distribution of local LCSTs, resulting in a broadened overall transition.[2]

    • Solution: While difficult to control perfectly in random copolymerization, ensure homogenous reaction conditions (good stirring, consistent temperature) during synthesis to minimize large-scale compositional drift.

  • Heating Rate During Measurement: A fast heating rate during turbidimetry or DSC measurements can lead to an overestimation of the LCST and broaden the transition curve. The system may not have enough time to equilibrate at each temperature point.

    • Solution: Use a slow and consistent heating rate. A recommended starting point for turbidimetry is 0.5 °C/min to allow for equilibration.[21][22]

  • Polymer Concentration: The sharpness of the transition can be concentration-dependent. Very low concentrations might yield a less distinct transition, while very high concentrations can lead to complex aggregation phenomena.

    • Solution: Standardize your measurements to a consistent concentration. A concentration of 10 mg/mL is often recommended for reproducible turbidimetry results.[21][22]

Issue 2: My PNIPAM solution does not turn cloudy, or the polymer does not precipitate above the expected LCST.

This frustrating issue can occur even when you expect a phase transition. The cause often lies with the specific molecular architecture of your polymer system.

Causality and Troubleshooting Steps:

  • Low Molecular Weight and Low Grafting Density: Short, end-grafted PNIPAM chains at low grafting densities may not exhibit a full collapse above the LCST.[23] The chains may dehydrate but lack the necessary intermolecular interactions to aggregate and cause turbidity. They can remain as individual, collapsed "mushrooms" on the surface.[23]

    • Solution: If aggregation is desired, increase the molecular weight of the grafted chains or increase the grafting density to promote inter-chain interactions above the LCST.

  • Excessive Hydrophilic Content: If you have copolymerized NIPAM with a high percentage of a very hydrophilic comonomer, you may have shifted the LCST to a temperature above your experimental range.

    • Solution: Synthesize a new batch with a lower molar ratio of the hydrophilic comonomer. Refer to the table below for guidance on how different comonomers affect the LCST.

Issue 3: My LCST measurements are not reproducible between experiments.

Lack of reproducibility is a critical issue that undermines the reliability of your data. The root cause is almost always a lack of stringent control over experimental parameters.

Causality and Troubleshooting Steps:

  • Inconsistent Sample Preparation: Minor variations in polymer concentration or the presence of ionic impurities can significantly shift the LCST.

    • Solution: Prepare all samples from a single, purified stock solution. Use high-purity water (Milli-Q or equivalent) for all dilutions. Ensure the polymer is fully dissolved before starting any measurement; this may require refrigeration and gentle agitation.

  • Solvent Evaporation During Measurement: In open or poorly sealed sample holders (especially in DSC or DLS), solvent evaporation can occur during heating. This increases the polymer concentration and can alter the measured LCST.

    • Solution: Use hermetically sealed pans for DSC measurements to prevent any solvent loss.[24] For other techniques, ensure cuvettes are properly capped.

  • Hysteresis Effect: PNIPAM can exhibit hysteresis, meaning the cloud point temperature observed upon heating is different from the clearing point temperature upon cooling.[1] This is due to the kinetic barriers of re-solvating the collapsed polymer globules.

    • Solution: Always be consistent in your reporting. Specify whether your LCST value was determined during a heating or cooling cycle. For consistency, using the heating curve is more common. Pre-condition your sample by running one or two thermal cycles before the actual measurement cycle to ensure a consistent thermal history.

Section 3: Data and Protocols

Table 1: Influence of Common Comonomers on PNIPAM LCST
Comonomer TypeExample MonomerEffect on LCSTRationale
Hydrophilic Acrylic Acid (AAc)Increase [11][12]Increases overall polymer hydrophilicity, requiring higher temperature for phase separation.[4]
Hydrophilic Acrylamide (AAm)Increase [10][13][14]Adds hydrophilic amide groups, strengthening polymer-water interactions.
Hydrophobic N-tert-butylacrylamide (NtBAM)Decrease [16]The bulky tert-butyl group enhances hydrophobic interactions, promoting collapse at lower temperatures.[16]
Hydrophobic Dopamine Methacrylamide (DMA)Decrease [2]Increases the overall hydrophobicity of the copolymer chain.[2]
Experimental Protocol: LCST Determination by UV-Vis Turbidimetry

This is the most common method for determining the cloud point (Tcp), which is taken as the LCST at a given concentration.[24]

  • Sample Preparation:

    • Prepare a stock solution of the purified, dry PNIPAM polymer in high-purity water at a concentration of 10 mg/mL.[21][22]

    • Ensure complete dissolution by stirring at a low temperature (e.g., 4 °C) overnight.

    • Filter the solution through a 0.45 µm syringe filter to remove any dust or undissolved aggregates.

  • Instrumentation and Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place 1-2 mL of the polymer solution into a quartz cuvette.

    • Set the wavelength to 600 nm (a region where the polymer itself does not absorb light).[21][22]

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 20 °C) until a stable transmittance reading (near 100%) is achieved.

    • Program a temperature ramp to heat the sample at a constant, slow rate of 0.5 °C/min through the expected transition.[21][22]

    • Record the transmittance at regular temperature intervals (e.g., every 0.5 °C).

  • Data Analysis:

    • Plot the % Transmittance as a function of Temperature (°C).

    • The LCST (or more accurately, the cloud point) is defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

Diagram: Key Factors Influencing PNIPAM LCST

LCST_Factors cluster_polymer Polymer Characteristics cluster_environment Solution Environment cluster_hydrophilic Hydrophilic Comonomers (e.g., AAc) cluster_hydrophobic Hydrophobic Comonomers (e.g., NtBAM) Comonomer Comonomer Incorporation LCST LCST Comonomer->LCST Major Control Increase Increase LCST Decrease Decrease LCST MolWeight Molecular Weight & End Groups MolWeight->LCST Affects Low Mw Architecture Polymer Architecture Architecture->LCST Grafting, Crosslinking Salts Salts (Hofmeister Series) Salts->LCST Strong Influence Concentration Polymer Concentration Concentration->LCST Minor Shift

Caption: Factors controlling the LCST of PNIPAM.

Diagram: Troubleshooting Workflow for LCST Measurement

Troubleshooting_LCST Start Start LCST Measurement Problem Problem Encountered? Start->Problem Broad Broad or Poorly Defined Transition Problem->Broad Yes NoCloud No Cloudiness Observed Problem->NoCloud Reproducibility Poor Reproducibility Problem->Reproducibility End Successful Measurement Problem->End No Sol_Broad1 Check PDI (Use RAFT/ATRP) Broad->Sol_Broad1 Sol_Broad2 Reduce Heating Rate (e.g., 0.5°C/min) Broad->Sol_Broad2 Sol_NoCloud1 Increase Mw or Grafting Density NoCloud->Sol_NoCloud1 Sol_NoCloud2 Reduce Hydrophilic Comonomer % NoCloud->Sol_NoCloud2 Sol_Repro1 Standardize Sample Prep (Concentration, Purity) Reproducibility->Sol_Repro1 Sol_Repro2 Prevent Evaporation (Use Sealed Pans) Reproducibility->Sol_Repro2 Sol_Broad1->Start Re-attempt Sol_Broad2->Start Re-attempt Sol_NoCloud1->Start Re-attempt Sol_NoCloud2->Start Re-attempt Sol_Repro1->Start Re-attempt Sol_Repro2->Start Re-attempt

Caption: Troubleshooting workflow for common LCST issues.

References

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  • Jana, S., et al. (2015). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. ResearchGate. [Link]

  • Agrawal, K., et al. (2020). Controlling the LCST-Phase Transition in Azobenzene-Functionalized Poly (N-Isopropylacrlyamide) Hydrogels by Light. ResearchGate. [Link]

  • de Oliveira, T. E., Mukherji, D., Kremer, K., & Netz, P. A. (2017). Effects of stereochemistry and copolymerization on the LCST of PNIPAm. AIP Publishing. [Link]

  • Razavi, S., et al. (2020). Thermo-Mechanics of PNIPAM Gels: from a Single Chain to a Network Response. ACS Publications. [Link]

  • Carandang, R., & Vaddiraju, S. (2021). Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field. PMC - NIH. [Link]

  • Can someone explain more details why poly(N-isopropylacrylamide) (PNIPAAm) show LCST behaviour in water?. (2016). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Poly(N-(3-Methoxypropyl)acrylamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of poly(N-(3-Methoxypropyl)acrylamide) (pNMPAAm). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile polymer. Here, we provide in-depth, field-proven insights into common purification methods, structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying poly(this compound)?

The two primary methods for purifying pNMPAAm and similar acrylamide-based polymers are precipitation and dialysis . A third method, column chromatography , is often used for specific applications, such as removing catalysts after a controlled polymerization reaction like ATRP.[1]

  • Precipitation involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution to a larger volume of a "poor" or "anti-solvent." This causes the polymer to crash out of the solution, leaving impurities like unreacted monomer and initiator behind.[2][3]

  • Dialysis uses a semi-permeable membrane to separate the larger polymer molecules from smaller impurities. The polymer solution is placed inside a dialysis bag, which is then submerged in a large volume of a suitable solvent (typically deionized water). Small molecules diffuse out through the membrane's pores, while the larger polymer chains are retained.[4][5]

Q2: How do I choose the right purification method for my pNMPAAm?

The choice depends on several factors, including the scale of your synthesis, the nature of the impurities, the desired final purity, and the molecular weight of your polymer.

digraph "Purification_Method_Selection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Decision workflow for selecting a pNMPAAm purification method.

Q3: How can I assess the purity of my final pNMPAAm product?

Purity is typically assessed by confirming the removal of starting materials.

  • ¹H NMR Spectroscopy: This is the most effective method. The disappearance of the characteristic vinyl proton peaks from the this compound monomer (typically in the 5.5-6.5 ppm range) is a strong indicator of purity. You should see only the broad peaks corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique can separate the polymer from low molecular weight impurities like monomers, which will appear as distinct, late-eluting peaks.

Q4: What are some good solvents for dissolving pNMPAAm?

Based on the solubility of similar N-substituted acrylamides, pNMPAAm is expected to be soluble in a range of polar solvents.[6] Good solvents for initial dissolution include:

  • Water

  • Methanol

  • Ethanol

  • Acetone

  • Dichloromethane (DCM)

  • Chloroform

Method 1: Purification by Precipitation

Precipitation is a rapid and scalable method ideal for removing large quantities of unreacted monomer and other small molecules.[7] The underlying principle is the differential solubility of the polymer and impurities in a solvent/anti-solvent mixture.[8]

digraph "Precipitation_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. General experimental workflow for precipitation purification.

Troubleshooting Precipitation

Q: My polymer will not precipitate when I add the solution to the anti-solvent. What is wrong?

  • Causality: Precipitation occurs when the solvent environment can no longer solvate the polymer chains, causing them to aggregate. If the polymer remains dissolved, the anti-solvent is not "poor" enough, or the concentration of the "good" solvent is too high.

  • Solution:

    • Increase the Anti-Solvent Volume: Ensure the volume ratio of anti-solvent to solvent is at least 10:1. You may need to go higher.

    • Select a Different Anti-Solvent: The polarity difference between your solvent and anti-solvent needs to be significant. If you dissolved the polymer in acetone, try a non-polar anti-solvent like hexane or petroleum ether.[2] If you used water, consider precipitating into a large excess of cold acetone or methanol.

    • Reduce Temperature: Chilling the anti-solvent on an ice bath can decrease the polymer's solubility and promote precipitation.

Q: My yield is very low after precipitation. How can I improve it?

  • Causality: Low yield can result from incomplete precipitation of lower molecular weight chains or physical loss of product during collection.

  • Solution:

    • Allow More Time: Let the polymer suspension stir in the anti-solvent for a longer period (e.g., 1-2 hours) or sit in a cold environment (4°C) overnight to ensure all polymer chains have precipitated.

    • Centrifugation: If the precipitate is very fine and passes through the filter, use centrifugation to pellet the polymer before decanting the supernatant. This is especially useful for lower molecular weight polymers.

    • Check Your Monomer Conversion: A low yield might simply reflect a low conversion in your polymerization reaction. Analyze the crude product by ¹H NMR to estimate conversion before purification.

Q: The precipitated polymer is a sticky, unmanageable mass instead of a powder. What should I do?

  • Causality: A sticky or oily precipitate often occurs when the polymer's glass transition temperature (Tg) is low or when it is plasticized by residual solvent. The rate of addition to the anti-solvent can also play a role.

  • Solution:

    • Slow Down the Addition: Add the polymer solution very slowly, or even as a fine mist, to the vigorously stirring anti-solvent. This promotes the formation of fine particles rather than a single large agglomerate.

    • Use a Colder Anti-Solvent: Performing the precipitation at a lower temperature can help solidify the polymer.

    • Trituration: After decanting the bulk of the anti-solvent, add a fresh portion and use a spatula or glass rod to break up and wash the sticky mass. Repeating this process several times can help remove trapped solvent and solidify the product.

ParameterRecommendationRationale
Solvent Acetone, Methanol, DichloromethaneHigh solubility for pNMPAAm, allowing for a concentrated initial solution.
Anti-Solvent Diethyl ether, Hexane, Petroleum EtherHighly non-polar, ensuring a sharp decrease in polymer solubility.[2]
Volume Ratio ≥ 10:1 (Anti-Solvent : Solvent)Ensures the final solvent mixture is sufficiently "poor" to cause complete precipitation.
Temperature 0-4 °CReduces polymer solubility and can result in a more manageable, less sticky precipitate.

Method 2: Purification by Dialysis

Dialysis is a gentle but time-consuming method that is highly effective at removing small molecule impurities like salts, residual monomers, and initiators, especially for water-soluble polymers.[4] It is the preferred method when trying to avoid exposing the polymer to organic solvents.

digraph "Dialysis_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 3. General experimental workflow for dialysis purification.

Troubleshooting Dialysis

Q: How do I select the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

  • Causality: The MWCO rating of a dialysis membrane refers to the approximate molecular weight of a globular protein that will be retained to 90%. For linear polymers, the selection rules are different.

  • Solution:

    • Rule of Thumb: Select an MWCO that is at least 2-3 times smaller than the molecular weight of the polymer you want to retain. For example, if your target pNMPAAm has a molecular weight of 30,000 g/mol , a membrane with a 10-14 kDa MWCO is a safe choice.[2][5]

    • Consider Polydispersity: If your polymer has a broad molecular weight distribution, some of the smaller chains may be lost through the membrane. If retaining all polymer is critical, choose a more conservative (smaller) MWCO.

Q: Dialysis is taking a very long time. How can I speed it up?

  • Causality: The rate of dialysis is governed by Fick's law of diffusion, which depends on the concentration gradient, membrane surface area, and temperature.

  • Solution:

    • Increase the Concentration Gradient: Change the external solvent (dialysate) more frequently. The largest amount of impurities is removed in the first few changes.

    • Maximize Surface Area: Use a larger diameter tubing to increase the surface-area-to-volume ratio. Avoid overfilling the bag; leave about 20-30% of headspace to allow for solvent ingress and maximum surface exposure.

    • Increase Temperature: If your polymer is stable, performing the dialysis at a slightly elevated temperature (e.g., 30-40°C) can increase the diffusion rate. However, be cautious if your polymer has a Lower Critical Solution Temperature (LCST), as heating could cause it to precipitate inside the bag.[4]

    • Agitation: Ensure both the dialysate and the contents inside the bag are well-stirred.

Q: How do I confirm that all the small molecule impurities (like monomer) have been removed?

  • Causality: Dialysis is an equilibrium-based process, so impurities are never "completely" removed, but their concentration can be reduced to negligible levels.[9]

  • Solution:

    • Monitor the Dialysate: Take a sample of the external solvent after a fresh change and analyze it. For example, you can use a UV-Vis spectrophotometer to check for the monomer's absorbance if it has a chromophore. When the reading is indistinguishable from a blank solvent, the purification is likely complete.

    • ¹H NMR of the Final Product: The most definitive test is to take an aliquot of the purified polymer, lyophilize it, and run an ¹H NMR spectrum. The absence of monomer peaks confirms successful purification.

ParameterRecommendationRationale
MWCO 2-3x smaller than the polymer's MnEnsures retention of the polymer while allowing efficient removal of small molecules.[2]
Dialysate Volume ≥ 100x the sample volumeMaintains a steep concentration gradient to drive diffusion.
Frequency of Change 3-4 times on Day 1, 2 times on Day 2Maximizes removal rate when impurity concentration is highest.
Final Recovery Lyophilization (Freeze-drying)Gently removes water without heating, preventing polymer degradation and yielding a fluffy, easy-to-handle solid.[2]

References

  • Kargianni, A., et al. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. National Institutes of Health.
  • Request PDF. (n.d.). Synthesis and characterization of poly(N-isopropyl acrylamide) copolymer with methoxy polyethyleneglycol monomethacrylate. ResearchGate. Available at: [Link]

  • Coronel, C., et al. (n.d.). Synthesis and characterization of poly N-isopropylacrylamide-co- acrylic acid and their binary blend films properties. ChemRxiv. Available at: [Link]

  • Singhsa, P., et al. (n.d.). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Grytsenko, O., et al. (2013). Biphasic Equilibrium Dialysis of Poly(N-Isopropyl Acrylamide) Nanogels Synthesized at Decreased Temperatures. SciSpace. Available at: [Link]

  • Mishra, R.K., & Ray, A.R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ammonium sulfate precipitation. Wikipedia. Available at: [Link]

  • Koc, S.N., & Oz, E. (n.d.). Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. ResearchGate. Available at: [Link]

  • Duong-Ly, K.C., & Gabelli, S.B. (n.d.). Protein Precipitation Using Ammonium Sulfate. PMC - NIH. Available at: [Link]

  • Vidya-mitra. (2015). Ammonium sulphate precipitation of Protein. YouTube. Available at: [Link]

  • Wang, W., et al. (2018). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. Available at: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • KJ Chemicals Corporation. (n.d.). NIPAM™(N-Isopropyl acrylamide). KJ Chemicals Corporation. Available at: [Link]

  • X-tal protocols. (n.d.). Equilibrium Dialysis with acrylamide plugs. X-tal protocols. Available at: [Link]

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side reactions in N-(3-Methoxypropyl)acrylamide polymerization and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxypropyl)acrylamide (MOPA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOPA polymerization, troubleshoot common issues, and prevent unwanted side reactions. By understanding the causality behind experimental choices, you can achieve reproducible, high-quality results.

Section 1: Frequently Asked Questions (FAQs) about MOPA Monomer

This section addresses crucial pre-polymerization steps involving the MOPA monomer. Proper handling and purification are the first line of defense against many side reactions.

Q1: My MOPA monomer is labeled as "contains MEHQ inhibitor." What is this, and why is it there?

A1: The MOPA monomer you have purchased contains a stabilizer, typically the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[1] This compound is a radical scavenger, added by the manufacturer to prevent spontaneous and uncontrolled polymerization of the monomer during shipping and storage. Free radicals, which can be generated by light, heat, or contaminants, can initiate a chain reaction, turning your liquid monomer into an unusable solid polymer. The inhibitor effectively "quenches" these radicals before they can start the polymerization process.[2]

Q2: Do I need to remove the inhibitor before starting my polymerization?

A2: Yes, absolutely. The very mechanism that protects the monomer during storage will prevent your intended polymerization from starting.[2] The inhibitor will scavenge the radicals generated by your initiator (e.g., AIBN, ammonium persulfate), leading to a significant induction period, slow or incomplete polymerization, and low yields. For controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), the presence of inhibitors is especially detrimental.[3]

Q3: What is the best method to remove the MEHQ inhibitor from MOPA?

A3: The most common and effective method for laboratory-scale purification is passing the monomer through a column of activated basic alumina.[2] The alumina selectively adsorbs the phenolic MEHQ inhibitor, allowing the purified, inhibitor-free monomer to be collected.

  • Alternative Method 1: NaOH Wash. This technique involves an acid-base extraction. The weakly acidic MEHQ is deprotonated by a dilute sodium hydroxide solution to form its water-soluble salt, which is then extracted from the organic monomer phase.[2] This method requires subsequent washing and drying steps.

  • Alternative Method 2: Vacuum Distillation. This method separates the monomer from the less volatile inhibitor based on their different boiling points.[4] It can yield very high purity monomer but must be performed carefully at reduced pressure to avoid thermally induced polymerization in the distillation flask.[4]

Q4: How long can I store the MOPA monomer after removing the inhibitor?

A4: Inhibitor-free MOPA is highly susceptible to spontaneous polymerization and should be used immediately after purification. If brief storage is unavoidable, it must be under refrigerated conditions (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[2] Do not store purified monomer for more than a few hours.

Section 2: Troubleshooting Polymerization Failures and Side Reactions

This section provides a troubleshooting guide for common issues encountered during the polymerization process itself.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategy
No Polymerization / Long Induction Period 1. Incomplete inhibitor removal.2. Oxygen inhibition.3. Inactive initiator.1. Repurify the monomer using an alumina column.[2]2. Ensure the reaction mixture is thoroughly deoxygenated (e.g., via several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for at least 30-60 minutes).[5]3. Use a freshly prepared solution of your initiator. Persulfate initiators, in particular, are hygroscopic and degrade in solution.[5]
Low Polymer Yield or Incomplete Conversion 1. Insufficient initiator concentration.2. Presence of residual inhibitor or oxygen.3. Incorrect reaction temperature.1. Increase the initiator concentration slightly (e.g., from 0.1 mol% to 0.5 mol%).2. Re-evaluate your deoxygenation and monomer purification procedures.3. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., ~60-70°C for AIBN).[6]
Bimodal or Broad Molecular Weight Distribution (High Đ) 1. Chain Transfer Reactions: Transfer of the growing radical to the solvent, monomer, or polymer can terminate one chain and initiate another, leading to branching and broadening the dispersity (Đ).2. Hydrolysis: If the reaction is run in water at non-neutral pH, the amide side chain can hydrolyze to form a carboxylic acid (poly(MOPA-co-acrylic acid)). This changes the polymer's composition and can affect chain growth.3. In uncontrolled free-radical polymerizations, this can be an inherent outcome.1. Choose a solvent with a low chain-transfer constant. For better control, switch to a controlled radical polymerization (CRP) technique like RAFT.[3]2. Buffer the reaction medium to maintain a neutral pH if polymerizing in an aqueous solution.3. Employ a CRP method like RAFT, which is highly effective at producing polymers with low dispersity (Đ ≈ 1.2–1.4).[3]
Gel Formation / Cross-linking 1. Michael Addition: The secondary amine on the MOPA side chain of a polymer unit can potentially act as a nucleophile and attack the activated double bond of a MOPA monomer. This is a form of chain transfer to the polymer that can lead to branching and, eventually, cross-linking.2. High initiator concentration leading to a high concentration of radicals and bimolecular termination/coupling events.3. High monomer conversion in a free-radical polymerization.1. Keep the monomer concentration and overall conversion lower to reduce the probability of this side reaction. This is less of a concern than with primary amine-containing monomers but remains a theoretical possibility.2. Reduce the initiator concentration.3. Stop the polymerization at a moderate conversion (e.g., 50-70%) and purify the polymer.
Inconsistent LCST Behavior 1. Copolymerization with Impurities: If the monomer was synthesized from acryloyl chloride and 3-methoxypropylamine, unreacted starting materials or byproducts can be incorporated into the polymer, altering its hydrophilicity and thus its Lower Critical Solution Temperature (LCST).[4]2. Side-Chain Hydrolysis: As mentioned, hydrolysis introduces hydrophilic carboxylic acid groups, which will typically increase the LCST.[7]1. Ensure high monomer purity through distillation or column chromatography before removing the final inhibitor.[4]2. Control the pH of the polymerization medium. Characterize the final polymer with FTIR or NMR to check for the presence of carboxylate or carboxylic acid peaks.[8]

Section 3: Key Experimental Protocols & Visual Guides

To ensure success, follow these validated protocols for critical steps in your MOPA polymerization workflow.

Protocol 1: Inhibitor Removal via Basic Alumina Column

This is the recommended procedure for purifying MOPA before polymerization.

Materials:

  • This compound (MOPA) with MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with stopcock

  • Glass wool or fritted disc

  • Round-bottom flask for collection

Procedure:

  • Column Preparation: Securely clamp the column vertically. Place a small plug of glass wool at the bottom.

  • Packing: Add the basic alumina to the column to create a packed bed. A bed length of 10-15 cm is typically sufficient for 20-30 mL of monomer.

  • Loading: Gently pour the MOPA monomer directly onto the top of the alumina bed.

  • Elution: Open the stopcock and allow the monomer to pass through the column via gravity. The MEHQ will be adsorbed onto the alumina.

  • Collection: Collect the clear, inhibitor-free monomer in a clean, dry round-bottom flask.

  • Immediate Use: The purified MOPA should be transferred directly to your reaction vessel for immediate deoxygenation and polymerization.

Workflow & Troubleshooting Diagrams

The following diagrams, generated using DOT language, provide visual guides to the experimental process and troubleshooting logic.

MOPA_Polymerization_Workflow cluster_prep Monomer Preparation cluster_rxn Polymerization Reaction cluster_purify Purification & Analysis Monomer MOPA with Inhibitor Column Basic Alumina Column Chromatography Monomer->Column PureMonomer Inhibitor-Free MOPA Column->PureMonomer Vessel Reaction Vessel PureMonomer->Vessel Deoxygenate Deoxygenate (e.g., N2 Purge) Vessel->Deoxygenate Initiate Add Initiator & Heat to T > 60°C Deoxygenate->Initiate Polymerize Polymerization (2-24 hours) Initiate->Polymerize Precipitate Precipitate Polymer (e.g., in cold ether) Polymerize->Precipitate Dry Dry under Vacuum Precipitate->Dry Characterize Characterize (GPC, NMR, FTIR) Dry->Characterize

Caption: Standard workflow for MOPA polymerization.

Troubleshooting_Tree cluster_no_poly cluster_poor_control Start Polymerization Issue Occurs Q1 Is any polymer forming? Start->Q1 A1_No No Polymerization Q1->A1_No No A1_Yes Low Yield / Poor Control Q1->A1_Yes Yes Check_Inhibitor Check: Inhibitor Removal A1_No->Check_Inhibitor Check_Purity Check: Monomer Purity (for side products) A1_Yes->Check_Purity Check_O2 Check: Deoxygenation Check_Inhibitor->Check_O2 Check_Initiator Check: Initiator Activity Check_O2->Check_Initiator Check_Conditions Check: pH, Temp, Concentration Check_Purity->Check_Conditions Consider_CRP Action: Use CRP (e.g., RAFT) Check_Conditions->Consider_CRP

Caption: Decision tree for troubleshooting MOPA polymerization.

Side_Reactions cluster_hydrolysis Amide Hydrolysis (Side Reaction) cluster_main Desired Polymerization MOPA_unit Poly(MOPA) Unit (-CH2-CH(C(=O)NH-R)-) H2O + H2O (acid/base catalyst) Products Acrylic Acid Unit (-CH2-CH(C(=O)OH)-) + 3-Methoxypropylamine MOPA_unit->Products Monomer MOPA Monomer Polymer Growing Polymer Chain Monomer->Polymer Radical Initiator Radical (R•) Radical->Polymer

Caption: Desired reaction vs. a key side reaction.

References

  • Singhsa, P., Manuspiyab, H., & Narain, R. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4233240A - Stabilization of acrylamide solutions.
  • Guillermo, A., et al. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer.
  • ResearchGate. (n.d.). Solvation dynamics of N -substituted acrylamide polymers and the importance for phase transition behavior.
  • PubMed. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.).
  • ResearchGate. (2015). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?.
  • R Discovery. (2014). Using controlled radical polymerization to confirm the lower critical solution temperature of an N‐(alkoxyalkyl) acrylamide polymer in aqueous solution. Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent premature polymerization of N-((S)-1-phenylethyl)acrylamide.
  • National Institutes of Health. (2021). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Retrieved from [Link]

  • BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)
  • ResearchGate. (2008). Synthesis and Copolymerization of several N-substituted acrylamides.
  • Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
  • Scholars' Mine. (2017).
  • MDPI. (2020). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of poly(acrylamide‐co‐methyl methacrylate‐co‐vinyl amine‐co‐acrylic acid) hydrogels by Hoffman degradation and their interactions with acetaminophen.
  • Malaysian Journal of Analytical Sciences. (2022). THE CONJUGATION AND CHARACTERISATION OF THERMORESONSIVE POLY (N-ISOPROPYLACRYLAMIDE)
  • ChemRxiv. (2021). Synthesis and characterization of poly N-isopropylacrylamide-co- acrylic acid and their binary blend films properties.
  • MDPI. (2020). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Retrieved from [Link]

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Technical Support Center: Enhancing the Mechanical Strength of N-(3-Methoxypropyl)acrylamide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Methoxypropyl)acrylamide (MOPA)-based hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for enhancing the mechanical properties of these specialized hydrogels. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working to improve the mechanical strength of MOPA-based hydrogels.

FAQ 1: My MOPA-based hydrogel is too weak and fragile for my application. What is the most direct way to improve its strength?

The most straightforward approach to increase the mechanical strength of your hydrogel is to increase the crosslinking density.[1][2] However, this is a delicate balance, as excessive crosslinking can lead to a brittle hydrogel with reduced swelling capacity.[3]

  • Causality: The mechanical properties of a hydrogel are fundamentally linked to its three-dimensional polymer network.[2] Increasing the number of crosslinks, or junction points, within this network restricts polymer chain mobility, leading to a stiffer and stronger material.

  • Practical Steps:

    • Increase Crosslinker Concentration: Systematically increase the molar ratio of your crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBAA) relative to the MOPA monomer. It is advisable to do this in small increments (e.g., 0.1 mol% steps) to observe the effect on both strength and swelling.

    • Consider a More Efficient Crosslinker: Different crosslinkers can have varying reactivity and lead to different network structures. For instance, poly(ethylene glycol) diacrylate (PEGDA) can introduce longer, more flexible crosslinks compared to the shorter, more rigid links from MBAA.[4]

FAQ 2: I've increased the crosslinker concentration, but now my hydrogel is brittle. How can I improve toughness without sacrificing strength?

Improving toughness, which is the ability of the material to absorb energy and deform without fracturing, often requires more advanced strategies than simply increasing crosslinking. The formation of a double-network (DN) or interpenetrating polymer network (IPN) hydrogel is a highly effective method.[5][6][7]

  • Scientific Rationale: A DN hydrogel consists of two intertwined polymer networks with contrasting properties.[6] Typically, the first network is rigid and brittle, while the second is flexible and ductile.[6] When stress is applied, the first network fractures, dissipating a large amount of energy and protecting the second, more elastic network from failure.[6]

  • Key Insight: This sacrificial bond mechanism is the key to the remarkable toughness of DN hydrogels.

FAQ 3: What are some common pitfalls when synthesizing MOPA-based double-network hydrogels?

A frequent issue is the incomplete formation or poor interpenetration of the second network, leading to a hydrogel with properties not significantly better than a single-network hydrogel.

  • Troubleshooting Steps:

    • Swelling of the First Network: Ensure the first network is fully swollen in the second monomer solution before initiating the second polymerization. Inadequate swelling will result in a poorly formed second network.

    • Initiator and Catalyst Concentration: The concentration of the initiator and catalyst for the second polymerization needs to be optimized. Too low a concentration may lead to incomplete polymerization, while too high a concentration can cause rapid polymerization, preventing proper network formation.

    • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure your reaction setup is properly deoxygenated (e.g., by bubbling with nitrogen or argon) before and during polymerization.

FAQ 4: Can I use nanoparticles to reinforce my MOPA hydrogel?

Yes, incorporating nanoparticles to create a nanocomposite hydrogel is an excellent strategy to enhance mechanical properties.[3]

  • Mechanism of Reinforcement: Nanoparticles, such as silica, clay (e.g., montmorillonite), or carbon-based nanomaterials (e.g., graphene oxide), can act as multifunctional crosslinking points.[3][8] They can also reinforce the polymer matrix through strong interfacial interactions, effectively transferring stress from the polymer chains to the nanoparticles.

  • Considerations:

    • Dispersion: Achieving a uniform dispersion of nanoparticles within the monomer solution is critical. Agglomeration of nanoparticles can act as stress concentration points, weakening the hydrogel. Sonication is a common method to improve dispersion.

    • Surface Functionalization: The surface chemistry of the nanoparticles is important. Functionalizing nanoparticles to promote interaction with the polymer chains can significantly improve the mechanical properties of the composite hydrogel.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis and characterization of mechanically enhanced MOPA-based hydrogels.

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel does not form (remains a viscous solution) 1. Inadequate initiator/catalyst concentration. 2. Oxygen inhibition of polymerization. 3. Inactive initiator or catalyst. 4. Presence of an inhibitor in the monomer.1. Optimize initiator and catalyst concentrations. 2. Deoxygenate the monomer solution and reaction vessel thoroughly. 3. Use fresh initiator and catalyst solutions. 4. Ensure the MOPA monomer has had the inhibitor removed if necessary for your polymerization conditions.[9]
Hydrogel is very weak and tears easily 1. Insufficient crosslinker concentration. 2. Incomplete polymerization. 3. Low monomer concentration.1. Increase the molar percentage of the crosslinker. 2. Increase polymerization time or initiator concentration. 3. Increase the overall monomer concentration to form a denser polymer network.
Hydrogel is opaque or cloudy 1. Phase separation of polymer components (in IPNs). 2. Aggregation of nanoparticles (in nanocomposites). 3. Precipitation of components due to poor solubility.1. Adjust the solvent composition or polymerization kinetics to improve miscibility.[6] 2. Improve nanoparticle dispersion through sonication or surface modification.[3] 3. Ensure all components are fully dissolved before initiating polymerization.
Mechanical testing results are inconsistent 1. Inconsistent sample preparation (e.g., different dimensions, presence of air bubbles). 2. Slippage in the testing grips. 3. Inconsistent swelling time before testing.1. Use a mold to prepare samples with uniform dimensions and visually inspect for defects. 2. Use sandpaper or specialized grips to prevent slippage during tensile or compression testing. 3. Allow hydrogels to reach equilibrium swelling in a consistent solvent before testing.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Synthesis of a High-Strength MOPA-Alginate Double-Network Hydrogel

This protocol describes the sequential formation of a DN hydrogel, a method known to produce materials with superior mechanical properties.[6]

Materials:

  • This compound (MOPA)

  • Sodium alginate

  • N,N'-methylenebis(acrylamide) (MBAA) - Crosslinker for the second network

  • Calcium sulfate (CaSO₄) - Crosslinker for the first network

  • Ammonium persulfate (APS) - Initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) - Accelerator

  • Deionized water

Step-by-Step Procedure:

  • First Network Formation: a. Prepare a 2% (w/v) solution of sodium alginate in deionized water. Stir until fully dissolved. b. Add a slurry of CaSO₄ (as a crosslinking agent for the alginate) to the alginate solution and mix vigorously. c. Pour the mixture into a mold and allow it to gel for several hours to form the first network.

  • Second Network Synthesis: a. Prepare a solution containing MOPA monomer, MBAA crosslinker, and APS initiator in deionized water. b. Submerge the fully formed alginate hydrogel (first network) in this solution and allow it to swell to equilibrium (typically 24 hours). This ensures the monomer for the second network permeates the first. c. After swelling, add TEMED to the solution to accelerate the polymerization of MOPA. d. Allow the polymerization to proceed for several hours at room temperature to form the interpenetrating second network.

  • Post-Synthesis: a. Carefully remove the resulting DN hydrogel from the mold. b. Wash the hydrogel extensively in deionized water to remove any unreacted monomers or initiators.

Protocol 2: Preparation of a MOPA-Silica Nanocomposite Hydrogel

This protocol details the incorporation of silica nanoparticles to enhance mechanical strength.

Materials:

  • This compound (MOPA)

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Silica nanoparticles (SiNPs)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Step-by-Step Procedure:

  • Nanoparticle Dispersion: a. Disperse a desired amount of SiNPs in deionized water. b. Sonicate the suspension for at least 30 minutes to ensure a uniform dispersion and prevent aggregation.

  • Hydrogel Synthesis: a. To the SiNP suspension, add the MOPA monomer and MBAA crosslinker. Stir until all components are fully dissolved. b. Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes. c. Add APS initiator to the solution and mix gently. d. Add TEMED accelerator to initiate the polymerization. e. Quickly pour the solution into a mold and allow it to polymerize at room temperature.

  • Purification: a. Once gelled, remove the nanocomposite hydrogel from the mold. b. Immerse the hydrogel in a large volume of deionized water, changing the water periodically over 2-3 days to remove unreacted components.

Section 4: Visualizations

Diagram 1: Double-Network Hydrogel Formation

DN_Hydrogel cluster_0 First Network Synthesis cluster_1 Second Network Synthesis A Polymer 1 (e.g., Alginate) + Crosslinker 1 (e.g., Ca²⁺) B First Network Formed (Rigid & Brittle) A->B Gelation C Swell First Network in Monomer 2 (MOPA) + Crosslinker 2 (MBAA) B->C Equilibrium Swelling D Interpenetrating Polymer Network (IPN) (Tough & Strong) C->D Polymerization

Caption: Sequential synthesis of a double-network hydrogel.

Diagram 2: Nanocomposite Hydrogel Reinforcement

Nanocomposite_Hydrogel cluster_0 Reinforcement Mechanism p1 Polymer Chain np1 Nanoparticle p1->np1 p2 Polymer Chain p2->np1 p3 Polymer Chain p3->np1 p4 Polymer Chain p4->np1 caption Nanoparticles act as multifunctional crosslinking points, enhancing network integrity and mechanical strength.

Caption: Nanoparticle reinforcement in a polymer network.

References

  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024). Vertex AI Search.
  • Suo, H., et al. (2018). Interpenetrating polymer network hydrogels as bioactive scaffolds for tissue engineering. PMC.
  • Enhancing Biopolymer Hydrogel Functionality through Interpenetrating Networks. (n.d.). PMC.
  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. (n.d.). Soft Matter (RSC Publishing).
  • This compound. (n.d.). Sigma-Aldrich.
  • Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release. (n.d.). PubMed.
  • This compound | 107374-86-7. (n.d.). Smolecule.
  • Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022). NIH.
  • Thermosensitive hybrid hydrogels with silica nanoparticle-cross-linked polymer networks. (n.d.). PubMed.
  • Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. (2015). ResearchGate.
  • Nanoparticle-Hydrogel Composites: From Molecular Interactions to Macroscopic Behavior. (n.d.). MDPI.
  • Enhancing mechanical strength of hydrogels via IPN structure. (2016). Journal of Applied Polymer Science.
  • Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. (n.d.). MDPI.

Sources

Technical Support Center: N-(3-Methoxypropyl)acrylamide (MOPA) Monomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-Methoxypropyl)acrylamide (MOPA), a versatile monomer used in a wide range of polymer synthesis applications. This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of MOPA. Adherence to proper storage protocols is critical for ensuring monomer integrity, which is paramount for achieving reproducible and successful polymerization outcomes. This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding MOPA storage and stability.

Q1: What are the ideal storage conditions for this compound (MOPA)?

A1: Proper storage is the most critical factor in maintaining MOPA stability. The monomer should be stored in a cool, dark, and dry environment. Based on supplier recommendations, the ideal storage temperature is between 2-8°C (36-46°F) to minimize thermal energy that can initiate spontaneous polymerization.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which plays a crucial role in the inhibitor's function.

Q2: My MOPA monomer has turned viscous or has solidified in the bottle. What happened?

A2: Increased viscosity or solidification is a clear indication of premature and unwanted polymerization. This is typically triggered by one or more of the following factors:

  • Elevated Temperature: Storage above the recommended 8°C significantly increases the rate of free-radical formation, which can overwhelm the inhibitor and initiate polymerization.[2] The polymerization process is exothermic, meaning it generates heat, which can then accelerate the reaction in a dangerous runaway cycle.[3][4]

  • Inhibitor Depletion: The stabilizer, typically Monomethyl Ether Hydroquinone (MEHQ), can be consumed over time, especially under improper storage conditions.[1]

  • Contamination: Contaminants such as metals (iron salts), oxidizing agents, reducing agents, acids, or bases can act as initiators or interfere with the inhibitor, triggering polymerization.[2][5][6]

  • UV Light Exposure: UV light provides the energy to initiate free-radical formation, leading to polymerization.[2] Always store MOPA in an opaque or amber container protected from light.

Q3: What is the role of the inhibitor, and why is oxygen important?

A3: MOPA is stabilized with an inhibitor, most commonly MEHQ (Monomethyl Ether Hydroquinone), to prevent spontaneous polymerization during transport and storage.[1] MEHQ functions as a "true inhibitor" or radical scavenger.[4][7] It works by reacting with and neutralizing stray free radicals that could otherwise initiate a polymerization chain reaction.

Crucially, the inhibitory action of phenolic compounds like MEHQ requires the presence of dissolved molecular oxygen .[2][8] The inhibitor donates a hydrogen atom to a growing polymer radical (P•), stopping its propagation. The resulting inhibitor radical is relatively stable, but it is the reaction with oxygen that regenerates the inhibitor or forms stable, non-radical species, allowing it to continue its protective function. This is why you must never blanket or sparge MOPA with an inert gas like nitrogen or argon during storage, as this will remove the essential oxygen and can lead to rapid, uncontrolled polymerization.[2]

Q4: How long can I store MOPA monomer? What is its typical shelf life?

A4: The shelf life of MOPA can vary depending on the supplier and storage conditions. For similar acrylamide solutions, a shelf life of 6 months is often guaranteed when stored under ideal conditions.[2] For tote storage where temperatures might approach 32°C (90°F), storage should be limited to three months.[2] It is imperative to check the expiration date on the Certificate of Analysis provided by the manufacturer. Using the monomer past its expiration date is not recommended, as the inhibitor concentration may have fallen below the effective level.

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured, problem-and-solution approach to specific experimental challenges related to MOPA stability.

Problem 1: My polymerization reaction is sluggish, incomplete, or fails to initiate.

This is a frequent issue that can often be traced back to the monomer quality or the reaction setup.

Causality Analysis:

Poor polymerization is often the opposite of premature polymerization—it suggests an issue with the initiation system or, counterintuitively, an excess of inhibitor. The initiator (e.g., APS, AIBN) must generate enough free radicals to consume the MEHQ inhibitor present in the monomer before initiating the polymerization of MOPA. If the initiator is weak or the inhibitor concentration is too high, the reaction will be stalled.

Troubleshooting Workflow:

G start Start: Poor Polymerization check_initiator 1. Verify Initiator Activity - Prepare fresh initiator solution - Check expiration date start->check_initiator check_oxygen 2. Deoxygenate Reaction Mixture - Sparge with N2/Ar before adding initiator - Use freeze-pump-thaw cycles check_initiator->check_oxygen Initiator OK end_fail Issue Persists: Contact Technical Support check_initiator->end_fail Initiator Expired/Inactive check_monomer 3. Assess Monomer Quality - Visually inspect for cloudiness/solids - Consider removing inhibitor check_oxygen->check_monomer Mixture Deoxygenated end_success Success: Polymerization Proceeds check_oxygen->end_success Polymerization Initiates remove_inhibitor 4. Protocol: Remove Inhibitor (If necessary) - Pass through inhibitor removal column check_monomer->remove_inhibitor Monomer Clear, Suspect High Inhibitor check_monomer->end_fail Monomer Viscous/Solid (Discard) remove_inhibitor->end_success

Caption: Troubleshooting workflow for poor MOPA polymerization.

Step-by-Step Protocols:

Protocol 2.1: Verifying Initiator and Reaction Setup

  • Check Initiator: Ammonium persulfate (APS) is sensitive to moisture and should be stored in a desiccator. Initiator solutions should be made fresh for each reaction.[9] If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition half-life.

  • Remove Dissolved Oxygen: Unlike during storage, dissolved oxygen must be removed from the reaction mixture before initiation. Oxygen is a radical scavenger and will inhibit the polymerization reaction itself.[8][10] Use a standard method such as sparging with an inert gas (N₂ or Ar) for 20-30 minutes or performing 3-4 freeze-pump-thaw cycles.

  • Verify Reagent Purity: Ensure all solvents and other reagents are free from contaminants that could interfere with the reaction.[11]

Protocol 2.2: Inhibitor Removal (If Necessary)

If you suspect excess inhibitor is quenching your reaction, it can be removed immediately prior to use. Note: Monomer with the inhibitor removed is highly reactive and should be used immediately. Never store inhibitor-free MOPA.

  • Obtain an Inhibitor Removal Column: Use a pre-packed column containing activated alumina or a suitable resin designed for removing phenolic inhibitors.

  • Prepare the Column: Wash the column with the same solvent you will use for your reaction to remove any unbound material.

  • Pass the Monomer: Slowly pass the required amount of MOPA through the column. Collect the purified, inhibitor-free monomer in your reaction vessel.

  • Initiate Polymerization: Use the purified monomer immediately. Do not store it.

Problem 2: My stored MOPA appears cloudy, has formed a precipitate, or shows color change.

Visual changes in the monomer are a warning sign that its chemical integrity has been compromised.

Causality Analysis:
  • Cloudiness/Precipitate: This is often due to the formation of oligomers or polymers that are insoluble in the monomer. It can also be caused by water contamination and subsequent phase separation, especially at lower temperatures.

  • Color Change (e.g., Yellowing): This can indicate the oxidation of the MEHQ inhibitor or other degradation side reactions. While slight yellowing may not always affect performance, it warrants further investigation.

Recommended Actions & Protocols:
  • Do Not Use If Polymer is Visible: If there is a visible precipitate or the liquid is highly viscous, do not use it. The presence of polymer will lead to unpredictable and non-reproducible results. The material should be disposed of according to your institution's hazardous waste guidelines.[5]

  • Test for Trace Polymer: If the monomer is only slightly cloudy, you can test for the presence of polymer.

Protocol 2.3: Simple Polymer Precipitation Test

  • Sample the Monomer: In a clean glass test tube, place 1 mL of the suspect MOPA monomer.

  • Add a Non-Solvent: Add 5-10 mL of a non-solvent for poly(MOPA), such as hexane or diethyl ether. Poly(MOPA) is soluble in polar solvents but will precipitate in non-polar ones.

  • Observe: Cap the tube and mix thoroughly. If the solution becomes turbid or a precipitate forms, it confirms the presence of polymer in your monomer stock. The monomer should be discarded.

Problem 3: How can I quantify the inhibitor level in my MOPA stock?

For critical applications where monomer quality is paramount, you may need to verify the inhibitor concentration.

Causality Analysis:

Over time or due to improper storage, the MEHQ inhibitor is consumed. If its concentration drops below a critical level (e.g., <10-15 ppm for many monomers), the risk of spontaneous polymerization increases dramatically. Quantifying the inhibitor level can validate a questionable batch of monomer.

Protocol 2.4: Quantitative Analysis of MEHQ via UV-Vis Spectrophotometry

This protocol provides a simplified method based on the principle that MEHQ has a distinct UV absorbance.[12] A more complex method involves HPLC.

  • Prepare a Calibration Curve:

    • Create a series of standard solutions with known concentrations of MEHQ (e.g., 0, 10, 25, 50, 100 ppm) in a UV-transparent solvent like methanol or acetonitrile.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for MEHQ (approx. 292 nm).

    • Plot Absorbance vs. Concentration to create a calibration curve.

  • Prepare the MOPA Sample:

    • Accurately dilute a known weight or volume of your MOPA monomer in the same solvent used for the standards. The dilution factor should be chosen to ensure the final absorbance falls within the linear range of your calibration curve.

  • Measure and Calculate:

    • Measure the absorbance of the diluted MOPA sample at the same λ_max.

    • Using the equation from your calibration curve, calculate the concentration of MEHQ in the diluted sample.

    • Multiply by the dilution factor to determine the final concentration of MEHQ in your original MOPA stock.

Part 3: Key Stability Parameters and Mechanisms

Summary of Storage and Handling Parameters
ParameterRecommended ConditionRationale & Scientific Principle
Temperature 2–8°CMinimizes thermal energy, reducing the rate of spontaneous free-radical formation.[1][2]
Light Store in dark/amber containerPrevents photochemical initiation of free radicals.[2]
Atmosphere Headspace should contain airDissolved oxygen is essential for the proper function of phenolic inhibitors like MEHQ.[2][8]
Inhibitor MEHQ (typically)Scavenges free radicals to prevent the onset of chain polymerization.[1][7]
Contaminants Avoid metals, acids, bases, peroxidesThese substances can initiate polymerization or interfere with the inhibitor's function.[5][6]
Shelf Life Check manufacturer's date (typically 6 mos.)Inhibitor is consumed over time; efficacy decreases with age.[2]
Mechanism of Inhibition

The stability of MOPA monomer is maintained by interrupting the free-radical polymerization chain reaction.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_inhibition 3. Inhibition (Stabilization) I Initiator (I) (e.g., Heat, Light, Peroxide) R Free Radical (R•) I->R forms M MOPA Monomer (M) RM Growing Chain (RM•) M->RM reacts with R• RM->RM + M MEHQ Inhibitor (MEHQ-H) RM_dead Terminated Chain (RM-H) MEHQ->RM_dead donates H• to RM• MEHQ_rad Stable Inhibitor Radical (MEHQ•) MEHQ->MEHQ_rad forms

Sources

Validation & Comparative

A Comparative Guide to N-(3-Methoxypropyl)acrylamide (MOPA) and N-isopropylacrylamide (NIPAAm) for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of stimuli-responsive polymers, the ability of a material to undergo conformational and solubility changes in response to environmental triggers is paramount for innovations in drug delivery, tissue engineering, and diagnostics. For decades, N-isopropylacrylamide (NIPAAm) has been the cornerstone of thermoresponsive polymer research, prized for its sharp lower critical solution temperature (LCST) near physiological conditions. However, the emergence of alternative monomers, such as N-(3-Methoxypropyl)acrylamide (MOPA), warrants a detailed comparative analysis to guide researchers in selecting the optimal building block for their specific application. This guide provides an in-depth, data-supported comparison of MOPA and NIPAAm, moving beyond a simple catalog of properties to explain the "why" behind their performance differences.

Molecular Structure and its Physicochemical Implications

At the heart of their distinct behaviors lies the difference in their side-chain chemistry. NIPAAm possesses a hydrophobic isopropyl group, whereas MOPA features a more flexible and hydrophilic methoxypropyl group.

  • N-isopropylacrylamide (NIPAAm): The bulky isopropyl group is a strong driver of the hydrophobic interactions that lead to its well-defined LCST.

  • This compound (MOPA): The linear methoxypropyl side chain, with its ether linkage, introduces a degree of hydrophilicity and conformational flexibility that distinguishes it from NIPAAm.

This fundamental structural variance dictates their physical properties, as summarized below.

PropertyThis compound (MOPA)N-isopropylacrylamide (NIPAAm)
Molecular Formula C₇H₁₃NO₂C₆H₁₁NO
Molecular Weight 143.18 g/mol [1][2][3]113.16 g/mol
Appearance Colorless to light yellow liquid[3]White solid[4]
Density ~1.023 g/mL at 25 °C[1][3]~1.1 g/cm³[4]

The liquid state of MOPA at room temperature can offer processing advantages in certain polymerization setups, contrasting with the solid, crystalline nature of NIPAAm.

The Core of Functionality: Thermoresponsive Behavior

The defining characteristic of both poly(NIPAAm) (PNIPAAm) and poly(MOPA) (PMOPA) is their Lower Critical Solution Temperature (LCST). This is the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state.[5] This transition is driven by a shift in the balance between hydrogen bonding with water (enthalpically favorable) and hydrophobic interactions between polymer side chains (entropically favorable).

Mechanism of LCST

Below the LCST, polymer chains are hydrated and exist in an extended coil conformation. As the temperature increases, the hydrogen bonds between the polymer and water molecules are disrupted. This allows the hydrophobic side chains to aggregate, leading to the collapse of the polymer into a globular state and its subsequent precipitation from the solution. This process is endothermic, as energy is required to break the polymer-water hydrogen bonds.[5]

Caption: Reversible coil-to-globule transition of a thermoresponsive polymer at its LCST.

Comparative LCST Analysis

The LCST is not a fixed value but is influenced by polymer concentration, molecular weight, and the presence of comonomers or salts.[4]

PolymerTypical LCST Range (°C)Key Characteristics
Poly(NIPAAm) 32-35[6][7]Sharp, well-defined transition. Highly studied and predictable.
Poly(MOPA) 26-32Broader transition. More sensitive to molecular architecture.

Expert Insights: The classic PNIPAAm LCST of ~32°C is ideal for many biomedical applications, as it is just below physiological temperature (37°C).[6][8][9] This allows for the injection of a polymer solution that then gels in situ. The slightly lower and broader transition of PMOPA may be advantageous in applications requiring a more gradual response or a transition temperature further from the physiological norm. The hydrophilicity of the methoxypropyl group in MOPA means that a greater hydrophobic driving force (i.e., higher temperature) is often needed to induce phase separation, though this is highly dependent on the polymer's specific microstructure.

The LCST can be precisely tuned by copolymerization. Incorporating a hydrophilic comonomer, such as acrylic acid, will increase the LCST, while a hydrophobic comonomer will lower it.[10][11][12] This principle allows for the rational design of polymers with transition temperatures tailored to specific needs. For instance, copolymerizing NIPAAm with hydrophilic monomers is an effective way to modify the LCST for drug delivery applications.[11]

Biocompatibility and Cytotoxicity: A Critical Consideration

For any material intended for biomedical use, biocompatibility is non-negotiable.

  • NIPAAm: The NIPAAm monomer is known to be toxic.[13][14] While PNIPAAm is generally considered biocompatible, concerns remain regarding residual monomer and the potential for in vivo degradation to produce isopropylamine. Long-term studies have shown that PNIPAAm-coated surfaces are not cytotoxic to various cell types.[13][14][15] However, some studies indicate that cell viability can be affected by the method of polymer deposition and the presence of impurities.[13][15] The molecular weight of PNIPAAm also plays a role, with low-molecular-weight polymers showing higher cytotoxicity.[16]

  • MOPA: While less extensively studied, MOPA is hypothesized to offer a superior biocompatibility profile. Its potential degradation products, 3-methoxypropylamine, are considered less toxic than the isopropylamine generated from NIPAAm. This is a significant potential advantage in drug delivery and tissue engineering scaffolds where long-term stability and degradation are factors. Copolymers based on N-(2-hydroxypropyl) methacrylamide, a related monomer, have shown excellent biocompatibility and low immunogenicity.[17]

Experimental Protocols

To ensure reproducible and reliable characterization of these polymers, standardized protocols are essential.

Protocol 1: Synthesis of a Thermoresponsive Hydrogel via Free Radical Polymerization

This protocol provides a general framework for synthesizing a crosslinked hydrogel from either MOPA or NIPAAm.

Materials:

  • Monomer (NIPAAm or MOPA)

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide) - BIS)

  • Initiator (e.g., Ammonium Persulfate - APS)

  • Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)

  • Deionized Water (degassed)

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of monomer and crosslinker (e.g., a 10:1 molar ratio of monomer to BIS) in degassed deionized water in a flask.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[6]

  • Initiation: While maintaining the inert atmosphere, add the initiator (APS solution) followed by the catalyst (TEMED). The amounts will vary depending on the desired reaction rate.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature). The solution will become viscous and eventually form a solid gel. The polymerization time can range from minutes to hours.

  • Purification: After polymerization is complete, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, initiator, and other impurities. This purification step is critical for ensuring biocompatibility.[6]

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

Turbidimetry using a UV-Vis spectrophotometer is the most common and straightforward method for determining the cloud point (Tcp), which is taken as the LCST for a given concentration.[5]

Caption: Standard experimental workflow for LCST determination via turbidimetry.

Detailed Steps:

  • Sample Preparation: Prepare a solution of the polymer in the desired solvent (typically water or a buffer like PBS) at a specific concentration (e.g., 10 mg/mL).[18] Ensure the polymer is fully dissolved.

  • Instrumentation: Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Set the wavelength to a value where the polymer does not absorb (e.g., 500-600 nm).[12][18]

  • Temperature Ramp: Equilibrate the sample at a temperature well below the expected LCST. Then, increase the temperature at a slow, constant rate (e.g., 0.5-1.0 °C/min).[18][19]

  • Data Acquisition: Record the transmittance (or absorbance) of the solution as a function of temperature.

  • Data Analysis: Plot transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Summary and Recommendations

The choice between MOPA and NIPAAm is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.

FeatureThis compound (MOPA)N-isopropylacrylamide (NIPAAm)
Pros - Potentially enhanced biocompatibility. - Liquid form may simplify some processing. - Different LCST range offers alternative design space.- Extensive body of literature and predictable behavior.[4][9][13] - Sharp LCST transition ideal for 'on/off' switching. - LCST is conveniently just below physiological temperature.[6][10]
Cons - Less studied, with less predictable behavior. - Broader thermal transition may not be suitable for all applications.- Cytotoxicity of the monomer is a concern.[13][14] - Potential for toxic degradation byproducts. - Solid monomer requires dissolution.
Best For... Applications requiring the highest degree of biocompatibility, where a broader thermal response is acceptable or desired, and for novel polymer architectures.Well-defined systems like in situ gelling for drug delivery, cell sheet engineering, and applications where a sharp, predictable thermal switch near 32°C is critical.

Final Recommendation: For researchers working on well-established applications that benefit from a sharp thermal transition just below 37°C, NIPAAm remains the gold standard due to its predictability and the wealth of available data. However, for those developing next-generation biomaterials, particularly for long-term implants or sensitive drug delivery systems where biocompatibility is the highest priority, MOPA presents a compelling and promising alternative that warrants thorough investigation. The potential for reduced toxicity, coupled with a tunable thermoresponsive profile, positions MOPA as a key monomer for future innovations in the field of smart biomaterials.

References

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed. (2013-08-07). Available at: [Link]

  • Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide) - PubMed. Available at: [Link]

  • Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC - NIH. Available at: [Link]

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC - NIH. (2013-08-07). Available at: [Link]

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces | Biointerphases | AIP Publishing. (2013-08-07). Available at: [Link]

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  • Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers - Polymer Chemistry (RSC Publishing). Available at: [Link]

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  • Preparation and Thermosensitivity of Poly(N-Isopropylacrylamide) Hydrogels with Graded Structure | Scientific.Net. Available at: [Link]

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  • Synthesis: Poly(N-isopropylacrylamide) Janus Microhydrogels For Organophilic l Protocol Preview - YouTube. (2022-08-20). Available at: [Link]

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  • Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - MDPI. (2019-06-04). Available at: [Link]

  • Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels - Taylor & Francis. Available at: [Link]

  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications - MDPI. Available at: [Link]

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  • Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed. Available at: [Link]

  • (PDF) Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye - ResearchGate. (2025-08-06). Available at: [Link]

  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity - MDPI. Available at: [Link]

  • This compound | C7H13NO2 | CID 10290850 - PubChem. Available at: [Link]

  • POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

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The Performance of NMPA-Based Polymers in Drug Release: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug delivery, the quest for intelligent polymeric systems that offer precise control over therapeutic release is paramount. Among the array of smart polymers, those based on N-Methylolacrylamide (NMPA) have emerged as versatile platforms, offering unique properties for controlled and sustained drug delivery. This guide provides an in-depth, objective comparison of NMPA-based polymers against other commonly used alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Section 1: Understanding N-Methylolacrylamide (NMPA) Polymers

N-Methylolacrylamide is a bifunctional monomer characterized by a polymerizable vinyl group and a reactive hydroxymethyl group.[1] This dual functionality allows NMPA to act as both a monomer for creating functional polymers and a crosslinking agent to enhance the mechanical strength and stability of hydrogel networks.[1] When copolymerized with other monomers, such as thermo-responsive N-isopropylacrylamide (NIPAM), NMPA can be used to create "smart" hydrogels that respond to environmental stimuli like temperature and pH to trigger drug release.[1]

Mechanism of Stimuli-Responsive Drug Release

The primary mechanism for drug release from NMPA-based hydrogels, particularly when copolymerized with stimuli-responsive monomers, is based on a change in the polymer network's hydration state. For instance, in a thermo-responsive system, an increase in temperature above the Lower Critical Solution Temperature (LCST) causes the polymer to undergo a phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state. This conformational change expels water and the encapsulated drug from the hydrogel matrix.

cluster_0 Below LCST (Swollen State) cluster_1 Above LCST (Collapsed State) Hydrophilic Hydrophilic Polymer Network (Drug Encapsulated) Stimulus Stimulus (e.g., Temperature > LCST) Hydrophilic->Stimulus Increased Temperature Hydrophobic Hydrophobic Polymer Network (Drug Released) Release Drug Release Hydrophobic->Release Stimulus->Hydrophobic Phase Transition

Caption: Mechanism of thermo-responsive drug release from a smart hydrogel.

Section 2: Performance Metrics: A Comparative Analysis

The efficacy of a drug delivery polymer is evaluated based on several key performance indicators. This section compares NMPA-based polymers with other widely used materials such as Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Alginate.

Drug Loading and Encapsulation Efficiency

Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) are critical metrics that determine the amount of drug a carrier can hold.

Polymer SystemRepresentative DrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
NMPA-based Hydrogel CurcuminNot Reported~65%[2]
PLGA Nanoparticles 5-Fluorouracil10.6%52.7%
PLGA Nanoparticles 5-FluorouracilNot Reported~95%[3]
Chitosan Hydrogel Naltrexone/DisulfiramNot ReportedNot Reported[4]
Alginate Beads AmpicillinNot Reported~15% (can be improved with Chitosan)[5]
  • Insight: NMPA-based hydrogels demonstrate a respectable encapsulation efficiency for hydrophobic drugs like curcumin.[2] PLGA nanoparticles show variable but potentially very high encapsulation for hydrophilic drugs like 5-Fluorouracil.[3] Natural polymers like alginate may initially struggle with encapsulating small molecules but can be significantly enhanced through formulation strategies.[5]

In-Vitro Drug Release Kinetics

The rate and pattern of drug release are crucial for achieving the desired therapeutic effect.

Polymer SystemRepresentative DrugRelease ProfileReference
NMPA-based Hydrogel Doxorubicin17.14% release in 24 hours from a poly(HEMA/acrylamide/methyl methacrylate) hydrogel.[6]
PLGA Nanoparticles 5-FluorouracilBiphasic: Initial rapid release followed by slower, sustained release.[7]
Chitosan Hydrogel Disulfiram~95-97% release within 24 hours (thermosensitive).[1]
Chitosan Hydrogel Naltrexone62% release after 28 days (sustained release).[4]
Alginate Beads PindololComplete release in ~6 hours at pH 7.4.[5]
  • Insight: The release kinetics are highly dependent on the specific formulation and the drug being delivered. NMPA-copolymers can be tailored for sustained release.[6] Chitosan hydrogels can be designed for either rapid or very long-term sustained release.[1][4] PLGA typically shows a characteristic biphasic release pattern.[7] Alginate is well-suited for release over a period of hours.[5]

Biocompatibility

Biocompatibility is a non-negotiable requirement for any material intended for in-vivo use. Acrylamide-based polymers, including those made with NMPA, are generally considered biocompatible, provided that residual monomers are minimized.[2] The primary concern is the potential cytotoxicity of unreacted monomers.

  • NMPA-based Hydrogels: These are generally biocompatible, but cytotoxicity can arise from unreacted monomers.[2]

  • PLGA: Widely regarded as biocompatible and biodegradable, breaking down into lactic acid and glycolic acid, which are naturally processed by the body.[8]

  • Chitosan: A natural polymer known for its excellent biocompatibility and biodegradability.[9]

  • Alginate: A natural polysaccharide that is also highly biocompatible and widely used in biomedical applications.[10]

Section 3: Experimental Protocols for Performance Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following section provides step-by-step methodologies for the synthesis and evaluation of NMPA-based hydrogels.

cluster_workflow Experimental Workflow A 1. Hydrogel Synthesis (Free Radical Polymerization) B 2. Drug Loading (Swelling-Diffusion Method) A->B C 3. In-Vitro Release Study (Dialysis Method) B->C D 4. Biocompatibility Assay (MTT Assay) C->D E 5. Data Analysis (Release Kinetics Modeling) D->E

Caption: A typical experimental workflow for evaluating drug-loaded hydrogels.

Protocol 1: Synthesis of NMPA-Copolymer Hydrogel

This protocol describes the synthesis of a thermo-responsive hydrogel using N-isopropylacrylamide (NIPAM) as the primary monomer and N-Methylolacrylamide (NMPA) as a comonomer.

  • Preparation of Monomer Solution: In a flask, dissolve NIPAM and NMPA in deionized water. The molar ratio of the monomers can be adjusted to tune the LCST and other properties of the hydrogel.

  • Addition of Crosslinker and Initiator: Add a crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), and a thermal initiator, like ammonium persulfate (APS), to the monomer solution.

  • Polymerization: Purge the solution with nitrogen gas to remove oxygen, which can inhibit polymerization. Then, heat the solution in a water bath at a specified temperature (e.g., 70°C) for several hours to initiate and complete the polymerization process.

  • Purification: After polymerization, immerse the resulting hydrogel in deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

  • Lyophilization: Freeze-dry the purified hydrogel to obtain a porous scaffold for subsequent characterization and drug loading.

Protocol 2: In-Vitro Drug Release Study

This protocol details the steps to measure the release of a model drug from the synthesized hydrogel.

  • Drug Loading: Immerse a pre-weighed, lyophilized hydrogel sample in a concentrated solution of the model drug for 24-48 hours to allow for drug loading via swelling and diffusion.

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution with a physiological pH of 7.4.

  • Release Experiment: Place the drug-loaded hydrogel in a dialysis bag containing a known volume of PBS. Submerge the dialysis bag in a larger container of PBS maintained at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[2]

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 3: Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a material.

  • Preparation of Hydrogel Extracts: Sterilize the hydrogel samples (e.g., via UV irradiation) and incubate them in a cell culture medium (e.g., 1 mL of medium per 0.1 g of hydrogel) for 24 hours at 37°C to create hydrogel extracts.[11]

  • Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Exposure to Extracts: Remove the standard culture medium from the wells and replace it with the previously prepared hydrogel extracts. Include a control group of cells exposed to a fresh medium without the hydrogel extract.

  • Incubation: Incubate the cells with the hydrogel extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the control group. A material is generally considered non-cytotoxic if the cell viability is above 70%.[12]

Section 4: Conclusion and Future Outlook

NMPA-based polymers offer a compelling platform for the development of advanced drug delivery systems. Their tunable properties, stimuli-responsiveness, and good biocompatibility make them a strong candidate for a wide range of therapeutic applications. While they show promising performance in terms of drug encapsulation and controlled release, further research is needed to directly compare their efficacy against other polymers using standardized drug models and testing conditions. The continued exploration of novel NMPA copolymers and composite materials will undoubtedly lead to the next generation of intelligent and highly effective drug delivery vehicles.

References

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A Comparative Guide to the Cytotoxicity of N-(3-Methoxypropyl)acrylamide and Its Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of thermoresponsive polymers, selecting a material with an optimal balance of functionality and biocompatibility is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of N-(3-Methoxypropyl)acrylamide (MPA) and its polymers, benchmarked against the widely-used thermoresponsive polymer, N-isopropylacrylamide (NIPAAm). This analysis is grounded in experimental data and established scientific principles to empower informed decisions in your research and development endeavors.

Introduction: The Quest for Biocompatible Thermoresponsive Polymers

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, hold immense promise for a range of biomedical applications, including drug delivery, tissue engineering, and smart coatings. The most extensively studied of these is poly(N-isopropylacrylamide) (PNIPAAm), prized for its lower critical solution temperature (LCST) around 32°C, which is conveniently close to physiological temperature. However, concerns regarding the cytotoxicity of the NIPAAm monomer and potential toxicity of PNIPAAm itself have spurred the search for safer alternatives.

This compound (MPA) has emerged as a promising candidate. This guide will dissect the available evidence on the cytotoxicity of MPA and its polymeric forms, offering a comparative perspective to aid in material selection.

Comparative Cytotoxicity Analysis: MPA vs. NIPAAm

A direct, head-to-head comparison of the cytotoxicity of MPA and NIPAAm monomers and their respective homopolymers is challenging due to a notable gap in the published literature for MPA. However, by synthesizing data from studies on MPA copolymers and the extensive research on NIPAAm, we can construct a compelling comparative narrative.

This compound (MPA) and its Polymers: A Profile of Biocompatibility

Current research strongly suggests that MPA is a highly biocompatible monomer when incorporated into copolymers. A landmark study demonstrated that a copolymer hydrogel composed of a 50:50 mixture of MPA and N-(2-hydroxyethyl)acrylamide (HEAm) exhibited significantly better biocompatibility and lower tissue inflammation compared to gold-standard materials. This indicates that poly(MPA-co-HEAm) is a promising candidate for in vivo applications where minimizing the foreign body response is critical.

Key Insight: The methoxypropyl side chain of MPA is hypothesized to contribute to its favorable biocompatibility profile. This structure may lead to a more hydrophilic and flexible polymer chain, potentially reducing protein adsorption and subsequent inflammatory responses.

N-isopropylacrylamide (NIPAAm) and its Polymers: A More Complex Cytotoxicity Profile

The cytotoxicity of NIPAAm and PNIPAAm has been the subject of numerous studies, revealing a more nuanced and, at times, concerning profile.

  • NIPAAm Monomer: The NIPAAm monomer is known to be toxic. Studies have shown that it can induce cytotoxic effects at concentrations as low as 0.5 mg/mL.

  • Poly(N-isopropylacrylamide) (PNIPAAm): The cytotoxicity of the polymer is more complex and appears to be dependent on several factors:

    • Purity: The presence of unreacted NIPAAm monomer or other impurities can significantly contribute to the observed cytotoxicity of PNIPAAm.

    • Molecular Weight: The molecular weight of PNIPAAm plays a crucial role in its cytotoxicity. Low-molecular-weight PNIPAAm has been shown to be inherently toxic to cells, while moderate-molecular-weight polymers are generally non-cytotoxic.

    • End-Group Chemistry: The chemical nature of the polymer chain ends can also influence its interaction with cells and, consequently, its cytotoxicity.

Long-term studies have shown that well-purified, high-molecular-weight PNIPAAm-coated surfaces can be non-cytotoxic to various cell types. However, the initial cell viability on PNIPAAm surfaces can be lower compared to control surfaces, and the method of polymer deposition can also impact biocompatibility.

Data Summary: Comparative Cytotoxicity

MaterialCytotoxicity ProfileKey Supporting Evidence
This compound (MPA) Monomer Data not readily available in peer-reviewed literature.N/A
Poly(this compound) Homopolymer Data not readily available in peer-reviewed literature.N/A
Poly(MPA-co-HEAm) Copolymer Excellent biocompatibility and low tissue inflammation observed in vivo.A 50:50 copolymer of MPA and HEAm showed superior biocompatibility compared to gold-standard materials.
N-isopropylacrylamide (NIPAAm) Monomer Toxic at concentrations as low as 0.5 mg/mL.Direct cytotoxicity demonstrated in multiple in vitro studies.
Poly(N-isopropylacrylamide) (PNIPAAm) Cytotoxicity is dependent on purity, molecular weight, and end-group chemistry. Low MW PNIPAAm is toxic.Long-term studies on purified, high MW PNIPAAm show low cytotoxicity.

Experimental Protocols for Assessing Polymer Cytotoxicity

To ensure the scientific integrity of cytotoxicity assessments, standardized and validated protocols are essential. Here, we provide detailed, step-by-step methodologies for three common in vitro cytotoxicity assays, adapted for the evaluation of polymer hydrogels.

Experimental Workflow Overview

G cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_mono Monomer Solution (MPA, NIPAAm, etc.) prep_poly Polymer Synthesis & Purification prep_mono->prep_poly prep_hydrogel Hydrogel Fabrication (e.g., films, scaffolds) prep_poly->prep_hydrogel direct_contact Direct Contact: Place hydrogel on cells prep_hydrogel->direct_contact extract_exposure Extract Exposure: Incubate cells with hydrogel extract prep_hydrogel->extract_exposure cell_seeding Cell Seeding in 96-well plates cell_adhesion Cell Adhesion & Growth (24h) cell_seeding->cell_adhesion cell_adhesion->direct_contact cell_adhesion->extract_exposure mtt_assay MTT Assay (Metabolic Activity) direct_contact->mtt_assay ldh_assay LDH Assay (Membrane Integrity) direct_contact->ldh_assay live_dead_assay Live/Dead Staining (Visualization) direct_contact->live_dead_assay extract_exposure->mtt_assay extract_exposure->ldh_assay extract_exposure->live_dead_assay data_quant Quantitative Analysis (Absorbance/Fluorescence) mtt_assay->data_quant ldh_assay->data_quant data_qual Qualitative Analysis (Microscopy Images) live_dead_assay->data_qual conclusion Conclusion on Cytotoxicity data_quant->conclusion data_qual->conclusion

Caption: Workflow for assessing polymer cytotoxicity.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts, a standard cell line for biocompatibility testing) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure (Two Methods):

    • Extract Method: Prepare extracts by incubating the test polymer hydrogels in cell culture medium (e.g., 0.1 g/mL) for 24-72 hours at 37°C. Remove the culture medium from the cells and replace it with the polymer extracts.

    • Direct Contact Method: Place small, sterilized discs of the polymer hydrogel directly on top of the cell monolayer.

  • Incubation: Incubate the cells with the polymer extracts or in direct contact with the hydrogels for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the culture medium (and hydrogel discs for direct contact) and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Then, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (cells cultured in fresh medium without polymer exposure).

Causality: A significant decrease in absorbance in the presence of the polymer indicates a reduction in metabolic activity, which can be a marker of cytotoxicity. The extract method assesses the toxicity of leachable components from the polymer, while the direct contact method evaluates the effect of the material's surface on cell viability.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.

Protocol:

  • Follow Steps 1-3 from the MTT Assay Protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Causality: An increase in absorbance is directly proportional to the amount of LDH released and, therefore, to the number of dead cells. This assay provides a direct measure of cell lysis.

Live/Dead Staining: Visualizing Cell Viability

The Live/Dead assay is a fluorescence-based method that simultaneously stains live and dead cells with different colored dyes. Calcein AM is a cell-permeable dye that is converted by intracellular ester

A Comparative Guide to Controlled Radical Polymerization of N-(3-Methoxypropyl)acrylamide: RAFT vs. ATRP

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug delivery, the synthesis of well-defined polymers is paramount. N-(3-Methoxypropyl)acrylamide (NMPA) is a monomer of growing interest due to the thermoresponsive and biocompatible nature of its corresponding polymer, poly(this compound) (PNMPA). Achieving precise control over the molar mass, dispersity (Đ), and architecture of PNMPA is critical for its application in fields like smart hydrogels and drug delivery systems. This guide provides an in-depth comparison of two leading controlled radical polymerization (CRP) techniques for NMPA: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic nuances, present comparative experimental data, and provide actionable protocols to guide your selection and experimental design.

The Importance of Control in NMPA Polymerization

Uncontrolled free radical polymerization of NMPA yields polymers with broad molar mass distributions and undefined end-groups, limiting their utility in advanced applications. Controlled radical polymerization techniques, such as RAFT and ATRP, overcome these limitations by introducing a dynamic equilibrium between active and dormant polymer chains. This allows for the synthesis of polymers with predetermined molar masses, low dispersity (Đ ≈ 1.1), and high end-group fidelity, which is essential for synthesizing block copolymers and other complex architectures.

RAFT Polymerization of NMPA: A Versatile Approach

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. Its control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound.

Mechanism of RAFT Polymerization

The RAFT mechanism involves a series of reversible addition-fragmentation steps, as illustrated below. The choice of CTA is crucial and depends on the monomer being polymerized. For acrylamides like NMPA, dithiobenzoates and trithiocarbonates are effective CTAs.

RAFT_Mechanism cluster_main Main Equilibrium Initiator Initiator → 2R• R_M R• + M → Pn• Initiator->R_M Pn_CTA Pn• + CTA R_M->Pn_CTA CTA CTA (Z-C(=S)S-R) Intermediate RAFT Adduct Radical Pn_CTA->Intermediate + Pn_CTA_R Pn-S-C(=S)-Z + R• Intermediate->Pn_CTA_R R_M2 R• + M → P• Pn_CTA_R->R_M2 Main_Equilibrium Main Equilibrium Pn_CTA_Pm Pn• + Pm-CTA Intermediate2 RAFT Adduct Radical Pn_CTA_Pm->Intermediate2 Pn_CTA_Pm_rev Pn-CTA + Pm• Intermediate2->Pn_CTA_Pm_rev

Caption: Generalized mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of NMPA

This protocol describes the synthesis of PNMPA with a target degree of polymerization (DP) of 100.

Materials:

  • This compound (NMPA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as CTA

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask, magnetic stirrer, rubber septum, needles, and syringes

  • Nitrogen or Argon source

Procedure:

  • Reagent Calculation: For a target DP of 100 and a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2, weigh the required amounts of NMPA, CPADB, and AIBN.

  • Reaction Setup: Add NMPA, CPADB, AIBN, and 1,4-dioxane to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring and Termination: Periodically take aliquots via a degassed syringe to monitor monomer conversion by ¹H NMR or gravimetry. To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum to obtain pure PNMPA.

ATRP of NMPA: A Catalyst-Driven Approach

ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper with a nitrogen-based ligand) as a catalyst to establish an equilibrium between active radicals and dormant species.

Mechanism of ATRP

In ATRP, the dormant species is an alkyl halide, and the catalyst reversibly activates it through a one-electron transfer process. This maintains a low concentration of active radicals, minimizing termination reactions.

ATRP_Mechanism Initiator Initiator (R-X) Catalyst Catalyst (Cu(I)L) Dormant Pn-X Active Pn• Dormant->Active k_act [Catalyst] Active->Dormant k_deact [Deactivator] Propagation Propagation Active->Propagation Deactivator Deactivator (Cu(II)L/X) Monomer Monomer (M) Monomer->Propagation Propagation->Dormant + Deactivator

Caption: Generalized mechanism of ATRP.

Experimental Protocol: ATRP of NMPA

This protocol details the synthesis of PNMPA via ATRP with a target DP of 100.

Materials:

  • This compound (NMPA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(I) bromide (CuBr) as catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

  • Anisole (anhydrous)

  • Schlenk flask, magnetic stirrer, rubber septum, needles, and syringes

  • Nitrogen or Argon source

Procedure:

  • Reagent Calculation: For a target DP of 100 and a [Monomer]:[Initiator]:[CuBr]:[PMDETA] ratio of 100:1:1:1, calculate the required amounts.

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and anisole. Add PMDETA and stir until a homogeneous green solution forms.

  • Reaction Mixture: In a separate flask, dissolve NMPA and EBiB in anisole.

  • Degassing: Degas the monomer/initiator solution via three freeze-pump-thaw cycles.

  • Initiation: Using a degassed syringe, transfer the monomer/initiator solution to the catalyst solution.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C.

  • Monitoring and Termination: Monitor the reaction as described for RAFT. Terminate by opening the flask to air, which oxidizes the copper catalyst and quenches the polymerization.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Comparative Analysis: RAFT vs. ATRP for NMPA Polymerization

The choice between RAFT and ATRP depends on several factors, including the desired polymer architecture, experimental setup, and tolerance to impurities.

FeatureRAFT PolymerizationATRP
Control Mechanism Reversible Addition-Fragmentation chain TransferAtom Transfer Radical Polymerization
Key Components Chain Transfer Agent (CTA), InitiatorInitiator, Catalyst (e.g., CuBr), Ligand (e.g., PMDETA)
Molar Mass Control Excellent, predictable by [M]:[CTA] ratioExcellent, predictable by [M]:[Initiator] ratio
Dispersity (Đ) Typically very low (1.05 - 1.20)Typically very low (1.05 - 1.20)
Reaction Conditions Tolerant to a wide range of solvents and functional groupsSensitive to oxygen; requires careful degassing
Post-polymerization CTA end-group can be colored and may require removalCatalyst removal is necessary (e.g., alumina column)
Cost & Complexity CTAs can be expensive; simpler setupCatalysts and ligands are relatively inexpensive; requires inert atmosphere

Conclusion and Recommendations

Both RAFT and ATRP are highly effective methods for the controlled polymerization of this compound, yielding well-defined polymers with predictable molar masses and low dispersities.

  • Choose RAFT for:

    • Versatility in monomer scope and reaction conditions.

    • Applications where metal contamination is a major concern.

    • Synthesis of complex architectures where end-group modification of the CTA is desired.

  • Choose ATRP for:

    • Cost-effective synthesis of well-defined polymers.

    • Situations where the catalyst can be easily removed.

    • Well-established and robust polymerization of acrylamides.

Ultimately, the optimal choice will depend on the specific research goals and available laboratory resources. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select the most appropriate method for synthesizing high-quality PNMPA for their advanced applications.

References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559-5562. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Guina, T., et al. (2023). Synthesis and Characterization of Thermoresponsive Copolymers Based on this compound. Polymers, 15(15), 3249. [Link]

A Comparative Guide to the Thermoresponsive Behavior of PNIPAM and PDEAAm for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two prominent thermoresponsive polymers: Poly(N-isopropylacrylamide) (PNIPAM) and Poly(N,N-diethylacrylamide) (PDEAAm). Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to explore the fundamental physicochemical differences that govern their behavior and dictate their suitability for specific biomedical applications. We will dissect their molecular structures, compare their phase transition characteristics, and provide validated experimental protocols for their synthesis and characterization.

A Note on Nomenclature: The monomer N-isopropylacrylamide is commonly abbreviated as NIPAM or NIPAAm, and its corresponding polymer as PNIPAM or PNIPAAm. The user's topic mentioned "NMPA," which appears to be a non-standard acronym. This guide will use the widely accepted term, PNIPAM.

The Molecular Basis of Thermoresponsivity: A Tale of Two Amides

The thermoresponsive behavior of both PNIPAM and PDEAAm in aqueous solutions is governed by a delicate balance between hydrophilic and hydrophobic interactions. Below a specific temperature, the Lower Critical Solution Temperature (LCST), the polymer chains are hydrated and soluble. As the temperature rises above the LCST, the hydrophobic interactions become dominant, leading to dehydration, polymer chain collapse, and phase separation from the solution.[1] This transition is reversible.

The crucial difference between PNIPAM and PDEAAm lies in the structure of their amide side groups.

  • PNIPAM is a secondary acrylamide , featuring a hydrogen atom on the amide nitrogen (-NH-). This N-H group can act as a hydrogen bond donor , in addition to the carbonyl oxygen acting as a hydrogen bond acceptor.[2]

  • PDEAAm is a tertiary acrylamide , with two ethyl groups attached to the amide nitrogen. Lacking an N-H bond, it can only act as a hydrogen bond acceptor via its carbonyl oxygen.[3]

This seemingly small structural difference has profound consequences for their interaction with water and their resulting thermoresponsive properties. The ability of PNIPAM's amide group to both donate and accept hydrogen bonds allows for a more structured and extensive hydration shell below the LCST compared to PDEAAm.[2]

Caption: Molecular structures of PNIPAM and PDEAAm repeat units and their hydrogen bonding capabilities with water.

Comparative Analysis of Thermoresponsive Properties

The structural differences directly translate into distinct macroscopic properties. While both polymers exhibit an LCST in a physiologically relevant range, the nature of their phase transition varies significantly.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(N,N-diethylacrylamide) (PDEAAm)Rationale & Significance
LCST Range ~32 °C[4]25 - 35 °C[5]Both are suitable for biomedical applications triggered by body temperature. The exact LCST can be tuned by copolymerization or altering molecular weight.[6]
Transition Sharpness Abrupt, stepwise dehydration[7]More gradual transitionPNIPAM's sharp transition is ideal for applications requiring a rapid, switch-like response, such as on-demand drug release.[8]
Hydration Energy High (~5.19 kJ/mol)[2]Low (~1.13 kJ/mol)[2]The higher energy required to de-solvate PNIPAM chains reflects its more structured hydration shell and contributes to the abruptness of the transition.[2]
Hysteresis Pronounced; heating/cooling curves differ[9][10]Less pronouncedThe significant hysteresis in PNIPAM means the temperature for re-dissolving upon cooling is lower than the precipitation temperature upon heating. This can be a critical design parameter in cyclic applications.
Polarity More polar[11]Less polar[11]The higher polarity of PNIPAM is due to the secondary amide group. This can influence interactions with encapsulated drugs and biological molecules.
Molecular Weight Effect on LCST Largely invariant until very low MW (<60 kDa)[12][13]LCST decreases with increasing molecular weight[14]The LCST of PNIPAM is robust and less dependent on polymer chain length, offering manufacturing consistency. PDEAAm's LCST is more sensitive to molecular weight changes.
Causality: The Role of the N-H Bond in Transition Dynamics

The presence of the hydrogen bond-donating N-H group in PNIPAM is the primary driver of its distinct behavior. Below the LCST, this group facilitates a highly ordered, cage-like structure of water molecules around the polymer chain.[15] The transition to the collapsed globule state above the LCST requires the energetic disruption of this entire hydrated structure, resulting in a sharp, cooperative, and highly endothermic event.[7]

In contrast, PDEAAm, lacking this N-H donor, interacts less strongly with water. Its hydration is less ordered, and the energy barrier for dehydration is significantly lower (~1.13 kJ/mol vs. ~5.19 kJ/mol for PNIPAM).[2] Consequently, its transition from a soluble coil to a collapsed globule is more gradual and less cooperative.

Hysteresis: A "Memory" Effect in Phase Transition

Thermal hysteresis—the gap between the cloud point temperature (Tcp) during heating and the clearing point during cooling—is a critical factor for applications involving temperature cycling. PNIPAM is known to exhibit significant hysteresis.[9] This is because the collapsed, dehydrated globules formed upon heating are thermodynamically stable. Re-solubilizing these compact structures upon cooling requires overcoming intermolecular and intramolecular hydrogen bonds within the collapsed polymer, which often necessitates cooling to a temperature several degrees below the initial Tcp.[10] PDEAAm generally exhibits a smaller hysteresis due to the absence of these strong intramolecular N-H···O=C hydrogen bonds in the collapsed state.

Biocompatibility and Implications for Drug Development

For any material to be used in drug delivery, biocompatibility is paramount. Both PNIPAM and PDEAAm have been extensively studied for this purpose.

  • PNIPAM: It is the most widely studied thermoresponsive polymer for biomedical applications.[16] While the NIPAM monomer is toxic, the polymer is generally considered biocompatible and has been used successfully in numerous in-vitro and in-vivo systems for drug delivery and tissue engineering.[17][18][19] However, concerns have been raised about the potential for hydrolysis to release low-molecular-weight amines.[18]

  • PDEAAm: Often proposed as an alternative to PNIPAM, PDEAAm is suggested to have better biocompatibility. This claim is primarily based on the stability of the tertiary amide group, which is less susceptible to hydrolysis compared to the secondary amide in PNIPAM.

Field Insights for Drug Development Professionals:

The choice between PNIPAM and PDEAAm depends critically on the desired release kinetics and operational temperature range.

  • For Rapid, On-Demand Release: PNIPAM's sharp, step-wise transition is highly advantageous. A small temperature increase above its LCST can trigger a dramatic change in hydrogel volume, leading to a burst release of the encapsulated drug.[8] This is ideal for applications like smart wound dressings or injectable depots that respond to localized inflammation (fever).

  • For Gradual, Modulated Release: PDEAAm's gentler transition profile may be more suitable for applications requiring a slower, more controlled release of a therapeutic agent over a wider temperature range.

  • System Stability: The lower hysteresis and greater hydrolytic stability of PDEAAm could be beneficial for long-term implantable devices or formulations that need to maintain their thermoresponsive properties over extended periods.

Experimental Protocols: Synthesis and Characterization

Reproducible and reliable characterization is the foundation of materials science. Here, we provide validated, step-by-step protocols for the synthesis and characterization of these polymers.

Synthesis by Free-Radical Polymerization

This is a standard and accessible method for producing both polymers.

Caption: General workflow for the synthesis of PNIPAM or PDEAAm via free-radical polymerization.

Detailed Protocol:

  • Reagents & Materials: N-isopropylacrylamide (NIPAM) or N,N-diethylacrylamide (DEAAm), 2,2'-Azobisisobutyronitrile (AIBN), Anhydrous 1,4-Dioxane, Hexane (or Diethyl Ether), Argon/Nitrogen gas, round-bottom flask, condenser, magnetic stirrer, oil bath.

  • Procedure:

    • In a round-bottom flask, dissolve the monomer (e.g., 2.0 g NIPAM) and initiator (e.g., 0.003 g AIBN, ~0.1 mol% relative to monomer) in the solvent (e.g., 10 mL dioxane).

    • Seal the flask with a rubber septum and purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which inhibits radical polymerization.

    • Place the flask in a preheated oil bath at 60°C and allow the reaction to proceed under stirring for 16-24 hours.

    • After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of a vigorously stirred non-solvent (e.g., 200 mL of cold hexane) to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • To purify, re-dissolve the polymer in a minimal amount of a good solvent (like THF or acetone) and re-precipitate into the non-solvent. Repeat this step 2-3 times.

    • Dry the final white, fluffy polymer in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of LCST by UV-Vis Turbidimetry

Turbidimetry is the most common and straightforward method to determine the cloud point (Tcp), which is taken as the LCST at a given concentration.[20][21]

Caption: Workflow for determining the Lower Critical Solution Temperature (LCST) using UV-Vis Turbidimetry.

Detailed Protocol:

  • Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier-based temperature controller and a magnetic stirrer for the cuvette holder.

  • Procedure:

    • Prepare a polymer solution at a standardized concentration (e.g., 10 mg/mL is recommended for comparability) in the desired aqueous medium (e.g., deionized water or PBS).[20] Ensure the polymer is fully dissolved by preparing the solution at a low temperature (e.g., 4°C).

    • Transfer the solution to a quartz cuvette and place it in the spectrophotometer's cuvette holder.

    • Set the wavelength to a region where the polymer does not absorb (e.g., 600 nm).[20]

    • Equilibrate the system at a starting temperature well below the expected LCST (e.g., 20°C) until the transmittance reading is stable at ~100%.

    • Program the temperature controller to ramp up the temperature at a slow, constant rate (e.g., 0.5°C/min) to a point well above the LCST (e.g., 45°C).[20]

    • Continuously record the transmittance as a function of temperature.

    • The LCST (or more accurately, the Tcp) is determined from the resulting curve. A common and robust convention is to define the Tcp as the temperature at which the transmittance drops to 50% of its initial value.

Alternative Methods:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the phase transition, providing thermodynamic data (enthalpy of transition). The LCST is typically identified as the onset or peak of the endothermic transition.

  • Dynamic Light Scattering (DLS): Measures the change in the hydrodynamic radius of the polymer chains as they transition from extended coils to collapsed globules.

Conclusion: Selecting the Right Polymer for the Job

While both PNIPAM and PDEAAm are powerful tools in the development of "smart" drug delivery systems, they are not interchangeable. PNIPAM, the established workhorse, offers an exceptionally sharp and robust thermal transition, making it the material of choice for applications demanding a rapid, binary "on-off" response. Its extensive research history provides a wealth of data for fine-tuning its properties.

PDEAAm emerges as a compelling alternative, particularly when system stability and a more modulated response are required. Its superior hydrolytic stability and lower thermal hysteresis may offer advantages in long-term implants and formulations. The fundamental differences, rooted in the presence or absence of a single hydrogen bond donor, underscore a critical principle in materials science: subtle changes in molecular architecture can lead to dramatically different macroscopic behaviors and, ultimately, dictate a material's function and utility in the demanding field of drug development.

References

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  • Kyritsis, A., et al. (2018). Comparative Investigation of the Thermoresponsive Behavior of Two Diblock Copolymers Comprising PNIPAM and PMDEGA Blocks. The Journal of Physical Chemistry B, 122(12), 3146-3157. [Link]

  • Katsumoto, Y., et al. (2012). Hydration States of Poly(N-isopropylacrylamide) and Poly(N,N-diethylacrylamide) and Their Monomer Units in Aqueous Solutions with Lower Critical Solution Temperatures Studied by Infrared Spectroscopy. Macromolecules, 45(1), 513-522. [Link]

  • Concilio, K. L., et al. (2023). Molecular dynamics simulations evidence the thermoresponsive behavior of PNIPAM and PDEA in glycerol solutions. Frontiers in Chemistry, 11, 1269894. [Link]

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Safety Operating Guide

A Scientist's Guide to the Safe Disposal of N-(3-Methoxypropyl)acrylamide (MPAM)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(3-Methoxypropyl)acrylamide (CAS: 107374-86-7). As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we use. Proper disposal is not merely a regulatory requirement; it is a critical component of responsible science, protecting both our personnel and the environment. This document is designed to be a definitive resource, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification & Core Safety Parameters

Understanding the inherent risks of a substance is the foundation of its safe management. This compound, or MPAM, is classified as a skin and eye irritant.[1][2] Its most significant environmental hazard is its high potential for water contamination, reflected in its classification as Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] This classification mandates that MPAM must not enter the environment through standard drainage systems.

The following table summarizes the critical safety information for MPAM.

ParameterDataRationale & Implications
GHS Pictogram GHS07 (Exclamation Mark)[1]Indicates potential for skin/eye irritation and other less severe hazards.
Signal Word Warning[1]Alerts users to the presence of a moderate hazard.
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]Direct contact can cause inflammation and discomfort. Proper PPE is essential.
Form Liquid[1]Spills are a primary concern; containment procedures are critical.
Water Hazard Class WGK 3 (Severely hazardous to water)[1]Crucial for disposal. Prohibits sink disposal and requires containment to prevent environmental release.
Storage Temperature 2-8°C[1]Proper storage is necessary to maintain chemical stability and integrity.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling MPAM in any capacity—including for disposal—the following PPE is mandatory. This protocol is designed to prevent the skin and eye irritation identified as the primary exposure risks.[2]

  • Hand Protection: Wear nitrile gloves at all times. If handling concentrated MPAM or for prolonged tasks, consider double-gloving. Change gloves immediately if they become contaminated.[3]

  • Eye Protection: Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened. This prevents contamination of personal clothing.

  • Footwear: Closed-toe shoes are required in any laboratory setting.[4]

The causality is direct: the chemical's irritant properties (H315, H319) are effectively mitigated by creating a physical barrier between the substance and the user.

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can create hazardous reactions or significantly complicate the disposal process, leading to increased costs and regulatory scrutiny. All waste generated from the use of MPAM is considered hazardous.[3][5]

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

Identify a specific location in the lab, preferably within or near the fume hood where the work is performed, for the temporary collection of MPAM waste. This area must be clearly marked.

Step 2: Prepare Designated Waste Containers
  • Liquid Waste:

    • Select a chemically resistant (e.g., HDPE or glass) container with a secure, leak-proof screw cap.

    • The container must be clean and dry before its first use.

    • Affix a "Hazardous Waste" label. Fill in all required information:

      • Generator/Contact: Your Name & Lab Number

      • Contents: List all chemical constituents by their full name (i.e., "this compound," along with any solvents). Do not use abbreviations.

      • Hazards: Check the appropriate boxes (e.g., "Irritant").

  • Solid Waste:

    • Use a durable, leak-proof bag (e.g., a thick, clear plastic bag) placed inside a rigid container like a cardboard box.[6] Do not use red biohazard bags.[6]

    • Label the outer box clearly as "Hazardous Waste - MPAM Contaminated Debris."

    • This container is for all contaminated solid materials, including gloves, absorbent pads, weighing papers, and pipette tips.

Step 3: Actively Collect Waste
  • Liquid Waste: Carefully pour or pipette all unwanted MPAM solutions into the designated liquid waste container. Keep the container closed when not actively adding waste.[7]

  • Solid Waste: Place all contaminated solid items directly into the solid waste container.[8]

Spill Management & Decontamination

Accidents happen, but a prepared response minimizes risk. All materials used to clean a spill must be disposed of as hazardous waste.

Emergency Spill Protocol
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Contain the Spill: For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[8]

  • Collect the Waste: Carefully scoop the absorbed material into the designated solid hazardous waste container.

  • Decontaminate: Wipe down the spill area with a detergent and water solution.[5] All wipes and cleaning materials must also be disposed of as solid hazardous waste.

The Disposal Workflow: From Lab Bench to Final Disposition

The journey of hazardous waste is governed by a strict "cradle-to-grave" management framework established by the Resource Conservation and Recovery Act (RCRA).[9] Your responsibility is to ensure the waste is collected, labeled, and stored safely until it can be transferred to a licensed professional.

The following workflow illustrates the decision-making and procedural steps for proper disposal.

G cluster_0 Researcher's Responsibility (In-Lab) cluster_1 Waste Segregation cluster_2 Institutional / Professional Responsibility start MPAM Waste Generated (Liquid or Solid) liquid_waste Aqueous / Organic MPAM Solutions start->liquid_waste Is it liquid? solid_waste Contaminated PPE, Absorbents, Glassware start->solid_waste Is it solid? collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Double-Contained Solid Waste Container solid_waste->collect_solid store Store Securely in Satellite Accumulation Area (Keep Containers Closed) collect_liquid->store collect_solid->store request_pickup Request Waste Pickup from Institutional EHS or Contracted Waste Handler store->request_pickup final_disposal Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) request_pickup->final_disposal caption Figure 1. Disposal Workflow for this compound Waste

Sources

A Researcher's Guide to the Safe Handling of N-(3-Methoxypropyl)acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development and materials science. N-(3-Methoxypropyl)acrylamide (NMPA) is one such compound, offering unique properties for polymer synthesis. However, its safe and effective use in the laboratory demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.

Immediate Safety Briefing: Understanding the Risks of this compound

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards[1]:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). While NMPA is a derivative of acrylamide, a known neurotoxin and suspected carcinogen, the specific long-term health effects of NMPA are not as extensively documented. Therefore, it is prudent to handle it with the same high degree of caution as its parent compound, minimizing all potential routes of exposure, including skin contact, eye contact, and inhalation of any aerosols.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1].
Serious Eye IrritationH319Causes serious eye irritation[1].

Core Directive: Personal Protective Equipment (PPE) for Handling NMPA

The selection and proper use of PPE are your primary defense against the hazards of this compound. The following is a breakdown of the essential PPE and the rationale for its use.

Hand Protection: The First Line of Defense
  • Requirement: Nitrile gloves are mandatory. For situations with a higher risk of splashing, consider double-gloving or using butyl rubber gloves[2][3].

  • Causality: NMPA is a skin irritant[1]. Nitrile gloves provide a robust barrier against chemical permeation. It is crucial to change gloves frequently, at least every two hours, and immediately if they become contaminated[3][4]. Always wash your hands thoroughly after removing gloves.

Body Protection: Shielding Against Spills and Splashes
  • Requirement: A fully buttoned lab coat with sleeves extending to the wrists is the minimum requirement[3][4]. For larger quantities or when there is a significant splash risk, a chemically resistant gown or apron should be worn.

  • Causality: This prevents accidental skin contact with NMPA in the event of a spill or splash. Ensuring there is no exposed skin between the glove and the lab coat cuff is critical[3].

Eye and Face Protection: Preventing Serious Injury
  • Requirement: Chemical safety glasses are the minimum requirement. When handling larger volumes or in situations where splashing is possible, chemical splash goggles and a face shield are necessary[3].

  • Causality: NMPA is a serious eye irritant[1]. Direct contact can cause significant damage. A face shield provides an additional layer of protection for the entire face.

Respiratory Protection: A Precautionary Measure
  • Requirement: this compound is a liquid at room temperature, which reduces the risk of airborne dust compared to solid acrylamide. However, if there is a potential for aerosol generation (e.g., during vigorous mixing, sonicating, or in the event of a spill), work must be conducted in a certified chemical fume hood[3][4].

  • Causality: While the primary hazards are skin and eye irritation, inhaling aerosols can lead to respiratory tract irritation. A chemical fume hood provides essential engineering control to minimize this risk.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing:
  • Designated Area: All work with NMPA should be conducted in a designated area within a chemical fume hood[3][4].

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Weighing: As NMPA is a liquid, it will be measured by volume or weight. If weighing, do so within the fume hood. Ensure the container is sealed before removing it from the fume hood if it needs to be transported to a balance outside the hood.

Experimental Use:
  • Dispensing: When dispensing NMPA, do so slowly and carefully to avoid splashing.

  • Mixing: If mixing with other reagents, add the NMPA to the other components slowly while stirring to prevent splashing and the generation of aerosols.

  • Heating: Avoid heating NMPA unless absolutely necessary and with appropriate precautions, as this can increase its volatility. Acrylamide itself can polymerize explosively if heated[2].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Plan to handle NMPA fume_hood Is the procedure conducted in a chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol generation? fume_hood->aerosol_risk Yes stop Re-evaluate procedure or consult safety officer fume_hood->stop No splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No aerosol_risk->splash_risk Yes min_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses splash_risk->min_ppe No enhanced_ppe Enhanced PPE: - Double Nitrile/Butyl Gloves - Chemical Resistant Gown - Chemical Splash Goggles - Face Shield splash_risk->enhanced_ppe Yes proceed Proceed with caution min_ppe->proceed enhanced_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste[4][5].

Waste Segregation and Collection:
  • Liquid Waste: Collect all liquid waste containing NMPA in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container[5].

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedures:
  • Follow your institution's specific guidelines for hazardous waste pickup. Do not dispose of NMPA down the drain or in regular trash[5].

  • For polymerized acrylamide waste, while generally considered non-hazardous, it is best practice to consult with your institution's EHS department for their specific disposal policies, as it may have come into contact with other hazardous materials[5][6].

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:
  • Evacuate and Alert: If a large spill occurs, evacuate the immediate area and alert your supervisor and the institutional EHS office.

  • Small Spills: For small spills within a chemical fume hood, you may clean it up if you are trained and comfortable doing so.

  • Absorb: Use an inert absorbent material, such as sand or a commercial spill absorbent, to contain the liquid spill[7].

  • Decontaminate: After absorbing the spill, decontaminate the area. A common procedure for acrylamide is to wipe the area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution, letting it stand for 30 minutes, and then washing with plenty of water[3][8].

  • Dispose: All cleanup materials must be disposed of as hazardous waste[7].

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

For all exposures, be prepared to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Acrylamide - Hazardous Substance Fact Sheet. [Link]

  • Duke University Occupational and Environmental Safety Office. Guidelines for Safe Use of Acrylamide. [Link]

  • University of California. Acrylamide Gel Standard Operating Procedure. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Acrylamide - Safe Operating Procedure. [Link]

  • University of California San Diego Biological Sciences. Hazardous Waste Guidelines. [Link]

  • Protocol Online. Acrylamide Disposal!!!. [Link]

  • University of Houston. Standard Operating Procedure for Acrylamide. [Link]

Sources

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